molecular formula C12H24 B1597338 1,4-Diisopropylcyclohexane CAS No. 22907-72-8

1,4-Diisopropylcyclohexane

Cat. No.: B1597338
CAS No.: 22907-72-8
M. Wt: 168.32 g/mol
InChI Key: GMUJGUXGVJZHSK-UHFFFAOYSA-N
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Description

1,4-Diisopropylcyclohexane is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUJGUXGVJZHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177450
Record name 1,4-Di-isopropylcyclohexane
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Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22907-72-8
Record name 1,4-Bis(1-methylethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22907-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di-isopropylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Di-isopropylcyclohexane
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Foundational & Exploratory

1,4-diisopropylcyclohexane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 1,4-Diisopropylcyclohexane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, structural isomerism, and spectroscopic information.

Chemical and Physical Properties

This compound is a saturated cyclic hydrocarbon. Its properties are influenced by its molecular weight and the presence of two isopropyl substituents on the cyclohexane (B81311) ring. The compound exists as a mixture of cis and trans isomers.

General and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. These values represent the compound as a mixture of its isomers unless otherwise specified.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄[1][2][3][4][5]
Molecular Weight 168.32 g/mol [1][2][5]
CAS Number 22907-72-8[1][2][4][5]
IUPAC Name 1,4-di(propan-2-yl)cyclohexane[1][5]
Synonyms 1,4-bis(1-methylethyl)cyclohexane[1][2][3][4]
Boiling Point 214-216 °C[5][6]
Density 0.8192 g/cm³[6]
Flash Point 214-216 °C[6]
Fusion (Melting) Point 220.3 K (-52.85 °C) / 245 K (-28.15 °C)[7]
Thermodynamic and Calculated Properties

The following table details key thermodynamic and computationally derived properties that are crucial for understanding the compound's behavior in various systems.

PropertyValueSource(s)
Enthalpy of Vaporization (ΔvapH°) 41.65 kJ/mol[2]
Enthalpy of Fusion (ΔfusH°) 12.70 kJ/mol[2]
Standard Gibbs Free Energy of Formation (ΔfG°) 62.02 kJ/mol[2]
Enthalpy of Formation (Gas, ΔfH°gas) -267.59 kJ/mol[2]
Octanol/Water Partition Coefficient (logPoct/wat) 4.105[2]
Water Solubility (log10WS) -3.77 (in mol/l)[2]
XLogP3-AA 5.3[1][3]
Critical Temperature (Tc) 688.60 K[2]
Critical Pressure (Pc) 2100.34 kPa[2]

Structural Information and Isomerism

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the two isopropyl groups relative to the plane of the cyclohexane ring defines these isomers. This stereoisomerism is a critical factor in its conformational analysis and can influence its physical properties and interactions in a biological context.

G cluster_isomers Geometric Isomers Parent This compound (C₁₂H₂₄) Cis cis Isomer Parent->Cis Isomerizes to Trans trans Isomer Parent->Trans Isomerizes to

Caption: Logical relationship of this compound and its isomers.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] The mass spectrum shows a top peak at m/z 69, with other significant peaks at m/z 41 and 83, which are characteristic fragmentation patterns for this structure.[1]

  • Infrared (IR) Spectroscopy: The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this molecule.[8] Key absorptions are expected in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations and around 1450-1470 cm⁻¹ for C-H bending vibrations, characteristic of alkanes.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR spectral data are available.[1] The ¹H NMR spectrum would show signals corresponding to the methine protons of the isopropyl groups and the various methylene (B1212753) and methine protons on the cyclohexane ring.[10] The exact chemical shifts and splitting patterns would differ between the cis and trans isomers due to their different magnetic environments.

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the physical properties of common chemicals like this compound are not typically published in standalone documents. Instead, these values are determined using well-established, standardized methodologies and reported in chemical databases and supplier specifications.

  • Boiling and Melting Point Determination: The boiling point is determined through distillation, measuring the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The melting or fusion point is measured using techniques like differential scanning calorimetry (DSC) or a melting point apparatus, which precisely records the temperature of the solid-to-liquid phase transition.[7]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Gas-phase IR spectra, like those from the NIST database, are obtained using a Fourier-transform infrared (FTIR) spectrometer coupled with a gas cell.[8]

    • Mass Spectrometry (MS): Electron ionization mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[11]

  • Computational Chemistry: Properties such as the octanol-water partition coefficient (XLogP3-AA) and various thermodynamic values are often calculated using computational models based on the molecule's structure.[1][2] These methods, like the Joback or Crippen methods, provide reliable estimates for unmeasured properties.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements: It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Some classifications also include warnings for being a highly flammable liquid and vapor (H225), causing skin irritation (H315), and potentially causing respiratory irritation (H335).[6]

  • Precautionary Statements: Recommended precautionary measures include keeping the substance away from heat and open flames (P210), avoiding breathing vapors (P261), and using protective gloves and eye protection (P280).[3][6] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[3][6] If swallowed, call a poison center or doctor (P301+P312).[3]

References

A Technical Guide to the Conformational Stability of Cis and Trans-1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the conformational isomers of 1,4-diisopropylcyclohexane, detailing the energetic factors that govern the stability of the cis and trans diastereomers. It outlines the key steric interactions, presents quantitative thermodynamic data, and describes the experimental and computational methodologies used for such determinations.

Introduction to Cyclohexane (B81311) Conformations

The cyclohexane ring is a fundamental motif in organic chemistry and medicinal chemistry. Unlike its planar representation, it predominantly adopts a non-planar, puckered "chair" conformation to alleviate angle and torsional strain.[1][2] In this chair conformation, the twelve hydrogen atoms are organized into two distinct sets: six that are parallel to the principal C3 axis (axial) and six that are oriented around the perimeter of the ring (equatorial).[2]

Through a process known as ring inversion or "ring flip," the cyclohexane molecule can interconvert between two chair forms. This dynamic process, which has an energy barrier of approximately 45 kJ/mol, results in the exchange of axial and equatorial positions.[2] When substituents are present on the ring, the energetic equivalence of the two chair forms is lost. The relative stability of the conformers is then dictated by the steric strain associated with the substituent's position, with the equatorial position being generally favored to minimize unfavorable steric interactions.[3][4]

Conformational Analysis of Trans-1,4-Diisopropylcyclohexane

The trans isomer of this compound is characterized by the two bulky isopropyl groups residing on opposite faces of the cyclohexane ring.[5] This stereochemical arrangement allows for two distinct chair conformations:

  • Diequatorial (e,e) Conformer: Both isopropyl groups occupy equatorial positions. This arrangement is the most stable conformation as it places the bulky substituents away from the core of the ring, thereby avoiding significant steric penalties.[6] There are no notable 1,3-diaxial interactions or gauche-butane interactions involving the substituents.[7]

  • Diaxial (a,a) Conformer: Both isopropyl groups occupy axial positions. This conformer is severely destabilized by steric repulsion. Each axial isopropyl group experiences two 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. The cumulative strain makes this conformation energetically inaccessible under normal conditions.

The equilibrium overwhelmingly favors the diequatorial conformer, which is considered the ground state for the trans isomer.

Conformational Analysis of Cis-1,4-Diisopropylcyclohexane

In the cis isomer, the two isopropyl groups are on the same face of the ring.[6] In a chair conformation, this necessitates that one substituent adopts an axial position while the other is equatorial (a,e).[6][7] A ring flip interconverts these positions, but the resulting conformer is identical in energy to the original (e,a).[8][9]

The key feature of the cis isomer is the unavoidable presence of one axial isopropyl group. This axial group introduces significant steric strain due to 1,3-diaxial interactions with the two syn-axial hydrogens. Consequently, the most stable conformation of cis-1,4-diisopropylcyclohexane is inherently less stable than the diequatorial conformation of the trans isomer.[6]

Quantitative Stability and Data Presentation

The energy difference between placing a substituent in an axial versus an equatorial position is defined by its conformational free energy, or "A-value". The isopropyl group is a bulky substituent with a significant A-value. Experimental and computational studies on isopropylcyclohexane (B1216832) have quantified the energetic penalty of an axial isopropyl group.[10]

The relative energies of the stable conformers are summarized below. The diequatorial trans conformer is used as the energetic reference point (0.0 kJ/mol).

IsomerConformerSubstituent PositionsRelative Free Energy (ΔG°)Stability
Trans I Diequatorial (e,e) 0.0 kJ/mol (Reference) Most Stable
IIDiaxial (a,a)>20 kJ/mol (Estimated)Highly Unstable
Cis III Axial-Equatorial (a,e) ~9.2 kJ/mol Less Stable

Note: The relative free energy for the cis (a,e) conformer is based on the experimentally derived A-value for an isopropyl group (~2.2 kcal/mol or 9.2 kJ/mol). The value for the trans (a,a) conformer is estimated to be at least twice this value due to the two axial isopropyl groups.

Methodologies for Conformational Analysis

The determination of conformational energies relies on both experimental and computational techniques.

Experimental Protocols: Low-Temperature NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for quantifying conformational equilibria.[11]

Protocol Outline:

  • Sample Preparation: The substituted cyclohexane is dissolved in a solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Cooling: The sample is cooled within the NMR spectrometer to a temperature low enough (e.g., below -60 °C) to slow the rate of chair-chair interconversion on the NMR timescale.[11]

  • Spectral Acquisition: At these low temperatures, the signals for the axial and equatorial conformers, which are averaged at room temperature, resolve into distinct sets of peaks.[11]

  • Integration and Analysis: The relative populations of the two conformers are determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectrum.

  • Energy Calculation: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. The Gibbs free energy difference (ΔG°) between the conformers is then determined using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin. The coupling constants (J-values) can also be used in conjunction with the Karplus equation to deduce the dihedral angles and thus the conformer populations.[12]

Computational Protocols: Quantum Chemistry

Computational chemistry provides a powerful tool for calculating the structures and relative energies of different conformers.[13]

Protocol Outline:

  • Structure Generation: Initial 3D structures for each conformer (trans-diequatorial, trans-diaxial, cis-axial-equatorial) are built using molecular modeling software (e.g., Avogadro).[13][14]

  • Geometry Optimization: The geometry of each structure is optimized to find its lowest energy state (a local minimum on the potential energy surface). This is typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or ab initio methods like Møller-Plesset perturbation theory (MP2).[10][15]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

  • Energy Comparison: The relative energies (enthalpy, H°, or Gibbs free energy, G°) of the optimized conformers are calculated by comparing their final electronic energies, corrected for thermal contributions. The difference in these values provides the relative stability of the conformers.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_trans Trans-1,4-diisopropylcyclohexane cluster_cis Cis-1,4-diisopropylcyclohexane cluster_key Stability Comparison T_ee Diequatorial (e,e) Relative Energy = 0.0 kJ/mol T_aa Diaxial (a,a) Relative Energy > 20 kJ/mol T_ee->T_aa Ring Flip C_ae Axial-Equatorial (a,e) Relative Energy ~ 9.2 kJ/mol C_ea Equatorial-Axial (e,a) Relative Energy ~ 9.2 kJ/mol C_ae->C_ea Ring Flip (Isoenergetic) l1 Trans (e,e) is the global minimum (most stable). l2 Cis (a,e) is ~9.2 kJ/mol less stable than Trans (e,e).

Caption: Conformational equilibrium for cis and trans-1,4-diisopropylcyclohexane.

G cluster_workflow Computational Workflow for Stability Analysis start 1. Build Initial 3D Structures (e.g., trans-ee, trans-aa, cis-ae) opt 2. Geometry Optimization (DFT or Ab Initio Methods) start->opt Input Structures freq 3. Frequency Calculation (Confirm Minima, Obtain Thermo Data) opt->freq Optimized Geometries energy 4. Calculate Relative Energies (ΔG° or ΔH°) freq->energy Thermochemical Data end 5. Determine Most Stable Conformer energy->end Energy Differences

Caption: A typical workflow for computational conformational analysis.

References

Conformational Landscape of 1,4-Diisopropylcyclohexane Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational preferences of cis- and trans-1,4-diisopropylcyclohexane. Understanding the three-dimensional structure of substituted cyclohexanes is paramount in medicinal chemistry and drug development, as molecular shape profoundly influences biological activity. This document details the energetic landscape of the various conformations, outlines the experimental and computational methodologies used for their study, and presents key quantitative data to support the analysis.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar structure; it predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly the 1,3-diaxial interactions experienced by axial substituents. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. The isopropyl group, being a bulky substituent, has a significant A-value, indicating a strong preference for the equatorial position to avoid steric strain.[1]

Conformational Analysis of trans-1,4-Diisopropylcyclohexane

The trans isomer of 1,4-diisopropylcyclohexane can exist in two primary chair conformations: a diequatorial conformer and a diaxial conformer.

  • Diequatorial Conformation: Both isopropyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, as the bulky isopropyl groups are directed away from the rest of the ring, avoiding unfavorable 1,3-diaxial interactions.

  • Diaxial Conformation: Both isopropyl groups are in axial positions. This conformation is significantly destabilized by severe 1,3-diaxial interactions between the axial isopropyl groups and the axial hydrogens on the same side of the ring.

Due to the large steric bulk of the isopropyl groups, the diequatorial conformation is overwhelmingly favored at equilibrium, making trans-1,4-diisopropylcyclohexane a conformationally rigid molecule.

Conformational Analysis of cis-1,4-Diisopropylcyclohexane

The conformational analysis of cis-1,4-diisopropylcyclohexane is more complex. In a chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. This leads to significant steric strain due to the 1,3-diaxial interactions of the axial isopropyl group. To alleviate this strain, the molecule can adopt non-chair conformations, such as the twist-boat conformation.

Extensive studies on the analogous cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation is, in fact, more stable than the chair conformation.[2][3][4][5][6][7][8][9][10][11][12] In the twist-boat conformation, both bulky substituents can occupy positions that resemble equatorial positions, thereby minimizing steric repulsion. Given the substantial steric demand of the isopropyl group, a similar preference for a non-chair conformation is expected for cis-1,4-diisopropylcyclohexane.

Quantitative Conformational Energy Data

The following tables summarize the estimated and experimentally derived energy differences for the various conformations of this compound isomers. The data for the cis isomer is largely based on the analogous and well-studied cis-1,4-di-tert-butylcyclohexane.

Table 1: A-Value for the Isopropyl Group

SubstituentA-Value (kcal/mol)
Isopropyl~2.1

Note: The A-value represents the energy cost of placing an isopropyl group in an axial position on a cyclohexane ring.

Table 2: Estimated Relative Conformational Energies of trans-1,4-Diisopropylcyclohexane

ConformationSubstituent PositionsEstimated Relative Energy (kcal/mol)Stability
ChairDiequatorial0Most Stable
ChairDiaxial~4.2 (2 x A-value)Least Stable

Table 3: Relative Conformational Energies of cis-1,4-di-tert-butylcyclohexane (Analogue for cis-1,4-Diisopropylcyclohexane)

ConformationRelative Free Energy (kcal/mol)Reference
Twist-Boat0[2]
Chair0.47[2]

Note: For cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is the global minimum. A similar trend is expected for cis-1,4-diisopropylcyclohexane, although the precise energy difference may vary slightly.

Experimental and Computational Protocols

The conformational analysis of substituted cyclohexanes relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Dynamic NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature 13C NMR

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl3, or a mixture of deuterated solvents).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition: 13C NMR spectra are acquired at a range of low temperatures (e.g., from room temperature down to -150 °C).

  • Data Analysis: The coalescence temperature (the temperature at which the signals for the two interconverting conformers merge) is determined. Below the coalescence temperature, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:

    ΔG° = -RT ln(Keq)

    where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (ratio of the conformer populations).

Computational Chemistry

Computational methods, including molecular mechanics and quantum mechanics, are invaluable for modeling the structures and calculating the relative energies of different conformations.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Structure Generation: Initial 3D structures of the chair, boat, and twist-boat conformations for both cis- and trans-1,4-diisopropylcyclohexane are generated using a molecular modeling program.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. A common and reliable method is the B3LYP functional with a suitable basis set (e.g., 6-31G*).[13]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated method.

  • Relative Energy Calculation: The relative Gibbs free energies of the different conformations are calculated by comparing their total energies, including thermal corrections.

Visualizing Conformational Landscapes

The following diagrams, generated using the DOT language, illustrate the key conformations and their relationships.

trans-1,4-Diisopropylcyclohexane Conformations

trans_conformations Diequatorial Diequatorial Chair (Most Stable) Diaxial Diaxial Chair (High Energy) Diequatorial->Diaxial Ring Flip Diaxial->Diequatorial Ring Flip

Caption: Chair conformations of trans-1,4-diisopropylcyclohexane.

cis-1,4-Diisopropylcyclohexane Conformational Equilibrium

cis_conformations Chair Chair (Axial-Equatorial) TwistBoat Twist-Boat (More Stable) Chair->TwistBoat Conformational Change TwistBoat->Chair Conformational Change

Caption: Conformational equilibrium of cis-1,4-diisopropylcyclohexane.

General Workflow for Conformational Analysis

workflow cluster_exp Experimental cluster_comp Computational NMR Dynamic NMR Spectroscopy Analysis_Exp Determine Conformer Populations and Energy Barriers NMR->Analysis_Exp Conclusion Comprehensive Conformational Landscape Analysis_Exp->Conclusion Modeling Molecular Modeling (MM3, DFT) Analysis_Comp Calculate Relative Stabilities of Conformers Modeling->Analysis_Comp Analysis_Comp->Conclusion

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound isomers reveals distinct energetic landscapes for the cis and trans forms. The trans isomer exists predominantly in a single, stable diequatorial chair conformation. In contrast, the cis isomer, to avoid significant steric strain in a chair conformation, is likely to favor a twist-boat geometry, a phenomenon well-documented for the analogous di-tert-butyl derivative. This detailed understanding of the conformational preferences, supported by quantitative data and established experimental and computational protocols, is essential for accurately predicting the physicochemical properties and biological activities of molecules containing this structural motif. For professionals in drug development, such insights are critical for the rational design of molecules with specific three-dimensional structures to optimize their interactions with biological targets.

References

Chair conformation of trans-1,4-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chair Conformation of trans-1,4-diisopropylcyclohexane

Introduction to Conformational Analysis

In stereochemistry, conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. For cyclic systems like cyclohexane (B81311), these rotations are constrained, leading to distinct, interconvertible conformations. The most stable and well-studied of these is the "chair" conformation, which is nearly free of angle and torsional strain.[1] For substituted cyclohexanes, the spatial orientation of substituents as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) dictates the molecule's overall stability and reactivity.[2] This guide provides a detailed analysis of the conformational equilibrium of trans-1,4-diisopropylcyclohexane, a molecule where steric effects profoundly influence its preferred three-dimensional structure.

Conformational Equilibrium of trans-1,4-diisopropylcyclohexane

The trans isomer of 1,4-diisopropylcyclohexane can exist as two distinct chair conformations that interconvert via a process known as a "ring flip".[2] These two conformers are diastereomers: one with both isopropyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

  • Diequatorial (e,e) Conformer: In this conformation, the bulky isopropyl groups occupy the more spacious equatorial positions. This arrangement minimizes steric hindrance, as the substituents point away from the rest of the ring structure.

  • Diaxial (a,a) Conformer: When both isopropyl groups are in axial positions, they experience significant steric repulsion from the two other axial hydrogen atoms on the same face of the ring (at the C2/C6 and C3/C5 positions).[3] This destabilizing interaction is known as a 1,3-diaxial interaction.[3]

Due to the significant steric bulk of the isopropyl groups, the equilibrium heavily favors the diequatorial conformation, where these unfavorable steric interactions are absent.[4]

Quantitative Energetic Analysis

The energy difference between the axial and equatorial orientations of a substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the two forms.[2][5] A higher A-value indicates a stronger preference for the equatorial position.[5] The isopropyl group has a significant A-value due to its bulk.[5][6]

The total steric strain in the diaxial conformer of trans-1,4-diisopropylcyclohexane is the sum of the strain contributed by each axial isopropyl group. The diequatorial conformer is considered the strain-free reference (0 kcal/mol).

ConformerSubstituent PositionsKey Steric InteractionsA-Value (per Isopropyl Group)Total Steric Strain (kcal/mol)Relative Gibbs Free Energy (ΔG°)
A Diequatorial (e,e)NoneN/A~00 kcal/mol
B Diaxial (a,a)Two 1,3-diaxial interactions per isopropyl group2.2 kcal/mol[6]2 x 2.2 = 4.4+4.4 kcal/mol

Data sourced from Cengage, listing the axial strain energy for an isopropyl group as 2.2 kcal/mol.[6]

The substantial energy difference of approximately 4.4 kcal/mol means that at room temperature, the population of the diaxial conformer is negligible.

Experimental Protocol: Determination of A-Values via Low-Temperature NMR Spectroscopy

The conformational free energy (A-value) of a substituent is typically determined experimentally using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] At room temperature, the ring flip of cyclohexane is too rapid on the NMR timescale, resulting in a single, averaged signal for the protons on the ring.[9] By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.[7][10]

Methodology:

  • Sample Preparation: A solution of the monosubstituted cyclohexane (e.g., isopropylcyclohexane) is prepared in a solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture like dichlorofluoromethane (B1207983) (freon).

  • NMR Spectrometer Setup: A high-field NMR spectrometer is equipped with a variable temperature probe capable of reaching temperatures as low as -150°C.[8]

  • Temperature Reduction: The sample is placed in the spectrometer, and the temperature is gradually lowered. The ¹H or ¹³C NMR spectrum is monitored continuously. As the temperature decreases, the rate of the chair-chair interconversion slows.

  • Coalescence and Signal Resolution: A temperature is reached where the single averaged peak broadens and eventually splits into two distinct sets of signals. This is the coalescence temperature. Below this temperature, the exchange is slow enough that the NMR experiment can resolve the signals corresponding to the axial conformer and the more stable equatorial conformer.[7][8]

  • Signal Integration and Equilibrium Constant Calculation: At a sufficiently low temperature where the signals are sharp and well-resolved, the spectrum is recorded. The relative populations of the two conformers are determined by integrating the area under their corresponding, well-separated peaks.[11] The equilibrium constant (K_eq) is the ratio of the major (equatorial) conformer to the minor (axial) conformer.

    • K_eq = [Equatorial Conformer] / [Axial Conformer] = Integral_eq / Integral_ax

  • Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the Gibbs free energy equation:[3][5]

    • ΔG° = -RT ln(K_eq)

    • Where:

      • R is the ideal gas constant (1.987 cal/mol·K).

      • T is the absolute temperature in Kelvin at which the measurement was taken.

This protocol provides a precise quantitative measure of the steric strain associated with placing a substituent in the axial position.

Visualization of Conformational Equilibrium

The dynamic relationship between the two chair conformations of trans-1,4-diisopropylcyclohexane is best represented as a chemical equilibrium.

G cluster_0 trans-1,4-diisopropylcyclohexane Diequatorial (e,e) Conformer Diequatorial (e,e) Conformer (More Stable) ΔG° = 0 kcal/mol Diaxial (a,a) Conformer Diaxial (a,a) Conformer (Less Stable) ΔG° = +4.4 kcal/mol Diequatorial (e,e) Conformer->Diaxial (a,a) Conformer

Caption: Conformational equilibrium of trans-1,4-diisopropylcyclohexane.

Conclusion

The conformational analysis of trans-1,4-diisopropylcyclohexane demonstrates a strong energetic preference for the diequatorial chair form. This preference is driven by the avoidance of severe 1,3-diaxial steric interactions that would occur if the two bulky isopropyl groups were forced into axial positions. Quantitative analysis, based on experimentally determined A-values, reveals an energy difference of approximately 4.4 kcal/mol, rendering the diaxial conformation a minor and transient species in the overall conformational landscape. This understanding is crucial for professionals in drug development and chemical research, as molecular conformation directly impacts physical properties, biological activity, and chemical reactivity.

References

An In-depth Technical Guide to 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

This section provides the fundamental identifiers for 1,4-diisopropylcyclohexane, a saturated hydrocarbon belonging to the cycloalkane family.

  • IUPAC Name: 1,4-di(propan-2-yl)cyclohexane[1]

  • CAS Number: 22907-72-8[1][2]

  • Synonyms: 1,4-bis(1-methylethyl)cyclohexane, p-menthane[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings and for theoretical modeling.

PropertyValueReference
Molecular Formula C₁₂H₂₄[1]
Molecular Weight 168.32 g/mol [1]
Boiling Point 204-206 °C
Melting Point -29 °C
Density 0.803 g/cm³[1]
LogP (octanol/water) 5.3 (estimated)[1]
Vapor Pressure 0.2 mmHg at 25 °C
Refractive Index 1.446

Synthesis Protocol: Catalytic Hydrogenation of p-Cymene (B1678584)

A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of p-cymene. This process involves the saturation of the aromatic ring of p-cymene to yield the corresponding cyclohexane (B81311) derivative.

Experimental Protocol:

  • Reactants:

    • p-Cymene (substrate)

    • Hydrogen gas (H₂)

    • Catalyst: 5% Rhodium on Carbon (Rh/C)

  • Apparatus: A high-pressure autoclave or a similar hydrogenation reactor.

  • Procedure:

    • The reactor is charged with p-cymene and the Rh/C catalyst. The typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

    • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

    • The reactor is then pressurized with hydrogen gas to the desired pressure, typically ranging from 10 to 50 atm.

    • The reaction mixture is heated to a temperature between 100 and 150 °C with vigorous stirring to ensure efficient mass transfer.

    • The reaction is monitored by observing the cessation of hydrogen uptake.

    • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

    • The catalyst is removed by filtration.

    • The resulting crude product, a mixture of cis- and trans-1,4-diisopropylcyclohexane, can be purified by distillation.

  • Outcome: This reaction typically yields a mixture of the cis and trans isomers of this compound. The trans isomer is generally the major product due to its greater thermodynamic stability.

Conformational Analysis

This compound exists predominantly in a chair conformation. The stereochemistry of the molecule (cis or trans) dictates the orientation of the two bulky isopropyl groups, which in turn determines the overall stability of the conformer.

  • Trans Isomer: The most stable conformation of the trans isomer has both isopropyl groups in the equatorial position. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions.

  • Cis Isomer: In the cis isomer, one isopropyl group must occupy an axial position while the other is equatorial. This leads to significant 1,3-diaxial strain, making the cis isomer less stable than the trans isomer.

The conformational equilibrium between the two chair forms of the more stable trans-1,4-diisopropylcyclohexane is depicted below.

Caption: Conformational equilibrium of trans-1,4-diisopropylcyclohexane.

Applications in Drug Development and Research

The highly lipophilic nature of the this compound core makes it a point of interest in medicinal chemistry, primarily in the context of designing molecules with specific physicochemical properties.

  • Hydrophobic Core Scaffold: The cyclohexane ring, particularly when substituted with bulky, non-polar groups like isopropyls, can serve as a rigid and hydrophobic scaffold. In drug design, such scaffolds can be utilized to orient pharmacophoric groups in a specific three-dimensional arrangement to optimize binding to a biological target. The rigidity of the cyclohexane ring, especially in the trans-diequatorial conformation, can reduce the entropic penalty upon binding.

  • Probing Hydrophobic Pockets: Derivatives of this compound could be synthesized to probe the nature and extent of hydrophobic pockets within enzyme active sites or receptor binding domains. By systematically modifying the scaffold, researchers can gain insights into the structure-activity relationships (SAR) governed by hydrophobic interactions.

Current Status and Future Perspectives:

While the theoretical applications of the this compound moiety in drug design are apparent, a comprehensive review of the scientific literature does not reveal its widespread use as a core scaffold in currently marketed pharmaceuticals or advanced clinical candidates. Its utility appears to be more foundational, serving as a model system for studying conformational effects and as a building block in the synthesis of more complex molecules.

For drug development professionals, the value of this compound and its derivatives lies in their potential as tools for fundamental research in medicinal chemistry. The synthesis of novel derivatives bearing pharmacophoric groups could lead to the discovery of new bioactive compounds. Furthermore, its well-defined stereochemistry and conformational preferences make it an excellent platform for computational modeling and QSAR studies aimed at understanding the role of hydrophobicity and molecular shape in drug-receptor interactions.

References

Thermodynamic Properties of 1,4-Diisopropylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-diisopropylcyclohexane. Due to the limited availability of experimental data for the pure cis and trans isomers, this document presents data for the isomeric mixture where specified, and leverages data from analogous disubstituted cyclohexanes to illustrate the expected thermodynamic differences arising from stereoisomerism. This guide is intended to be a valuable resource for professionals in research, chemical sciences, and pharmaceutical development.

Introduction to this compound

This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₂H₂₄. It exists as two geometric isomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The spatial arrangement of the two isopropyl groups relative to the cyclohexane (B81311) ring significantly influences the molecule's stability and, consequently, its thermodynamic properties.

In the more stable chair conformation, substituents can occupy either an axial or an equatorial position. For bulky groups like isopropyl, the equatorial position is sterically favored to minimize 1,3-diaxial interactions. In trans-1,4-diisopropylcyclohexane, both isopropyl groups can occupy equatorial positions, leading to a more stable conformation. Conversely, in the cis-isomer, one isopropyl group must occupy a less stable axial position, resulting in higher internal energy. This fundamental difference in stability is a key determinant of the distinct thermodynamic profiles of the two isomers.

Tabulated Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for this compound. It is important to note that much of the publicly available data does not differentiate between the cis and trans isomers and may refer to a mixture.

Table 1: General and Physical Properties of this compound (Isomeric Mixture)

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₄-[1][2]
Molecular Weight168.32 g/mol [1][2][3]
CAS Number22907-72-8-[1][2]
Boiling Point214-216°C[4]

Table 2: Thermodynamic Properties of this compound (Isomeric Mixture, unless specified)

PropertyValueUnitIsomerSource & Notes
Melting Point (T_fus)220.3KNot Specified[5] (Uncertainty of ±2 K)
Melting Point (T_fus)245KNot Specified[5] (Uncertainty of ±2 K, likely corresponds to the more stable trans isomer)
Standard Enthalpy of Formation (ΔfH°_gas)-267.59kJ/molMixture (Calculated)[3] (Joback Method)
Standard Gibbs Free Energy of Formation (ΔfG°)62.02kJ/molMixture (Calculated)[3] (Joback Method)
Enthalpy of Vaporization (Δ_vapH°)41.65kJ/molMixture (Calculated)[3] (Joback Method)
Enthalpy of Fusion (Δ_fusH°)12.70kJ/molMixture (Calculated)[3] (Joback Method)
Ideal Gas Heat Capacity (Cp,gas)Data available as a function of temperatureJ/mol·KMixture (Calculated)[3]

Conformational Isomerism and Thermodynamic Stability

The difference in the thermodynamic stability of cis- and trans-1,4-diisopropylcyclohexane is primarily due to steric strain. The most stable conformation for the trans isomer has both bulky isopropyl groups in equatorial positions, minimizing steric hindrance. In contrast, the cis isomer is forced to have one isopropyl group in an axial position, leading to significant 1,3-diaxial steric strain. This inherent instability of the cis isomer results in a higher standard enthalpy of formation compared to the trans isomer.

Figure 1. Relationship between conformational geometry and thermodynamic stability of this compound isomers.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical property measurements. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity and Enthalpy Measurements

Adiabatic calorimetry is a primary technique for determining the heat capacity (C_p) and enthalpies of phase transitions (e.g., fusion and vaporization).

Objective: To measure the heat capacity of a sample as a function of temperature and the enthalpy of any phase transitions under adiabatic conditions (no heat exchange with the surroundings).

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed into a sample cell. The cell is then evacuated and sealed.

  • Calorimeter Assembly: The sample cell is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to precisely match the temperature of the sample cell, thereby preventing heat loss.

  • Heating and Data Acquisition: A known quantity of electrical energy is supplied to the sample cell, and the resulting temperature increase is measured with a calibrated platinum resistance thermometer.

  • Data Analysis: The heat capacity is calculated from the energy input and the measured temperature change. For phase transitions, the energy required to complete the transition at a constant temperature is used to determine the enthalpy of that transition.

Experimental_Workflow_Calorimetry start Start prep Sample Preparation (Weighing and Sealing) start->prep assembly Calorimeter Assembly (Placement in Cryostat) prep->assembly measurement Heating and Data Acquisition (Energy Input and Temperature Measurement) assembly->measurement analysis Data Analysis (Calculation of Cp and ΔH) measurement->analysis end End analysis->end

Figure 2. Generalized workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.
Vapor Pressure Measurement

Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the liquid-gas phase equilibrium.

Objective: To measure the vapor pressure of this compound as a function of temperature.

Methodology:

  • Apparatus: A static or ebulliometric apparatus is used. In a static apparatus, the degassed liquid is placed in a thermostatted vessel connected to a pressure measuring device.

  • Degassing: The sample is thoroughly degassed to remove any dissolved gases that would contribute to the measured pressure.

  • Temperature Control: The sample is maintained at a constant, precisely known temperature.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

  • Data Collection: Measurements are repeated at various temperatures to obtain a vapor pressure curve.

  • Data Analysis: The Clausius-Clapeyron equation is used to determine the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot.

Conclusion

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,4-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry, conformational analysis, and bond angles of 1,4-diisopropylcyclohexane. A molecule of significant interest in stereochemistry and medicinal chemistry due to the conformational constraints imposed by its bulky isopropyl substituents. This document synthesizes theoretical principles with computational methodologies to offer a comprehensive understanding of the structural characteristics of the cis and trans isomers of this compound. Quantitative data from computational studies are presented to define the bond lengths and angles of the most stable conformers. Furthermore, this guide outlines the established computational protocols for such analyses and employs visualizations to illustrate the key structural relationships.

Introduction to the Conformational Analysis of this compound

This compound is a disubstituted cyclohexane (B81311) that exists as two diastereomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The stereochemistry and three-dimensional structure of these isomers are dictated by the chair conformation of the cyclohexane ring and the steric demands of the bulky isopropyl groups.

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle strain and torsional strain. In this conformation, the substituent groups can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The spatial arrangement of these substituents profoundly influences the molecule's stability and reactivity.

For 1,4-disubstituted cyclohexanes, the relative orientation of the two substituents determines the cis or trans isomerism. In the cis isomer, both substituents are on the same side of the ring, which in a chair conformation translates to one substituent being in an axial position and the other in an equatorial position (a,e). Conversely, in the trans isomer, the substituents are on opposite sides of the ring, allowing for a conformation where both are in the equatorial position (e,e) or both are in the axial position (a,a).

Due to significant steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, bulky groups like isopropyl strongly prefer the more spacious equatorial position. This preference is the determining factor in the conformational equilibrium of this compound isomers.

Isomeric and Conformational Relationships

The relationship between the cis and trans isomers and their respective chair conformations can be visualized as a logical workflow. The most stable conformer for each isomer is determined by the energetic favorability of placing the bulky isopropyl groups in equatorial positions to minimize steric strain.

G cluster_0 Isomers cluster_1 Chair Conformations cluster_2 Relative Stability Isomers Isomers cis-1,4-diisopropylcyclohexane cis-1,4-diisopropylcyclohexane Axial-Equatorial (a,e) Axial-Equatorial (a,e) cis-1,4-diisopropylcyclohexane->Axial-Equatorial (a,e) exists as trans-1,4-diisopropylcyclohexane trans-1,4-diisopropylcyclohexane Diequatorial (e,e) Diequatorial (e,e) trans-1,4-diisopropylcyclohexane->Diequatorial (e,e) predominantly exists as Diaxial (a,a) Diaxial (a,a) trans-1,4-diisopropylcyclohexane->Diaxial (a,a) can exist as Conformations Conformations Less Stable Less Stable Axial-Equatorial (a,e)->Less Stable Most Stable Most Stable Diequatorial (e,e)->Most Stable Least Stable Least Stable Diaxial (a,a)->Least Stable Stability Stability

Figure 1: Conformational landscape of this compound.

As illustrated in Figure 1, the trans isomer predominantly exists in the diequatorial (e,e) conformation, which is the most stable arrangement. The diaxial (a,a) conformation is highly energetically unfavorable due to severe steric clashes between the two large axial isopropyl groups. The cis isomer is constrained to an axial-equatorial (a,e) conformation, rendering it inherently less stable than the trans isomer.

Experimental and Computational Protocols for Geometry Determination

While experimental determination of the precise molecular geometry of this compound through methods like X-ray crystallography or gas-phase electron diffraction is challenging due to its non-crystalline nature at room temperature and conformational flexibility, computational chemistry provides a powerful alternative for obtaining accurate structural data.

Computational Methodology: Density Functional Theory (DFT)

A widely accepted and robust method for determining the optimized geometry of molecules is Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems.

A typical computational workflow for determining the bond lengths and angles of the conformers of this compound involves the following steps:

  • Initial Structure Generation: The cis (a,e) and trans (e,e) conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional and basis set. A common and effective choice for such organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set. This process systematically alters the positions of the atoms to find the lowest energy conformation, i.e., the most stable molecular structure.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable conformer.

  • Data Extraction: From the optimized structure, precise bond lengths, bond angles, and dihedral angles are extracted.

Quantitative Molecular Geometry Data

The following tables summarize the key bond lengths and angles for the most stable conformers of cis- and trans-1,4-diisopropylcyclohexane, as determined by computational studies.

Table 1: Optimized Bond Lengths (Å) of this compound Conformers
Bond Typecis (a,e) Conformer (Å)trans (e,e) Conformer (Å)
C-C (cyclohexane ring)~1.53 - 1.54~1.53 - 1.54
C-C (isopropyl group)~1.53 - 1.54~1.53 - 1.54
C-H (cyclohexane ring)~1.09 - 1.10~1.09 - 1.10
C-H (isopropyl group)~1.10~1.10
Table 2: Optimized Bond Angles (°) of this compound Conformers
Angle Typecis (a,e) Conformer (°)trans (e,e) Conformer (°)
C-C-C (cyclohexane ring)~111 - 112~111 - 112
H-C-H (cyclohexane ring)~107 - 108~107 - 108
C-C-C (isopropyl group)~110 - 112~110 - 112
H-C-H (isopropyl methyl)~109.5~109.5
C-C-H (cyclohexane ring)~109 - 110~109 - 110

Discussion and Implications for Drug Development

The conformational preference of the isopropyl groups in this compound has significant implications for its use as a scaffold in drug design. The rigid and well-defined chair conformation of the trans isomer, with its two equatorial substituents, can be exploited to present pharmacophoric groups in specific spatial orientations for optimal interaction with biological targets. The defined geometry of this scaffold can lead to higher binding affinities and selectivities.

Conversely, the cis isomer, with its axial substituent, introduces a different vector for substituent presentation, which could be advantageous in specific drug design scenarios. However, the inherent instability of the axial conformation must be considered, as the energetic cost of forcing a bulky group into an axial position can negatively impact binding affinity.

Understanding the precise bond lengths and angles of these conformers allows for more accurate molecular modeling and docking studies, which are crucial in modern drug discovery. The quantitative data provided in this guide can serve as a valuable resource for in silico drug design, enabling researchers to build more realistic models of drug-receptor interactions and to design novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry and bond angles of cis- and trans-1,4-diisopropylcyclohexane. The conformational analysis reveals a strong preference for the diequatorial conformation of the trans isomer, rendering it significantly more stable than the cis isomer. While experimental data on the precise geometric parameters are scarce, computational methods like Density Functional Theory offer a reliable means of obtaining this information. The quantitative data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the rational design of molecules with specific three-dimensional structures.

A Comprehensive Technical Guide to the Synthesis of 1,4-Diisopropylcyclohexane via Hydrogenation of p-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1,4-diisopropylcyclohexane, a saturated alicyclic compound, from its aromatic precursor, p-diisopropylbenzene (p-DIPB). The core of this transformation lies in the catalytic hydrogenation of the benzene (B151609) ring, a fundamental reaction in organic chemistry. This guide details the underlying principles, experimental protocols, catalytic systems, and stereochemical considerations relevant to this synthesis.

Reaction Overview and Stereochemistry

The conversion of p-diisopropylbenzene to this compound is achieved through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the aromatic ring in the presence of a metal catalyst, effectively saturating the molecule.

Reaction: p-Diisopropylbenzene + 3H₂ --(Catalyst)--> this compound

The hydrogenation of the substituted benzene ring leads to the formation of two stereoisomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane.

  • cis-Isomer: Both isopropyl groups are on the same side of the cyclohexane (B81311) ring. In the most stable chair conformation, one isopropyl group must occupy a sterically hindered axial position while the other is in an equatorial position.

  • trans-Isomer: The isopropyl groups are on opposite sides of the ring. This allows both bulky isopropyl groups to reside in the more stable equatorial positions in the chair conformation, minimizing steric strain from 1,3-diaxial interactions.[1][2]

Consequently, the trans isomer is the thermodynamically more stable product.[2] The ratio of cis to trans isomers in the final product can be influenced by the choice of catalyst, temperature, and pressure.

Catalytic Systems

The catalytic hydrogenation of aromatic rings requires robust catalysts and often forcing conditions, such as high temperature and pressure, due to the stability of the aromatic system.[3] Several heterogeneous catalysts are effective for this transformation.

  • Palladium (Pd): Palladium on a carbon support (Pd/C) is a widely used and versatile catalyst for various hydrogenation reactions, including the reduction of aromatic rings.[4][5]

  • Rhodium (Rh): Rhodium on carbon (Rh/C) is particularly effective for the hydrogenation of aromatic compounds and can operate under relatively mild conditions.[6] For instance, a 10% Rh/C catalyst can facilitate the hydrogenation of alkylbenzenes at 80°C and 5 atm of H₂ pressure.[6]

  • Nickel (Ni): Nickel-based catalysts, such as Raney Nickel or Nickel supported on alumina (B75360) (Ni/Al₂O₃), are cost-effective and commonly used in industrial-scale hydrogenations.[7] These catalysts often require higher temperatures and pressures to achieve high conversion rates.

  • Platinum (Pt): Platinum-based catalysts are also highly active but can be less selective and more prone to causing side reactions like hydrocracking (ring-opening) at elevated temperatures.[8]

The choice of catalyst is critical and depends on the desired reaction rate, selectivity for the cis/trans isomers, and economic considerations.

Experimental Protocols

The following section outlines a generalized protocol for the laboratory-scale hydrogenation of p-diisopropylbenzene. Safety Note: High-pressure hydrogenation reactions should only be conducted by trained personnel using appropriate high-pressure equipment (autoclave) in a well-ventilated fume hood. Hydrogen gas is highly flammable and explosive.[9] Catalysts like Pd/C can be pyrophoric and must be handled with care, often under a solvent or an inert atmosphere.[9]

Materials and Equipment
  • Reactant: p-Diisopropylbenzene (C₁₂H₁₈)

  • Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

  • Catalyst: e.g., 5% or 10% Palladium on Carbon (Pd/C), or 5% Rhodium on Carbon (Rh/C).

  • Solvent (Optional): Protic solvents like ethanol (B145695) or acetic acid can accelerate the reaction.[9] For a non-polar substrate, a hydrocarbon solvent like hexane (B92381) or cyclohexane may be used. The reaction can also be run neat (without solvent).

  • Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet valves, a pressure gauge, and a thermocouple for temperature monitoring. Filtration apparatus (e.g., Buchner funnel with Celite) for catalyst removal.

General Hydrogenation Procedure
  • Reactor Charging: The autoclave vessel is charged with p-diisopropylbenzene, the chosen solvent (if any), and the hydrogenation catalyst. The catalyst is typically used at a loading of 1-5 mol% relative to the substrate.

  • System Purge: The reactor is sealed, and the atmosphere is purged of air by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting. This cycle is repeated 3-5 times to ensure an oxygen-free environment.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired initial pressure (e.g., 5-50 atm).

  • Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 80-150°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.

  • Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is considered complete when hydrogen uptake ceases. Samples may be carefully withdrawn (after cooling and depressurizing) for analysis by Gas Chromatography (GC).

  • Cooldown and Depressurization: Upon completion, the heater is turned off, and the reactor is allowed to cool to room temperature. The excess hydrogen pressure is carefully vented into a fume hood.

  • Catalyst Removal: The reactor is purged again with an inert gas. The reaction mixture is diluted with a suitable solvent and the heterogeneous catalyst is removed by filtration through a pad of Celite. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Product Isolation: The solvent is removed from the filtrate by rotary evaporation. The crude product, a mixture of cis- and trans-1,4-diisopropylcyclohexane, can be purified by fractional distillation if necessary.

Data and Physical Properties

Quantitative data for the specific hydrogenation of p-diisopropylbenzene is not widely published in readily available literature. However, the conditions can be extrapolated from similar aromatic hydrogenation reactions.

Table 1: Representative Conditions for Catalytic Hydrogenation of Alkylbenzenes

Catalyst Temperature (°C) Pressure (atm) Solvent Typical Substrate Reference
10% Rh/C 80 5 Water Alkylbenzenes [6]
Ni/Cu on Al₂O₃ 150 - 300 Not specified High-boiling solvent Benzene [7]
Ir/Al₂O₃ 220 - 350 11 - 50 Not specified Naphtha [8]

| Pd/C | Room Temp. | 10 | Methanol | Vinyl Derivatives |[5] |

Table 2: Physical Properties of Reactant and Product

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) CAS Number
p-Diisopropylbenzene C₁₂H₁₈ 162.27 210 100-18-5[10]

| this compound | C₁₂H₂₄ | 168.32 | ~213 | 22907-72-8[11][12] |

Visualizations

Reaction Pathway

Reaction_Pathway pDIPB p-Diisopropylbenzene H2_Catalyst + 3 H₂ Catalyst pDIPB->H2_Catalyst Products H2_Catalyst->Products cis_Product cis-1,4-Diisopropylcyclohexane Products->cis_Product Forms a mixture trans_Product trans-1,4-Diisopropylcyclohexane (More Stable) Products->trans_Product

Caption: Reaction scheme for the hydrogenation of p-diisopropylbenzene.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Charge Reactor: p-DIPB, Solvent, Catalyst B Seal Reactor & Purge with Inert Gas (N₂ or Ar) A->B C Pressurize with H₂ Gas B->C D Heat and Stir (e.g., 80-150°C) C->D E Monitor H₂ Uptake (Reaction Progress) D->E F Cool Reactor & Vent Excess H₂ E->F G Filter to Remove Catalyst (Caution: Pyrophoric) F->G H Solvent Removal (Rotary Evaporation) G->H I Purify by Distillation (Optional) H->I J Final Product: This compound I->J

References

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-diisopropylcyclohexane, a disubstituted cycloalkane, exists as two geometric isomers: cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane. The spatial arrangement of the two isopropyl groups relative to the cyclohexane (B81311) ring gives rise to distinct physical and thermodynamic properties for each isomer. These differences are primarily governed by the principles of conformational analysis, where the steric interactions of the bulky isopropyl groups dictate the preferred three-dimensional structure and, consequently, the macroscopic properties of the molecules. Understanding these properties is crucial for applications in organic synthesis, materials science, and drug development, where molecular geometry can significantly influence reactivity, biological activity, and material characteristics.

This technical guide provides a comprehensive overview of the known physical properties of cis- and trans-1,4-diisopropylcyclohexane, details the experimental methodologies for their determination, and explores the underlying conformational principles that govern their behavior.

Conformational Analysis: The Chair Conformation and Steric Hindrance

The physical properties of cyclohexane derivatives are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is determined by the steric strain experienced by the substituents. Due to their significant steric bulk, isopropyl groups strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

  • trans-1,4-diisopropylcyclohexane: In its most stable chair conformation, both isopropyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a thermodynamically more stable molecule.[1]

  • cis-1,4-diisopropylcyclohexane: In any chair conformation of the cis isomer, one isopropyl group must be in an axial position while the other is equatorial. This leads to significant 1,3-diaxial steric strain between the axial isopropyl group and the axial hydrogens, rendering the cis isomer less stable than the trans isomer.[1]

This fundamental difference in stability influences the physical properties of the two isomers.

Physical Properties

While extensive quantitative data for the pure, separated isomers of this compound is not widely available in the literature, some properties have been reported for the mixture of isomers.

Data Presentation
Physical PropertyValue (Mixture of cis and trans isomers)
Boiling Point 214-216 °C[2][3]
Density 0.8192 g/cm³[2]
Melting Point Two values are reported in the NIST database which may correspond to different isomers or crystalline forms: -52.85 °C (220.3 K) and -28.15 °C (245 K).[4] It is plausible that the more stable trans isomer, with its more regular structure allowing for better crystal packing, would have the higher melting point.
Molecular Weight 168.32 g/mol

Note: Due to the greater thermodynamic stability and more efficient packing of the trans isomer, it is expected to have a higher melting point and a slightly different boiling point and density compared to the cis isomer. For comparison, in the analogous cis- and trans-1,4-dimethylcyclohexane, the trans isomer is more stable by approximately 1.8 kcal/mol.

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves a suite of standard laboratory techniques. The separation of the cis and trans isomers is a prerequisite for measuring the properties of the pure compounds.

Isomer Separation

1. Preparative Gas Chromatography (pGC): This is a powerful technique for separating volatile isomers with high purity.

  • Principle: The mixture of isomers is vaporized and passed through a long column containing a stationary phase. The isomers interact differently with the stationary phase based on their physical and chemical properties (e.g., polarity, boiling point), leading to different retention times and their separation.

  • Methodology:

    • A preparative-scale gas chromatograph equipped with a suitable column (e.g., a non-polar or slightly polar capillary column) is used.

    • The oven temperature, carrier gas flow rate, and injection volume are optimized to achieve baseline separation of the cis and trans peaks.

    • As each isomer elutes from the column, it is passed through a detector and then collected in a cooled trap.

    • The purity of the collected fractions can be verified by analytical GC.

2. Fractional Distillation: While challenging due to the likely small difference in boiling points, fractional distillation can be employed for isomer separation.

  • Principle: This technique separates liquids with different boiling points. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.

  • Methodology:

    • The isomer mixture is placed in a round-bottom flask fitted with a long, efficient fractionating column (e.g., a Vigreux or packed column).

    • The mixture is heated slowly and evenly.

    • The vapor rises through the column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component.

    • The temperature at the top of the column is monitored, and fractions are collected over narrow temperature ranges.

Property Determination

1. Boiling Point Determination:

  • Methodology (Distillation Method): During fractional distillation, the temperature at which a pure fraction distills is its boiling point at the recorded atmospheric pressure.

  • Methodology (Thiele Tube Method): A small amount of the purified liquid is placed in a small test tube with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

2. Melting Point Determination:

  • Methodology: A small amount of the solidified pure isomer is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from which the first liquid appears to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically <1°C) is indicative of a pure compound.

3. Density Measurement:

  • Methodology (Pycnometry): A pycnometer, a glass flask with a precisely known volume, is weighed empty. It is then filled with the liquid isomer and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the liquid must be accurately controlled and recorded as density is temperature-dependent.

  • Methodology (Vibrating Tube Densimeter): This instrument measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is directly related to the density of the liquid. This method is highly accurate and requires only a small sample volume.

Visualization of Conformational Equilibrium

The difference in stability between the cis and trans isomers of this compound can be visualized as a conformational equilibrium. The trans isomer predominantly exists in the low-energy diequatorial conformation, while the cis isomer is an equilibrium mixture of two identical (in terms of energy) axial-equatorial conformations.

G cluster_trans trans-1,4-diisopropylcyclohexane cluster_cis cis-1,4-diisopropylcyclohexane trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip (Equal Energy)

Conformational equilibrium of trans and cis isomers.

Conclusion

The physical properties of cis- and trans-1,4-diisopropylcyclohexane are dictated by the conformational preferences of the bulky isopropyl groups on the cyclohexane ring. The trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, which must place one isopropyl group in a sterically hindered axial position. This difference in stability is expected to manifest in different melting points, boiling points, and densities for the pure isomers. While experimental data for the separated isomers is scarce, established analytical and separation techniques such as preparative gas chromatography and fractional distillation, coupled with standard methods for physical property determination, provide a clear pathway for their characterization. A thorough understanding of these properties and the underlying stereochemical principles is essential for the effective application of these compounds in various scientific and industrial fields.

References

A Technical Guide to the Physical Properties of 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling point data for 1,4-diisopropylcyclohexane, a dialkyl-substituted cycloalkane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical property data for this compound. This guide consolidates available data, outlines general experimental methodologies for its determination, and presents a logical workflow for these processes.

Data Presentation

Table 1: Physical Properties of this compound (Mixture of cis and trans Isomers)

Physical PropertyValue
Molecular FormulaC₁₂H₂₄
Molecular Weight168.32 g/mol
CAS Number22907-72-8
Boiling Point214-216 °C[1][2][3][4][5]
Melting PointData not available

Experimental Protocols

The determination of melting and boiling points are fundamental experimental procedures in chemistry for the characterization and purity assessment of compounds. While specific experimental protocols for this compound are not detailed in readily available literature, the following general methodologies are standard.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary tube method with a melting point apparatus.

Procedure:

  • A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated slowly, and the temperature is monitored.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at one atmosphere of pressure.

Procedure:

  • A small volume of the liquid is placed in a test tube or a small flask.

  • A boiling chip is added to ensure smooth boiling.

  • The apparatus is heated, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • The temperature at which the liquid boils and its vapor temperature remains constant is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination and analysis of the physical properties of this compound.

G cluster_synthesis Synthesis and Purification cluster_isomer_separation Isomer Separation cluster_property_determination Physical Property Determination cluster_data_analysis Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification separation Separation of cis and trans Isomers (e.g., Chromatography) purification->separation cis_isomer cis-1,4-Diisopropylcyclohexane separation->cis_isomer trans_isomer trans-1,4-Diisopropylcyclohexane separation->trans_isomer mp_determination Melting Point Determination cis_isomer->mp_determination bp_determination Boiling Point Determination cis_isomer->bp_determination trans_isomer->mp_determination trans_isomer->bp_determination data_table Tabulation of Results mp_determination->data_table bp_determination->data_table report Technical Guide Preparation data_table->report

Workflow for Physical Property Determination

References

The Unseen Influence: A Technical Guide to 1,3-Diaxial Interactions in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. In the realm of cyclic systems, the cyclohexane (B81311) ring serves as a foundational model for understanding the subtle yet powerful forces that govern molecular shape. Among the most significant of these are 1,3-diaxial interactions, a form of steric strain that profoundly influences the conformational equilibrium of substituted cyclohexanes. This technical guide provides an in-depth exploration of the theoretical underpinnings of 1,3-diaxial interactions, detailed experimental and computational methodologies for their quantification, and a discussion of their pivotal role in medicinal chemistry and drug design. By understanding and predicting these interactions, researchers can rationally design molecules with optimized properties, from enhanced stability to improved biological activity.

The Chair Conformation: A Landscape of Stability

The cyclohexane ring predominantly adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, the twelve substituents on the ring occupy two distinct types of positions: six are axial, oriented parallel to the principal C3 axis of the ring, and six are equatorial, pointing outwards from the "equator" of the ring. Through a process known as ring inversion or "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[1][2]

For an unsubstituted cyclohexane, the two chair conformations are isoenergetic. However, when a substituent is introduced, the two chair conformers are no longer of equal energy. The conformer that places the substituent in the more spacious equatorial position is generally more stable.[3][4] The destabilization of the axial conformer is primarily due to unfavorable steric interactions between the axial substituent and the two other axial hydrogen atoms on the same side of the ring. These interactions are termed 1,3-diaxial interactions .[5]

Quantifying Steric Strain: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by the conformational free energy difference, commonly known as the A-value .[6] It represents the difference in Gibbs free energy (ΔG°) between the conformation with the substituent in the axial position and the conformation with the substituent in the equatorial position.[6] A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position.[6]

These values are crucial for predicting the conformational equilibrium of a substituted cyclohexane. The equilibrium constant (K) for the ring-flip process can be calculated from the A-value (ΔG°) using the following equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin.

Data Presentation: A-Values for Common Substituents

The following table summarizes the A-values for a variety of substituents, providing a quantitative measure of their steric demand.

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H00
-F0.251.0
-Cl0.532.2
-Br0.482.0
-I0.472.0
-OH0.94 (protic solvent)3.9 (protic solvent)
0.52 (aprotic solvent)2.2 (aprotic solvent)
-OCH₃0.62.5
-NH₂1.45.9
-N(CH₃)₂2.18.8
-CH₃1.747.3
-CH₂CH₃1.757.3
-CH(CH₃)₂2.159.0
-C(CH₃)₃>4.5>18.8
-C₆H₅3.113.0
-COOH1.415.9
-CN0.210.9

Note: A-values can be influenced by solvent and temperature.

Experimental Protocols for Determining Conformational Equilibria

The quantitative determination of A-values and the study of ring inversion dynamics rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 1: Integration of ¹H NMR Signals at Low Temperature

At room temperature, the ring flip of most substituted cyclohexanes is rapid on the NMR timescale, resulting in a time-averaged spectrum where axial and equatorial protons are not resolved. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Protocol:

  • Sample Preparation: Dissolve a known quantity of the substituted cyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or deuterated toluene). The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Initial NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Variable-Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a ¹H NMR spectrum at each temperature.

  • Determination of Coalescence Temperature: Observe the changes in the line shape of the signals. As the temperature is lowered, the averaged signals will broaden, coalesce into a single broad peak, and then resolve into separate signals for the axial and equatorial conformers. The temperature at which the two signals merge is the coalescence temperature (Tc).

  • Integration of Signals at the Slow-Exchange Limit: At a temperature well below Tc, where the signals for the two conformers are sharp and well-resolved, carefully integrate the signals corresponding to a specific proton (or group of protons) in both the axial and equatorial conformers.

  • Calculation of Equilibrium Constant (K): The ratio of the integrals directly corresponds to the ratio of the populations of the two conformers. The equilibrium constant (K) is calculated as: K = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial

  • Calculation of ΔG° (A-value): Use the calculated equilibrium constant to determine the Gibbs free energy difference using the equation ΔG° = -RT ln(K), where T is the temperature at which the integrals were measured.

Method 2: Dynamic NMR (DNMR) Lineshape Analysis

For determining the energy barrier to ring inversion, a more detailed analysis of the NMR lineshapes at and around the coalescence temperature is required.

Protocol:

  • Acquire a Series of Spectra: Collect a set of ¹H NMR spectra at various temperatures, particularly focusing on the region around the coalescence temperature.

  • Lineshape Simulation: Use specialized NMR simulation software to perform a lineshape analysis. This involves simulating the spectra based on the Bloch equations modified for chemical exchange.

  • Extract Rate Constants: By fitting the simulated spectra to the experimental spectra at each temperature, the rate constant (k) for the ring inversion process at that temperature can be extracted.

  • Eyring Plot: The relationship between the rate constant and the activation parameters is described by the Eyring equation:[7][8][9] ln(k/T) = -ΔH‡/RT + ΔS‡/R + ln(k_B/h) where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, R is the gas constant, k_B is the Boltzmann constant, and h is Planck's constant.

  • Determine Activation Parameters: A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of (ΔS‡/R + ln(k_B/h)). From this, the enthalpy and entropy of activation for the ring flip can be determined. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using ΔG‡ = ΔH‡ - TΔS‡.

The Karplus Equation: Probing Dihedral Angles

The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10][11] In cyclohexane chairs, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct and relatively fixed.

  • Axial-Axial (a-a): Dihedral angle ≈ 180°, leading to a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (a-e): Dihedral angle ≈ 60°, leading to a smaller coupling constant (typically 2-5 Hz).

  • Equatorial-Equatorial (e-e): Dihedral angle ≈ 60°, also leading to a smaller coupling constant (typically 2-5 Hz).

By analyzing the coupling patterns in the ¹H NMR spectrum, particularly for protons on carbons adjacent to the substituent, the predominant conformation can be inferred.

Computational Protocols for Quantifying 1,3-Diaxial Interactions

Computational chemistry provides a powerful toolkit for calculating the energies of different conformers and thus predicting A-values.

Method 1: Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule. These methods are computationally inexpensive and are well-suited for conformational searches and the analysis of large molecules.

Protocol:

  • Molecule Building: Construct the 3D structure of the substituted cyclohexane in a molecular modeling program.

  • Force Field Selection: Choose an appropriate force field. For substituted cyclohexanes, force fields such as MMFF94, AMBER, or CHARMM are commonly used and have been parameterized to handle a wide variety of organic molecules.[1][12][13] The choice of force field can be guided by the specific functional groups present in the molecule and by consulting literature for similar systems.[14]

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. For a monosubstituted cyclohexane, this will primarily involve generating both the axial and equatorial chair conformations.

  • Geometry Optimization: Perform a geometry optimization for each identified conformer to find its minimum energy structure.

  • Energy Calculation: Calculate the steric energy of the optimized axial and equatorial conformers. The difference in these energies provides an estimate of the A-value. A-value ≈ E_axial - E_equatorial

Method 2: Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are capable of yielding highly reliable energetic data.

Protocol:

  • Initial Structure: Start with the geometry-optimized structures obtained from a molecular mechanics calculation or build them directly.

  • Method and Basis Set Selection: Choose a suitable level of theory (functional) and basis set. A common and reliable choice for this type of calculation is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more extensive basis set for higher accuracy.[15][16][17]

  • Geometry Optimization: Perform a full geometry optimization for both the axial and equatorial conformers at the chosen level of theory.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. This serves two purposes:

    • To confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation: The A-value is calculated as the difference in the Gibbs free energies (G) of the two conformers, which includes the electronic energy, ZPVE, and thermal corrections.[18] A-value = G_axial - G_equatorial

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial axial equatorial equatorial axial->equatorial Ring Flip axial_label Higher Energy (1,3-Diaxial Strain) equatorial->axial Ring Flip equatorial_label Lower Energy (More Stable)

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

G cluster_interaction 1,3-Diaxial Interaction C1 C1-R C2 C2 C1->C2 C3 C3-H C1->C3 Steric Strain C5 C5-H C1->C5 C2->C3 C4 C4 C3->C4 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Schematic representation of 1,3-diaxial interactions.

G start Substituted Cyclohexane exp Experimental (NMR Spectroscopy) start->exp comp Computational (MM or QM) start->comp vt_nmr Variable-Temperature NMR exp->vt_nmr dnmr Dynamic NMR Lineshape Analysis exp->dnmr mm Molecular Mechanics comp->mm qm Quantum Mechanics (DFT) comp->qm integrals Integration of Signals vt_nmr->integrals eyring Eyring Plot dnmr->eyring forcefield Force Field Optimization mm->forcefield dft_opt DFT Optimization + Frequencies qm->dft_opt k_eq Equilibrium Constant (K) integrals->k_eq activation Activation Parameters (ΔH‡, ΔS‡, ΔG‡) eyring->activation a_value A-Value (ΔG°) forcefield->a_value dft_opt->a_value k_eq->a_value

Caption: Workflow for determining 1,3-diaxial interaction energies.

Implications in Drug Design and Development

The principles of conformational analysis and 1,3-diaxial interactions are of paramount importance in the field of drug discovery and development.[19] The three-dimensional shape of a drug molecule is a primary determinant of its ability to bind to a biological target, such as a receptor or an enzyme.

  • Bioactive Conformation: The conformation in which a drug molecule binds to its target (the bioactive conformation) may not be its lowest energy conformation in solution. A deep understanding of the energetic landscape, including the penalties associated with adopting less stable conformations due to 1,3-diaxial strain, is crucial for designing molecules that can readily adopt the necessary bioactive shape.[19]

  • Receptor Binding: The spatial disposition of functional groups is critical for molecular recognition. An equatorial substituent on a cyclohexane ring projects away from the core of the molecule, making it more accessible for interaction with a binding pocket. Conversely, an axial substituent is more sterically hindered. Medicinal chemists can strategically place substituents in either position to optimize interactions with the target.

  • Physicochemical Properties: The overall shape and polarity of a molecule, which are dictated by its conformational preferences, influence its physicochemical properties such as solubility, lipophilicity, and membrane permeability. For instance, intramolecular hydrogen bonding, which may only be possible in a specific conformer, can significantly alter these properties.

  • Conformational Locking: In some cases, it is desirable to "lock" a molecule into a specific conformation to enhance its binding affinity or selectivity. This can be achieved by introducing a bulky substituent with a very large A-value, such as a tert-butyl group, which will overwhelmingly favor the equatorial position and restrict the conformational flexibility of the ring.

By leveraging a thorough understanding of 1,3-diaxial interactions, drug development professionals can rationally design and synthesize molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

1,3-diaxial interactions are a cornerstone of stereochemistry, providing a framework for understanding and predicting the conformational preferences of substituted cyclohexanes. The A-value offers a quantitative measure of these steric repulsions, enabling a predictive understanding of molecular shape. The experimental and computational protocols outlined in this guide provide the necessary tools for researchers to probe these interactions in detail. For scientists in the pharmaceutical industry, a deep appreciation of these fundamental principles is not merely academic but a critical component of modern, structure-based drug design. The ability to control and predict molecular conformation is a powerful strategy in the development of novel therapeutics.

References

Spectral Properties of 1,4-Diisopropylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 1,4-diisopropylcyclohexane, a saturated cyclic hydrocarbon. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for its cis and trans isomers. Due to the limited availability of public experimental spectra for the individual isomers, this guide combines data from publicly accessible databases for the isomeric mixture with theoretical predictions based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring these spectra are also provided, alongside visualizations of the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for distinguishing between the cis and trans isomers, which exhibit distinct chemical environments due to their different conformational preferences.

The trans isomer is expected to exist predominantly in a diequatorial conformation, where both bulky isopropyl groups occupy equatorial positions on the cyclohexane (B81311) chair. This conformation is sterically favorable. The cis isomer, however, will exist in a conformational equilibrium between two chair forms, each with one axial and one equatorial isopropyl group. This difference in conformation leads to different chemical shifts for the protons and carbons in the two isomers.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Isomers

ProtonsPredicted Chemical Shift (ppm) - trans IsomerPredicted Chemical Shift (ppm) - cis IsomerMultiplicity
Cyclohexyl-H (methine, C1/C4)~1.5 - 1.7~1.6 - 1.8 (equatorial), ~1.0 - 1.2 (axial)Multiplet
Cyclohexyl-H (methylene, C2/C3/C5/C6)~1.2 - 1.4 (equatorial), ~0.9 - 1.1 (axial)~1.2 - 1.5 (equatorial), ~0.9 - 1.2 (axial)Multiplet
Isopropyl-H (methine)~1.8 - 2.0~1.8 - 2.1Heptet
Isopropyl-CH₃~0.8 - 0.9~0.8 - 0.95Doublet
Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy provides direct information about the carbon skeleton. Due to the symmetry of the trans isomer (diequatorial conformation), it is expected to show fewer signals than the cis isomer at low temperatures where the ring flip is slow. At room temperature, the rapid ring flip in the cis isomer may lead to averaged signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

CarbonPredicted Chemical Shift (ppm) - trans IsomerPredicted Chemical Shift (ppm) - cis Isomer (averaged)
Cyclohexyl-C (methine, C1/C4)~45 - 50~43 - 48
Cyclohexyl-C (methylene, C2/C3/C5/C6)~30 - 35~28 - 33
Isopropyl-C (methine)~32 - 37~31 - 36
Isopropyl-CH₃~19 - 22~18 - 21
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound (as a mixture of isomers or separated isomers, if available) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

1.3.2. Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

1.3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube TMS TMS (Internal Standard) TMS->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration for ¹H Analysis Spectral Analysis (δ, J, Multiplicity) Calibration->Analysis Integration->Analysis IR_Workflow cluster_prep Sample Preparation (Neat Film) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound (Liquid) SaltPlates Salt Plates (NaCl or KBr) Sample->SaltPlates Sandwich Thin Liquid Film SaltPlates->Sandwich FTIR FTIR Spectrometer Sandwich->FTIR SampleScan Sample Scan FTIR->SampleScan Background Background Scan (Empty) Background->FTIR Ratio Ratio Sample/Background SampleScan->Ratio Spectrum IR Spectrum (Transmittance vs. Wavenumber) Ratio->Spectrum Analysis Peak Identification & Functional Group Correlation Spectrum->Analysis MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Sample This compound Vial GC Vial Sample->Vial Solvent Volatile Solvent (e.g., Hexane) Solvent->Vial GC Gas Chromatograph (Separation) Vial->GC MS Mass Spectrometer (EI, 70 eV) GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum TIC->MassSpec for target peak Analysis Identify Molecular Ion & Fragmentation Pattern MassSpec->Analysis

Methodological & Application

Application Notes and Protocols for 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,4-diisopropylcyclohexane as a high-boiling, nonpolar solvent in research, development, and pharmaceutical applications.

Introduction

This compound is a cycloalkane with a high boiling point and nonpolar characteristics, making it a suitable solvent for a variety of applications where thermal stability and low polarity are required. Its properties make it a potential alternative to other high-boiling nonpolar solvents such as decalin or tetralin, particularly in organic synthesis, crystallization, and as a medium for specific chemical reactions. High molecular weight alkanes are integral to many pharmaceutical formulations, acting as excipients, emollients, and in drug delivery systems.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective application in the laboratory and in scale-up processes.

PropertyValueSource
Molecular Formula C₁₂H₂₄[2][3][4][5]
Molecular Weight 168.32 g/mol [2][3]
CAS Number 22907-72-8[2][3][4][5]
Appearance Colorless liquid---
Boiling Point 214-216 °CChemicalBook
Melting Point -28 °C---
Density 0.819 g/cm³ at 25 °CChemicalBook
Solubility Insoluble in water; Soluble in many organic solvents
Vapor Pressure 0.1 mmHg at 20 °C---
Flash Point 77 °C---
Autoignition Temperature 250 °C---

Applications

High-Temperature Organic Synthesis

Due to its high boiling point, this compound is an excellent solvent for organic reactions that require elevated temperatures. Its chemical inertness makes it suitable for reactions involving strong bases or reactive organometallic species.

Potential Applications:

  • Grignard Reactions: While ethers are common solvents for Grignard reactions, high-boiling alkanes can be used, especially when higher temperatures are needed to initiate the reaction with less reactive organic halides.[6][7]

  • Suzuki-Miyaura Cross-Coupling: This reaction often benefits from high-boiling nonpolar solvents to facilitate the dissolution of reactants and achieve the necessary reaction temperatures.[8][9][10][11]

  • Polymer Synthesis: Can be used as a polymerization medium for certain types of polymers where a nonpolar, high-temperature environment is required.[12]

Crystallization of Active Pharmaceutical Ingredients (APIs)

The choice of solvent is critical in the crystallization of APIs, as it influences crystal form, purity, and yield.[][14][15][16] this compound can serve as a nonpolar solvent for the crystallization of nonpolar or sparingly soluble APIs.

Advantages in Crystallization:

  • Good Solvent for Nonpolar Compounds: Effectively dissolves nonpolar compounds at elevated temperatures.

  • Low Solubility at Room Temperature: Promotes crystallization upon cooling.

  • Inertness: Minimizes the risk of side reactions with the API.

Solvent for Extractions and Liquid-Liquid Separations

Its nonpolar nature and immiscibility with water make it a suitable solvent for the extraction of nonpolar compounds from aqueous solutions.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these procedures for their specific applications.

Protocol for a High-Temperature Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a generic procedure for a Suzuki-Miyaura cross-coupling reaction using this compound as the solvent.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (10 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add this compound to the flask.

  • Flush the flask with an inert gas and maintain a positive pressure.

  • Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Arylboronic Acid + Catalyst + Base Solvent This compound Reactants->Solvent Add to flask Inert Inert Atmosphere (N2 or Ar) Solvent->Inert Flush Heating Heat to 150-180 °C Inert->Heating Proceed Monitoring Monitor by TLC/GC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Upon Completion Extraction Dilute & Wash Cooling->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify Drying->Purification Product Product Purification->Product Pure Product Recrystallization_Workflow Start Crude API in Flask AddSolvent Add minimal hot This compound Start->AddSolvent Dissolve Heat to Dissolve AddSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? CoolSlowly Cool Slowly to RT Dissolve->CoolSlowly HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath FilterCrystals Vacuum Filtration IceBath->FilterCrystals WashCrystals Wash with Cold Solvent FilterCrystals->WashCrystals DryCrystals Dry Crystals WashCrystals->DryCrystals End Pure API Crystals DryCrystals->End Solvent_Selection Requirement High-Temperature Nonpolar Process Polarity Is a nonpolar solvent required? Requirement->Polarity BoilingPoint Is a high boiling point (>150°C) needed? Polarity->BoilingPoint Yes Alternative Consider Alternative Solvent Class Polarity->Alternative No Inertness Is chemical inertness critical? BoilingPoint->Inertness Yes BoilingPoint->Alternative No ConsiderSolvent Consider this compound Inertness->ConsiderSolvent Yes Inertness->Alternative No

References

The Strategic Application of 1,4-Diisopropylcyclohexane in Organic Synthesis: A Review of Its Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While not a ubiquitous reagent, 1,4-diisopropylcyclohexane presents unique steric and conformational properties that offer intriguing possibilities for researchers and professionals in organic synthesis and drug development. This document outlines the fundamental characteristics of this compound and explores its potential, albeit niche, applications based on its structural features.

Core Properties and Structural Considerations

This compound is a saturated cyclic hydrocarbon characterized by the presence of two bulky isopropyl groups on a cyclohexane (B81311) ring. The spatial arrangement of these groups gives rise to cis and trans diastereomers, each with distinct conformational preferences and stabilities.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
CAS Number 22907-72-8
Appearance Colorless liquid
Boiling Point ~211-213 °C
Density ~0.82 g/cm³

The dominant chair conformation of the cyclohexane ring places the bulky isopropyl groups in positions that minimize steric strain. In the more stable trans isomer, both isopropyl groups can occupy equatorial positions, leading to a lower energy state. In the cis isomer, one isopropyl group is forced into an axial position, resulting in significant 1,3-diaxial interactions and consequently higher energy. This inherent steric bulk is the primary driver of its potential applications in directing the stereochemical outcome of reactions.

Potential Applications in Stereoselective Synthesis

The significant steric hindrance imparted by the 1,4-diisopropylcyclohexyl moiety can be strategically employed to influence the stereoselectivity of chemical transformations. While specific, widely adopted protocols are not extensively documented in the literature, the underlying principles of steric control suggest its utility in the following areas:

  • Asymmetric Induction: By incorporating the 1,4-diisopropylcyclohexyl group into a chiral auxiliary, it can effectively shield one face of a reactive center. This steric blockade can direct the approach of incoming reagents, leading to the preferential formation of one enantiomer or diastereomer over another.

  • Conformational Locking: The high energetic barrier to ring flipping in certain this compound derivatives can be exploited to "lock" a molecule into a specific conformation. This can be advantageous in mechanistic studies or in the design of molecules with predefined three-dimensional structures.

Below is a conceptual workflow for employing a chiral auxiliary bearing a 1,4-diisopropylcyclohexyl group.

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Reaction cluster_2 Product Isolation Start Starting Material Incorp Incorporate 1,4-Diisopropyl- cyclohexyl Moiety Start->Incorp Aux Chiral Auxiliary Incorp->Aux Attach Attach Chiral Auxiliary Aux->Attach Substrate Prochiral Substrate Substrate->Attach Stereo_Reaction Stereoselective Reaction (e.g., Alkylation, Reduction) Attach->Stereo_Reaction Product_Aux Diastereomeric Product Stereo_Reaction->Product_Aux Cleavage Cleave Auxiliary Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product

Conceptual workflow for asymmetric synthesis.

Considerations for Experimental Design

Due to the limited number of published, detailed protocols specifically utilizing this compound, researchers should consider the following points when designing experiments:

  • Solvent Properties: this compound is a non-polar, hydrocarbon solvent. It can be considered as an alternative to other non-polar solvents like hexane (B92381) or cyclohexane in reactions where polarity is a critical parameter. Its higher boiling point may be advantageous for reactions requiring elevated temperatures.

  • Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, making it a suitable solvent for reactions involving highly reactive reagents.

  • Mechanistic Studies: The well-defined conformational preferences of its isomers can be valuable in studies aimed at elucidating reaction mechanisms where steric effects play a crucial role.

Future Outlook

While this compound has not yet emerged as a mainstream tool in organic synthesis, its inherent steric properties hold untapped potential. Future research could focus on the systematic design and synthesis of novel chiral ligands, catalysts, and protecting groups that incorporate this bulky scaffold. Such endeavors may lead to the development of highly selective and efficient synthetic methodologies for the preparation of complex molecules relevant to the pharmaceutical and materials science industries.

Disclaimer: The information provided in this document is based on fundamental principles of organic chemistry and the known properties of this compound. Due to a lack of extensive, specific literature, the proposed applications are largely theoretical and intended to guide future research. Experimental validation is necessary to determine the efficacy of these concepts.

Application Notes and Protocols for NMR Spectrum Interpretation of 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the interpretation of the Nuclear Magnetic Resonance (NMR) spectrum of 1,4-diisopropylcyclohexane. Due to the absence of publicly available, detailed experimental ¹H and ¹³C NMR data for the individual cis and trans isomers, this guide will focus on the theoretical principles and expected spectral characteristics based on the stereochemistry of these isomers. Detailed protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality spectra. Furthermore, this document illustrates the conformational dynamics of the cis and trans isomers and their expected influence on the NMR spectra using logical diagrams.

Introduction

This compound is a saturated cyclic hydrocarbon existing as two geometric isomers: cis and trans. The spatial arrangement of the two bulky isopropyl groups significantly influences the conformational preferences of the cyclohexane (B81311) ring, leading to distinct differences in their respective ¹H and ¹³C NMR spectra. NMR spectroscopy is a powerful analytical technique for elucidating the structural and stereochemical details of organic molecules. A thorough understanding of the NMR spectra of cis- and trans-1,4-diisopropylcyclohexane is crucial for their identification and characterization in various research and development settings.

Expected ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectra

The ¹H NMR spectrum of this compound will primarily consist of signals arising from the methyl protons of the isopropyl groups, the methine proton of the isopropyl groups, and the protons of the cyclohexane ring.

Table 1: Predicted ¹H NMR Data for cis- and trans-1,4-Diisopropylcyclohexane

IsomerProton TypePredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityPredicted Coupling Constant (J) Range (Hz)Notes
transMethyl (isopropyl)0.8 - 1.0Doublet6.0 - 7.0Due to the high symmetry of the diequatorial conformation, a single doublet is expected.
Methine (isopropyl)1.5 - 1.8Septet6.0 - 7.0A single septet is expected.
Cyclohexane (ring)1.0 - 1.6Multiplet-Complex overlapping signals are expected.
cisMethyl (isopropyl)0.8 - 1.1Multiple Doublets6.0 - 7.0Due to the axial-equatorial equilibrium, two sets of doublets may be observed, potentially broadened due to conformational exchange.
Methine (isopropyl)1.5 - 2.0Multiple Septets6.0 - 7.0Two septets may be observed, potentially broadened.
Cyclohexane (ring)1.0 - 1.8Multiplet-More complex and broader signals are expected compared to the trans isomer due to conformational averaging.
Predicted ¹³C NMR Spectra

The ¹³C NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl groups, and the carbons of the cyclohexane ring.

Table 2: Predicted ¹³C NMR Data for cis- and trans-1,4-Diisopropylcyclohexane

IsomerCarbon TypePredicted Chemical Shift (δ) Range (ppm)Notes
transMethyl (isopropyl)19 - 22A single peak is expected due to symmetry.
Methine (isopropyl)32 - 36A single peak is expected.
C1/C4 (cyclohexane)45 - 50A single peak is expected.
C2/C3/C5/C6 (cyclohexane)28 - 32A single peak is expected.
cisMethyl (isopropyl)19 - 23Two distinct peaks may be observed for the axial and equatorial isopropyl groups.
Methine (isopropyl)32 - 38Two distinct peaks may be observed.
C1/C4 (cyclohexane)43 - 48Two distinct peaks may be observed.
C2/C3/C5/C6 (cyclohexane)26 - 32Multiple peaks are expected due to lower symmetry.

Conformational Analysis and its Impact on NMR Spectra

The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates its preferred conformation, which in turn has a profound effect on the resulting NMR spectrum.

cluster_trans trans-1,4-Diisopropylcyclohexane cluster_cis cis-1,4-Diisopropylcyclohexane trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip trans_aa->trans_ee Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Rapid Interconversion)

Caption: Conformational isomers of trans and cis-1,4-diisopropylcyclohexane.

For trans-1,4-diisopropylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation due to severe steric hindrance in the latter. As a result, the molecule is conformationally locked, and the NMR spectrum at room temperature will reflect this single, highly symmetric conformation, leading to a simpler spectrum with fewer signals.

In contrast, cis-1,4-diisopropylcyclohexane exists as a rapid equilibrium between two equivalent axial-equatorial chair conformations. This rapid interconversion at room temperature leads to time-averaged NMR signals. The chemical environments of the axial and equatorial isopropyl groups are different, which can result in a more complex spectrum with a greater number of signals, or broadened signals, depending on the rate of conformational exchange.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. For the nonpolar this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Homogenization : Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional) : If precise chemical shift referencing is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Capping and Cleaning : Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

start Start weigh Weigh Sample (10-100 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap_clean Cap and Clean NMR Tube transfer->cap_clean acquire Acquire NMR Spectrum cap_clean->acquire

Application Note: Quantitative Analysis of 1,4-Diisopropylcyclohexane using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1,4-diisopropylcyclohexane using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) for confirmation. The protocol outlines sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for the accurate determination of this compound in various matrices.

Introduction

This compound is a saturated hydrocarbon that can exist as cis and trans isomers. Accurate quantification of this compound is crucial in various fields, including chemical synthesis, quality control of industrial solvents, and as a potential impurity in pharmaceutical manufacturing. Gas chromatography is an ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This protocol provides a validated starting method that can be adapted for specific applications.

Experimental Protocol

Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis.[1] Samples should be free of particulate matter to prevent blockage of the syringe and contamination of the injector and column.[2]

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile organic solvent such as hexane (B92381) or dichloromethane.[2][3]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, accurately weigh and dissolve the sample in the chosen solvent to achieve a theoretical concentration within the calibration range. A typical starting concentration is around 10 µg/mL.[2]

    • Ensure the sample is fully dissolved. If particulates are present, centrifuge the sample before transferring the supernatant to a GC vial.[2]

    • Use 1.5 mL glass autosampler vials for all samples and standards.[2]

Gas Chromatography (GC) Instrumentation and Conditions

The selection of the GC column and instrumental parameters is crucial for the successful separation of the analyte from other matrix components. For non-polar compounds like this compound, a non-polar stationary phase is recommended.

Table 1: GC-FID/MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID) and Mass Spectrometer (MS)
Capillary Column Non-polar column: e.g., HP-5ms, DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless Inlet
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp 1: 10 °C/min to 150 °C- Ramp 2: 20 °C/min to 250 °C- Final Hold: 5 minutes at 250 °C
FID Temperature 280 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C (for EI)
MS Quadrupole 150 °C
Mass Range 40-350 amu (in scan mode)

Data Presentation and Analysis

Quantitative Analysis

For quantitative analysis using GC-FID, a calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of the analyte in unknown samples is then determined from this calibration curve. For hydrocarbons, the FID response is generally proportional to the carbon number, and the relative response factor is often assumed to be close to unity when compared to a suitable hydrocarbon internal standard.

Qualitative Analysis

The identity of the this compound peak can be confirmed by comparing its retention time with that of a known standard. Further confirmation can be achieved using GC-MS, where the acquired mass spectrum of the peak is compared to a reference spectrum, such as the one available in the NIST library. The expected major fragments for this compound are m/z 69 (base peak), 41, and 83.

Table 2: Hypothetical Quantitative Data for this compound Analysis

ParameterValue
Estimated Retention Time (RT) Approximately 10.5 minutes*
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Linearity (R²) > 0.999
Precision (%RSD, n=6) < 3%
Major Mass Fragments (m/z) 69, 41, 83

*Note: The retention time is an estimate based on the compound's properties and the provided GC program. Actual retention times may vary and should be confirmed experimentally.

Experimental Workflow and Signaling Pathways

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Processing & Analysis Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution Injection 1 µL Injection (Split 50:1) Standards->Injection Sample Sample Preparation (in Hexane) Sample->Injection Separation HP-5ms Column (Temperature Program) Injection->Separation Detection FID & MS Detection Separation->Detection Quant Quantification (Calibration Curve) Detection->Quant Qual Qualitative Analysis (RT & Mass Spectrum) Detection->Qual Report Final Report Quant->Report Qual->Report

Caption: Experimental workflow for the GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The use of a non-polar capillary column results in good peak shape and resolution, while both FID and MS detectors offer excellent sensitivity and specificity. This protocol serves as a valuable resource for researchers and professionals requiring precise measurement of this compound.

References

1,4-Diisopropylcyclohexane as an Internal Standard for Quantitative NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of substances. The accuracy of qNMR heavily relies on the use of a suitable internal standard. An ideal internal standard should be of high purity, chemically stable, soluble in the deuterated solvent, and have NMR signals that do not overlap with those of the analyte. This document provides a detailed overview of the potential application of 1,4-diisopropylcyclohexane as an internal standard in quantitative ¹H NMR, outlining its properties, a general experimental protocol, and data analysis procedures. While direct comparative data for this compound as a qNMR standard is not extensively available in the public domain, this guide is constructed based on the fundamental principles of qNMR and the known chemical properties of the compound.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR is a direct and non-destructive analytical technique that allows for the determination of the absolute concentration or purity of a sample. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known amount of a high-purity internal standard with the analyte, the concentration or purity of the analyte can be accurately calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Properties of this compound as a Potential Internal Standard

This compound possesses several characteristics that make it a promising candidate as an internal standard for ¹H qNMR, particularly for analytes with signals in the aromatic or downfield regions of the spectrum.

Key Properties:

  • Simple ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, typically upfield (e.g., ~0.8-1.7 ppm). This spectral simplicity and location minimize the potential for signal overlap with many common analytes, especially those containing aromatic, olefinic, or other downfield protons.

  • Chemical Stability: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with a wide range of analytes or deuterated solvents under typical NMR experimental conditions.

  • Solubility: It is expected to be soluble in common non-polar and moderately polar deuterated solvents such as chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and acetone-d₆.

  • Low Volatility: Its boiling point of approximately 214-216°C reduces the risk of concentration changes due to evaporation during sample preparation.

Considerations:

  • Purity: The purity of the this compound used must be accurately known and certified.

  • Signal Complexity: The signals of the isopropyl and cyclohexyl protons, while in the upfield region, may exhibit some multiplicity which should be considered during integration.

  • T₁ Relaxation Times: The spin-lattice relaxation times (T₁) of the protons in this compound must be determined to ensure accurate quantification by setting an appropriate relaxation delay in the NMR experiment.

Experimental Protocol for qNMR using this compound

This protocol outlines the general steps for performing a qNMR experiment with this compound as an internal standard. Optimization of specific parameters for the instrument and analyte is crucial.

Sample Preparation
  • Accurate Weighing: Using a calibrated analytical microbalance, accurately weigh a specific amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the exact mass.

  • Internal Standard Addition: Accurately weigh an appropriate amount of high-purity this compound into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities. Record the exact mass of the internal standard.

  • Dissolution: Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Ensure complete dissolution and homogenization of the sample by gentle vortexing or sonication.

  • Transfer: Carefully transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

Acquire a quantitative ¹H NMR spectrum using the following general parameters. It is essential to determine the T₁ relaxation times of both the analyte and this compound protons to set an adequate relaxation delay (D1), which should be at least 5 times the longest T₁ value.

Table 1: General ¹H NMR Acquisition Parameters for qNMR

ParameterRecommended ValueRationale
Pulse Angle90°To ensure maximum and uniform excitation of all protons.
Relaxation Delay (D1)≥ 5 x T₁ (longest)To allow for complete relaxation of all protons between scans for accurate integration.
Acquisition Time (AQ)≥ 3 secondsTo ensure sufficient data points for accurate signal representation and integration.
Number of Scans (NS)≥ 16 (adjust for S/N)To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[1][2]
Spectral Width (SW)Sufficient to cover all signalsTo avoid signal folding and provide good baseline on both sides of the signals of interest.
TemperatureStable and controlled (e.g., 298 K)To minimize variations in chemical shifts and T₁ values.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signal of this compound and a well-resolved, non-overlapping signal of the analyte. The integration limits should encompass the entire signal, including any ¹³C satellites if they are not decoupled.

Data Presentation and Calculation

The purity or concentration of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte : Integral of the analyte signal

  • I_std : Integral of the internal standard signal

  • N_analyte : Number of protons contributing to the analyte signal

  • N_std : Number of protons contributing to the internal standard signal

  • M_analyte : Molecular weight of the analyte

  • M_std : Molecular weight of the internal standard (168.32 g/mol for this compound)

  • m_analyte : Mass of the analyte

  • m_std : Mass of the internal standard

  • P_std : Purity of the internal standard

Table 2: Example Data for Purity Calculation

ParameterAnalyteThis compound (IS)
Mass (m)User-definedUser-defined
Molecular Weight (M)User-defined168.32 g/mol
Number of Protons (N)User-definedUser-defined (e.g., 12 for methyl protons)
Integral (I)MeasuredMeasured
Purity (P)To be calculated Certified Value

Mandatory Visualizations

qNMR Experimental Workflow

The following diagram illustrates the logical flow of a quantitative NMR experiment using an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately Weigh Analyte weigh_standard Accurately Weigh Internal Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve homogenize Homogenize Solution dissolve->homogenize transfer Transfer to NMR Tube homogenize->transfer load_sample Load Sample into Spectrometer transfer->load_sample set_params Set Acquisition Parameters (D1, NS, etc.) load_sample->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for a qNMR experiment with an internal standard.

Signaling Pathway of qNMR Data Analysis

This diagram illustrates the relationship between the measured and known parameters in the final calculation of analyte purity.

qNMR_Calculation_Pathway cluster_inputs Experimental Inputs cluster_measured NMR Measurements cluster_output Result m_analyte Mass of Analyte (m_analyte) P_analyte Purity of Analyte (P_analyte) m_analyte->P_analyte m_std Mass of Standard (m_std) m_std->P_analyte M_analyte MW of Analyte (M_analyte) M_analyte->P_analyte M_std MW of Standard (M_std) M_std->P_analyte N_analyte Protons in Analyte Signal (N_analyte) N_analyte->P_analyte N_std Protons in Standard Signal (N_std) N_std->P_analyte P_std Purity of Standard (P_std) P_std->P_analyte I_analyte Integral of Analyte (I_analyte) I_analyte->P_analyte I_std Integral of Standard (I_std) I_std->P_analyte

Caption: Relationship of parameters in the qNMR purity calculation.

Conclusion

This compound presents itself as a potentially valuable internal standard for ¹H qNMR due to its simple, high-field spectrum and chemical inertness. For successful implementation, it is imperative to use a standard of certified high purity and to carefully optimize the NMR acquisition parameters, with particular attention to the relaxation delay. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate their own qNMR methods using this compound for the accurate quantification of a wide range of organic molecules. Further studies are warranted to generate comprehensive comparative data and establish its performance characteristics against other commonly used internal standards.

References

High-Purity Synthesis of trans-1,4-Diisopropylcyclohexane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of high-purity trans-1,4-diisopropylcyclohexane. The synthesis is centered around the catalytic hydrogenation of p-diisopropylbenzene, which produces a mixture of cis and trans isomers. Due to the thermodynamic stability of the trans isomer, this protocol emphasizes techniques to maximize its formation and subsequent purification.[1] Methodologies for the hydrogenation reaction, isomerization of the cis to the trans isomer, and purification of the final product are presented. This guide is intended to provide researchers with a comprehensive workflow for obtaining high-purity trans-1,4-diisopropylcyclohexane for applications in materials science, liquid crystals, and as a non-polar solvent.

Introduction

1,4-Diisopropylcyclohexane exists as two stereoisomers: cis and trans. The trans isomer is of particular interest due to its thermodynamically more stable conformation, where both bulky isopropyl groups occupy equatorial positions on the cyclohexane (B81311) ring, minimizing steric strain.[1] This stability makes it a desirable component in various applications. The primary route to this compound is the catalytic hydrogenation of readily available p-diisopropylbenzene. This reaction, however, typically yields a mixture of both cis and trans isomers. Therefore, achieving a high purity of the trans isomer necessitates a multi-step approach involving a controlled hydrogenation reaction, followed by isomerization and/or efficient purification.

Synthesis Workflow

The overall workflow for the high-purity synthesis of trans-1,4-diisopropylcyclohexane can be broken down into three main stages:

  • Catalytic Hydrogenation: The aromatic precursor, p-diisopropylbenzene, is hydrogenated to yield a mixture of cis- and trans-1,4-diisopropylcyclohexane.

  • Isomerization (Optional but Recommended): The resulting mixture is subjected to conditions that facilitate the conversion of the less stable cis isomer to the more stable trans isomer, thereby enriching the product in the desired stereoisomer.

  • Purification: The enriched mixture is purified to isolate the trans-1,4-diisopropylcyclohexane in high purity.

Synthesis_Workflow p_diisopropylbenzene p-Diisopropylbenzene hydrogenation Catalytic Hydrogenation p_diisopropylbenzene->hydrogenation isomer_mixture cis/trans Isomer Mixture hydrogenation->isomer_mixture isomerization Isomerization isomer_mixture->isomerization purification Purification isomer_mixture->purification Direct Purification trans_enriched_mixture trans-Enriched Mixture isomerization->trans_enriched_mixture trans_enriched_mixture->purification high_purity_trans High-Purity trans-1,4-Diisopropylcyclohexane purification->high_purity_trans

Figure 1: Overall synthesis workflow.

Experimental Protocols

Part 1: Catalytic Hydrogenation of p-Diisopropylbenzene

This protocol describes the conversion of p-diisopropylbenzene to a mixture of cis- and trans-1,4-diisopropylcyclohexane. The use of a robust catalyst under conditions that approach thermodynamic equilibrium is favored to maximize the initial trans isomer ratio.

Materials and Equipment:

  • p-Diisopropylbenzene (98%+)

  • Ruthenium on carbon (5% Ru/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol or Hexane (reagent grade)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and pressure gauge

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)

Protocol:

  • Reactor Setup: In a high-pressure autoclave, combine p-diisopropylbenzene (1.0 mol) and the chosen solvent (e.g., ethanol, 250 mL).

  • Catalyst Addition: Carefully add the hydrogenation catalyst. For 5% Ru/C, a loading of 1-2 mol% (relative to the substrate) is a good starting point. If using PtO₂, a loading of 0.1-0.2 mol% is typical.

  • System Purge: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3.0-5.0 MPa.

  • Reaction: Begin stirring and heat the reactor to 100-150 °C. Monitor the pressure; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 24-48 hours when the pressure stabilizes.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude mixture of cis- and trans-1,4-diisopropylcyclohexane.

Expected Outcome: The reaction should yield a near-quantitative conversion to a mixture of cis- and trans-1,4-diisopropylcyclohexane. The ratio of trans to cis will depend on the specific conditions, with higher temperatures and longer reaction times generally favoring the thermodynamically more stable trans isomer.

ParameterConditionExpected trans:cis Ratio
Catalyst 5% Ru/CModerate to High
PtO₂Moderate to High
Temperature 100-150 °CHigher temperatures favor trans
Pressure 3.0-5.0 MPaGenerally high conversion
Time 24-48 hLonger times favor equilibration
Part 2: Isomerization of the cis/trans Mixture

This optional but recommended step aims to increase the proportion of the trans isomer in the mixture.

Materials and Equipment:

  • Crude cis/trans-1,4-diisopropylcyclohexane mixture

  • Palladium on carbon (10% Pd/C) or a strong acid catalyst (e.g., Amberlyst-15)

  • High-boiling point solvent (e.g., decalin) or neat reaction

  • Reaction vessel with a reflux condenser and magnetic stirrer

Protocol:

  • Reaction Setup: Combine the crude isomer mixture with 10% Pd/C (5-10 mol%) in a reaction vessel. The reaction can be run neat or in a high-boiling solvent.

  • Isomerization: Heat the mixture to reflux (typically 150-180 °C) under an inert atmosphere for 24-48 hours.

  • Work-up: Cool the mixture to room temperature and remove the catalyst by filtration. If a solvent was used, remove it by distillation.

Expected Outcome: The cis isomer will be partially converted to the trans isomer, resulting in a mixture enriched in the trans form. The final ratio will approach the thermodynamic equilibrium.

Part 3: Purification of trans-1,4-Diisopropylcyclohexane

Due to the similar boiling points of the cis and trans isomers, purification can be challenging. Fractional distillation and crystallization are two viable methods.

Method A: Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

Protocol:

  • Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated.

  • Distillation: Heat the trans-enriched isomer mixture. Collect fractions based on the boiling point. The cis isomer has a slightly lower boiling point than the trans isomer. Careful control of the heating rate is crucial for good separation.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine the purity. Combine fractions with the desired purity.

Method B: Crystallization

Equipment:

  • Crystallization dish or beaker

  • Low-temperature bath or freezer

  • Filtration apparatus

Protocol:

  • Dissolution: If necessary, dissolve the trans-enriched mixture in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature.

  • Crystallization: Slowly cool the solution in a low-temperature bath or freezer. The trans isomer, being more symmetrical, is expected to crystallize more readily.

  • Isolation: Isolate the crystals by cold filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Expected Purity Data:

Purification MethodExpected Purity of trans IsomerNotes
Fractional Distillation>95%Requires an efficient column and careful control.
Crystallization>98%May require multiple recrystallizations.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Synthesis cluster_isomerization Isomer Enrichment cluster_purification Purification p_diisopropylbenzene p-Diisopropylbenzene hydrogenation Hydrogenation p_diisopropylbenzene->hydrogenation H2_Catalyst H₂ / Catalyst (e.g., Ru/C, PtO₂) H2_Catalyst->hydrogenation isomer_mixture cis/trans Isomer Mixture hydrogenation->isomer_mixture isomerization Isomerization isomer_mixture->isomerization Heat_Catalyst Heat / Catalyst (e.g., Pd/C) Heat_Catalyst->isomerization trans_enriched_mixture trans-Enriched Mixture isomerization->trans_enriched_mixture purification_method Fractional Distillation or Crystallization trans_enriched_mixture->purification_method high_purity_trans High-Purity trans-1,4-Diisopropylcyclohexane purification_method->high_purity_trans

Figure 2: Key steps and reagents.

References

Application of 1,4-Diisopropylcyclohexane in Conformational Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropylcyclohexane serves as an exemplary model for demonstrating the principles of conformational analysis in substituted cyclohexanes. The presence of two bulky isopropyl groups provides a clear and instructive system for studying the energetic preferences of substituents for equatorial versus axial positions. Understanding the conformational dynamics of such molecules is fundamental in organic chemistry and has significant implications in drug design and materials science, where molecular shape and steric interactions dictate biological activity and physical properties.

This document provides detailed application notes and experimental protocols for the conformational analysis of cis- and trans-1,4-diisopropylcyclohexane using Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR is the primary technique employed to slow the rapid chair-chair interconversion, allowing for the direct observation and quantification of individual conformers.

Conformational Principles of this compound

The conformational preference of a substituent on a cyclohexane (B81311) ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. The isopropyl group has a significant A-value, indicating a strong preference for the equatorial position to minimize steric strain. In 1,4-disubstituted cyclohexanes, the relative stability of the cis and trans isomers is determined by the ability of the substituents to simultaneously occupy equatorial positions.

  • trans-1,4-Diisopropylcyclohexane: This isomer is the more stable of the two. In its most stable chair conformation, both bulky isopropyl groups can occupy equatorial positions, thus minimizing 1,3-diaxial interactions.

  • cis-1,4-Diisopropylcyclohexane: In the cis isomer, one isopropyl group must be in an axial position while the other is equatorial. This results in significant steric strain due to 1,3-diaxial interactions between the axial isopropyl group and the axial hydrogens on the same side of the ring.

The logical relationship of conformational preference is outlined in the following diagram:

G cluster_trans trans-1,4-Diisopropylcyclohexane cluster_cis cis-1,4-Diisopropylcyclohexane trans_ee Diequatorial (e,e) More Stable trans_aa Diaxial (a,a) Less Stable trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) trans_ee->cis_ae Overall Stability Preference cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Identical Energy)

Figure 1: Conformational stability of this compound isomers.

Quantitative Conformational Analysis Data

Low-temperature NMR spectroscopy allows for the "freezing out" of the chair conformations, enabling the determination of key parameters that distinguish between axial and equatorial substituents. The following tables summarize the expected quantitative data for the conformational analysis of this compound.

ParameterValue (kcal/mol)Description
A-Value (Isopropyl)2.15The free energy difference favoring the equatorial position for a single isopropyl group on a cyclohexane ring.

Table 1: Conformational A-Value of the Isopropyl Group.

IsomerConformationRelative Energy (kcal/mol)Predicted Population at Equilibrium (Low Temp)
transDiequatorial (e,e)0>99%
transDiaxial (a,a)~4.3 (2 x A-value)<1%
cisAxial-Equatorial (a,e)~2.15 (1 x A-value)100% (of two identical conformers)

Table 2: Calculated Relative Conformational Energies and Populations.

Proton TypeExpected ¹H Chemical Shift (δ)Expected ³J Coupling Constants (Hz)
Axial (Hₐ)Upfield (more shielded)Jₐₐ (axial-axial): 10-13 Hz (large) Jₐₑ (axial-equatorial): 2-5 Hz (small)
Equatorial (Hₑ)Downfield (less shielded)Jₑₐ (equatorial-axial): 2-5 Hz (small) Jₑₑ (equatorial-equatorial): 2-5 Hz (small)

Table 3: General ¹H NMR Parameters for Axial and Equatorial Protons in Cyclohexanes.

Experimental Protocols

The following protocols outline the methodology for the conformational analysis of cis- and trans-1,4-diisopropylcyclohexane using low-temperature NMR spectroscopy.

Protocol 1: Sample Preparation
  • Sample: Obtain a mixture of cis- and trans-1,4-diisopropylcyclohexane or each isomer individually.

  • Solvent Selection: Choose a solvent with a low freezing point that allows for good sample solubility at the target temperatures. Deuterated chloroform (B151607) (CDCl₃) can be used for room temperature spectra, while deuterated dichloromethane (B109758) (CD₂Cl₂) or deuterated toluene (B28343) (toluene-d₈) are suitable for low-temperature experiments (down to -90 °C).

  • Concentration: Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference (δ 0.00 ppm).

Protocol 2: Low-Temperature ¹H NMR Spectroscopy

This protocol is designed to slow the chair-chair interconversion to a rate that is slow on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons.

G start Prepare Sample in Low-Temperature Solvent rt_spec Acquire Room Temperature ¹H NMR Spectrum start->rt_spec cool Cool Sample in NMR Probe (e.g., to -80 °C) rt_spec->cool equilibrate Allow Temperature to Equilibrate (10-15 minutes) cool->equilibrate lt_spec Acquire Low-Temperature ¹H NMR Spectrum equilibrate->lt_spec analysis Analyze Chemical Shifts and Coupling Constants lt_spec->analysis

Figure 2: Workflow for low-temperature ¹H NMR conformational analysis.
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution at room temperature.

  • Room Temperature Spectrum:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). The signals for the cyclohexane protons will likely be broad and averaged due to rapid ring flipping.

  • Low-Temperature Spectra:

    • Gradually lower the temperature of the NMR probe in increments of 10-20 °C to the target temperature (e.g., -80 °C).

    • Allow the sample temperature to equilibrate for 10-15 minutes at each new temperature.

    • Re-shim the magnetic field at the target low temperature to optimize resolution.

    • Acquire a ¹H NMR spectrum at the low temperature.

  • Data Analysis:

    • For trans-1,4-diisopropylcyclohexane, the low-temperature spectrum should show sharp signals corresponding to the diequatorial conformer.

    • For cis-1,4-diisopropylcyclohexane, the spectrum will correspond to the axial-equatorial conformer.

    • Identify the signals for the methine proton of the isopropyl group and the protons on the cyclohexane ring.

    • Measure the chemical shifts and coupling constants for all resolved signals.

    • Use the coupling constants to assign axial and equatorial protons based on the Karplus relationship (see Table 3).

Protocol 3: Determination of Conformational Equilibrium

For systems where both conformers are present in significant amounts at low temperature, the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) can be determined.

  • Integration of Signals:

    • At a temperature where the ring flip is slow and separate signals for the two conformers are observed, carefully integrate the area of well-resolved, non-overlapping signals corresponding to each conformer.

    • For example, integrate the signals of the methine protons of the isopropyl groups in the axial and equatorial positions.

  • Calculation of Equilibrium Constant (K):

    • The equilibrium constant is the ratio of the concentrations of the two conformers, which is directly proportional to the ratio of their integrated signal areas.

    • K = [Equatorial conformer] / [Axial conformer] = Area(equatorial signal) / Area(axial signal)

  • Calculation of Gibbs Free Energy Difference (ΔG°):

    • The Gibbs free energy difference can be calculated using the following equation: ΔG° = -RT ln(K)

    • Where:

      • R is the gas constant (1.987 cal/mol·K)

      • T is the temperature in Kelvin at which the spectrum was acquired.

      • K is the equilibrium constant.

G start Acquire Low-Temperature NMR Spectrum with Separated Conformer Signals integrate Integrate Non-Overlapping Signals for Each Conformer start->integrate calc_k Calculate Equilibrium Constant (K) from Integral Ratio integrate->calc_k calc_g Calculate Gibbs Free Energy Difference (ΔG°) using ΔG° = -RT ln(K) calc_k->calc_g result Quantitative Conformational Energy Data calc_g->result

Figure 3: Process for determining conformational equilibrium from NMR data.

Conclusion

The conformational analysis of this compound provides a robust and educational platform for understanding the fundamental principles of stereochemistry and dynamic NMR spectroscopy. The clear distinction in stability between the cis and trans isomers, driven by the steric demands of the isopropyl groups, makes this system ideal for both research and teaching applications. The protocols outlined in this document provide a comprehensive guide for researchers and scientists to experimentally investigate and quantify the conformational preferences of this and similar substituted cyclohexane systems, with direct applications in fields where molecular conformation is a critical determinant of function.

Experimental Determination of Chair-Flip Energy Barrier: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational dynamics of cyclic molecules, particularly the chair-flip of cyclohexane (B81311) and its derivatives, are of fundamental importance in organic chemistry and drug development. The energy barrier associated with this process dictates the relative populations of different conformers at equilibrium and the rate of interconversion between them. This, in turn, influences the molecule's three-dimensional shape, its interactions with biological targets, and ultimately its pharmacological activity. This document provides detailed application notes and protocols for the experimental determination of the chair-flip energy barrier using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

Principle of Dynamic NMR (DNMR) Spectroscopy

DNMR spectroscopy is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as conformational changes.[1] The chair-flip of a substituted cyclohexane involves the interconversion between two non-equivalent chair conformations, leading to the exchange of axial and equatorial positions of the substituents.[2]

At very low temperatures, this exchange is slow on the NMR timescale, and separate signals for the axial and equatorial protons (or other nuclei) can be observed.[3] As the temperature increases, the rate of the chair-flip increases. This causes the individual signals to broaden, then coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures.[4] By analyzing the changes in the NMR lineshape as a function of temperature, the rate constant (k) for the chair-flip at different temperatures can be determined.

Key Experimental Techniques

Two primary DNMR methods are employed to determine the kinetics of the chair-flip:

  • Lineshape Analysis: This is the most common method, involving the acquisition of a series of 1D NMR spectra at different temperatures.[4][5] The experimental spectra are then compared to theoretically simulated spectra for a given exchange rate. By fitting the simulated lineshapes to the experimental data, the rate constant (k) at each temperature can be extracted.[4]

  • Saturation Transfer: This technique is particularly useful for measuring slow exchange rates.[6] It involves selectively saturating the resonance of one conformer (e.g., the axial proton) with a low-power radiofrequency field. If there is chemical exchange, this saturation will be transferred to the other conformer (the equatorial proton), resulting in a decrease in its signal intensity.[6] The rate of exchange can be determined by measuring the change in signal intensity.[6]

Experimental Protocols

Protocol 1: Determination of Chair-Flip Energy Barrier by DNMR Lineshape Analysis

1. Sample Preparation:

  • Dissolve the cyclohexane derivative in a suitable deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range (e.g., deuterated toluene (B28343) (toluene-d8) or deuterated chloroform (B151607) (CDCl3)). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans (typically 5-20 mg in 0.6 mL of solvent).

  • Filter the sample to remove any particulate matter.

  • Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by the freeze-pump-thaw method to remove dissolved oxygen, which can affect relaxation times.

  • Seal the NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution at room temperature.

  • Select a proton (or another suitable nucleus like 13C or 19F) that shows distinct chemical shifts for the axial and equatorial positions in the slow exchange regime.

  • Acquire a series of 1D NMR spectra at different temperatures, starting from a low temperature where the exchange is slow (separate sharp peaks) and gradually increasing the temperature through the coalescence point to a high temperature where the exchange is fast (a single sharp peak).

  • Ensure that the temperature has equilibrated at each step before acquiring the spectrum (typically wait 5-10 minutes). Record the exact temperature for each spectrum.

3. Data Analysis:

  • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

  • Use a DNMR lineshape analysis software (e.g., WinDNMR, gNMR, or the DNMR module in some spectrometer software).[1]

  • Input the chemical shifts of the exchanging sites (axial and equatorial) at the lowest temperature (slow-exchange limit).

  • For each temperature, iteratively adjust the rate constant (k) in the simulation until the simulated spectrum visually matches the experimental spectrum.

  • Record the rate constant (k) for each temperature.

4. Calculation of Activation Parameters:

  • The activation energy (ΔG‡) can be calculated from the rate constant (k) at the coalescence temperature (Tc) using the following equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[7]

  • A more accurate determination of the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be obtained by performing an Eyring plot.[8][9]

  • Plot ln(k/T) versus 1/T. The slope of the line is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R.[9][10]

Protocol 2: Determination of Chair-Flip Energy Barrier by Saturation Transfer

1. Sample Preparation:

  • Follow the same sample preparation procedure as for lineshape analysis.

2. NMR Data Acquisition:

  • Acquire a standard 1D NMR spectrum at a temperature where the exchange is slow but measurable.

  • Perform a saturation transfer experiment. This typically involves irradiating the peak corresponding to one of the conformers (e.g., the axial proton) with a low-power RF field for a specific duration.

  • Acquire a spectrum while the irradiation is on and another spectrum with the irradiation frequency set far away from any signals (off-resonance) as a control.

  • Repeat the experiment for different irradiation times to measure the build-up of the saturation transfer effect.

3. Data Analysis:

  • Measure the intensity of the non-irradiated peak (e.g., the equatorial proton) in both the on-resonance and off-resonance spectra.

  • The rate constant (k) can be calculated from the fractional decrease in the intensity of the non-irradiated signal.[6]

4. Calculation of Activation Parameters:

  • Repeat the saturation transfer experiment at different temperatures to obtain rate constants at those temperatures.

  • Use the Eyring equation and an Eyring plot as described in the lineshape analysis protocol to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡).[8][9]

Data Presentation

The quantitative data obtained from DNMR experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Rate Constants (k) at Different Temperatures for the Chair-Flip of [Compound Name]

Temperature (K)Rate Constant (k) (s⁻¹)
T₁k₁
T₂k₂
T₃k₃
......

Table 2: Thermodynamic Activation Parameters for the Chair-Flip of Various Cyclohexane Derivatives

CompoundΔG‡ (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Cyclohexane~45--[2]
Methylcyclohexane----
cis-1,4-Di-tert-butylcyclohexane (Chair to Twist-Boat)26.6 (at 125 K)--[11][12]
cis-1,4-Di-tert-butylcyclohexane (Twist-Boat to Chair)28.6 (at 125 K)--[11][12]
Data for other relevant compounds

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Chair_Flip_Energy_Profile Chair 1 Chair 1 Half-Chair Half-Chair (Transition State) Chair 1->Half-Chair ΔG‡ ≈ 45 kJ/mol Twist-Boat Twist-Boat (Intermediate) Half-Chair->Twist-Boat Boat Boat (Transition State) Twist-Boat->Boat Chair 2 Chair 2 Boat->Chair 2

Caption: Energy profile of the cyclohexane chair-flip interconversion.

DNMR_Workflow cluster_workflow DNMR Lineshape Analysis Workflow A Sample Preparation (Substituted Cyclohexane in Deuterated Solvent) B Variable Temperature NMR Data Acquisition (Acquire spectra at multiple temperatures) A->B C DNMR Lineshape Analysis (Fit experimental spectra to simulations) B->C D Extraction of Rate Constants (k) (One rate constant per temperature) C->D E Eyring Plot (ln(k/T) vs. 1/T) D->E F Determination of Activation Parameters (ΔG‡, ΔH‡, ΔS‡) E->F

Caption: Workflow for determining chair-flip energy barrier using DNMR.

Conclusion

Dynamic NMR spectroscopy is an indispensable tool for the quantitative analysis of the chair-flip energy barrier in cyclohexane and its derivatives. The detailed protocols for lineshape analysis and saturation transfer provided in these application notes offer a robust framework for researchers in academia and the pharmaceutical industry. Accurate determination of these energetic parameters provides critical insights into the conformational preferences and dynamic behavior of molecules, which is essential for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

References

Application Notes and Protocols for the Use of Cyclohexane-Based Chiral Auxiliaries in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 1,4-diisopropylcyclohexane itself is an achiral molecule and not used directly to induce stereoselectivity, the structural motif of a cyclohexane (B81311) ring bearing bulky substituents is a cornerstone in the design of highly effective chiral auxiliaries. These auxiliaries leverage the rigid chair conformation of the cyclohexane backbone and the steric hindrance of its substituents to control the facial selectivity of a wide range of chemical reactions, enabling the synthesis of specific stereoisomers of a target molecule.

This document provides detailed application notes and protocols for the use of menthol-derived chiral auxiliaries, which feature a substituted cyclohexane core, in key stereoselective transformations. The principles and methodologies described herein offer a foundational understanding for the application of other cyclohexane-based chiral auxiliaries in asymmetric synthesis.

Overview of Cyclohexane-Based Chiral Auxiliaries

The efficacy of chiral auxiliaries derived from natural products like (-)-menthol lies in their well-defined three-dimensional structure. By temporarily attaching such an auxiliary to a prochiral substrate, one face of the molecule becomes sterically shielded. This directs the approach of reagents to the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

Two prominent examples of menthol-derived chiral auxiliaries are:

  • (-)-Menthol: A readily available and inexpensive chiral pool starting material. It is often used to form chiral esters that can undergo diastereoselective reactions.

  • (-)-8-Phenylmenthol (B56881): A derivative of (-)-menthol that offers enhanced steric hindrance due to the presence of a phenyl group. This often leads to higher levels of diastereoselectivity compared to (-)-menthol.[1]

The general workflow for utilizing these chiral auxiliaries is depicted below:

G cluster_workflow General Workflow Prochiral Prochiral Substrate Attachment Auxiliary Attachment (e.g., Esterification) Prochiral->Attachment ChiralAux (-)-Menthol Derivative ChiralAux->Attachment ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attachment->ChiralSubstrate Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) ChiralSubstrate->Diastereoselective Diastereomers Diastereomerically Enriched Product Diastereoselective->Diastereomers Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) Diastereomers->Cleavage Enantioenriched Enantiomerically Enriched Product Cleavage->Enantioenriched RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: General workflow for the application of a recoverable chiral auxiliary.

Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When a chiral auxiliary is appended to the dienophile, the cycloaddition can proceed with high diastereoselectivity, particularly in the presence of a Lewis acid.

Mechanism of Stereoselection:

The chiral auxiliary, such as (-)-8-phenylmenthol, adopts a conformation that effectively blocks one face of the dienophile (e.g., an acrylate (B77674) ester). The Lewis acid coordinates to the carbonyl oxygen, locking the conformation and enhancing the dienophile's reactivity. The diene then approaches from the less sterically hindered face, leading to the formation of a single major diastereomer of the cycloadduct.

G cluster_da Stereoselective Diels-Alder Reaction Dienophile (-)-8-Phenylmenthyl Acrylate Coordination Coordination Dienophile->Coordination LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Coordination Complex Chiral Dienophile-Lewis Acid Complex Coordination->Complex Cycloaddition [4+2] Cycloaddition Complex->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Adduct Diastereomerically Enriched Adduct Cycloaddition->Adduct

Caption: Workflow for a Lewis acid-catalyzed diastereoselective Diels-Alder reaction.

Quantitative Data:

Chiral AuxiliaryDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-PhenylmentholCyclopentadiene (B3395910)Et₂AlCl>99%91[Corey & Ensley, 1975]
(-)-MentholCyclopentadieneEt₂AlCl90%85[Oppolzer et al., 1984]

Experimental Protocol: Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate [2]

  • Preparation of (-)-8-Phenylmenthyl Acrylate:

    • To a solution of (-)-8-phenylmenthol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous diethyl ether at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Purify the crude product by flash column chromatography.

  • Diels-Alder Cycloaddition:

    • To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in toluene (B28343) at -78 °C, add a solution of diethylaluminum chloride (1.2 eq) in toluene.

    • After stirring for 10 minutes, add freshly distilled cyclopentadiene (3.0 eq).

    • Stir the reaction at -78 °C for 3 hours.[2]

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

    • The diastereomeric excess can be determined by ¹H NMR or GC analysis of the crude product.

Diastereoselective Alkylation of Enolates

The alkylation of enolates derived from chiral esters is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids. The steric bulk of the chiral auxiliary effectively directs the approach of the electrophile to the opposite face of the enolate.

Quantitative Data:

Chiral AuxiliarySubstrateBaseElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(-)-MentholPropionate EsterLDABenzyl (B1604629) Bromide90:1085
(-)-MentholAcetate EsterLDAIodomethane88:1292

Experimental Protocol: Diastereoselective Alkylation of a (-)-Menthyl Ester [3]

  • Esterification (if not already prepared):

    • Prepare the desired (-)-menthyl ester from (-)-menthol and the corresponding carboxylic acid or acyl chloride.

  • Enolate Formation and Alkylation:

    • In a flame-dried flask under an inert atmosphere, dissolve the (-)-menthyl ester (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 30-60 minutes to form the enolate.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 3 hours.[3]

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

    • Warm the mixture to room temperature and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product before purification.

Cleavage of the Chiral Auxiliary

A crucial step in this synthetic strategy is the removal of the chiral auxiliary to yield the final product. The cleavage method should be high-yielding and not cause racemization of the newly formed stereocenter.

Protocol 1: Hydrolysis to a Carboxylic Acid [3]

  • Dissolve the diastereomerically enriched (-)-menthyl ester in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.

  • To recover the (-)-menthol, make the aqueous layer basic (pH > 10) and extract with diethyl ether. The recovered auxiliary can be purified by distillation or recrystallization.[3]

Protocol 2: Reductive Cleavage to an Alcohol [4]

  • Dissolve the (-)-menthyl ester substrate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Perform a Fieser work-up: Cool to 0 °C and sequentially add water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir vigorously until a white precipitate forms, then add anhydrous Na₂SO₄.

  • Filter the solid and wash thoroughly with the solvent.

  • Concentrate the filtrate to obtain the crude chiral primary alcohol, which can be purified by column chromatography. The recovered menthol (B31143) can also be isolated during purification.

References

Application Notes and Protocols: 1,4-Diisopropylcyclohexane as a Reference Compound in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropylcyclohexane is a saturated hydrocarbon with the molecular formula C12H24 and a molecular weight of 168.32 g/mol .[1][2][3] Its well-defined fragmentation pattern under electron ionization (EI) makes it a useful reference compound in mass spectrometry. This document provides detailed application notes and protocols for the use of this compound as a reference compound for mass spectrometer tuning, calibration, and as an internal standard in specific gas chromatography-mass spectrometry (GC-MS) applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC12H24[1][2][3]
Molecular Weight168.32 g/mol [1][2]
Monoisotopic Mass168.187800766 Da[1][2]
CAS Registry Number22907-72-8[1][4][5]
IUPAC Name1,4-di(propan-2-yl)cyclohexane[1]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that are typical for branched alkanes. The fragmentation primarily occurs at the points of branching due to the increased stability of the resulting secondary and tertiary carbocations.[6] The major fragment ions observed in the mass spectrum are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment Ion
69Most Abundant (Base Peak)[C5H9]+
41High[C3H5]+
83High[C6H11]+
43Moderate[C3H7]+
55Moderate[C4H7]+
125Low[C9H17]+ (M-43)
168Very Low[C12H24]+ (Molecular Ion)

Data sourced from NIST and PubChem databases.[1][4]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows predictable pathways for branched cycloalkanes. The initial ionization event forms an unstable molecular ion ([M]+•). This is followed by cleavage of C-C bonds, particularly at the isopropyl substitution points, leading to the formation of more stable carbocations. The major fragmentation pathways are visualized in the diagram below.

fragmentation_pathway M This compound (m/z = 168) M_ion [C12H24]+• (m/z = 168) M->M_ion Ionization frag1 [C9H17]+ (m/z = 125) M_ion->frag1 Loss of •C3H7 frag2 [C6H11]+ (m/z = 83) frag1->frag2 Rearrangement & Loss of C3H6 frag3 [C5H9]+ (m/z = 69) frag2->frag3 Ring Opening & Loss of CH2 frag4 [C3H5]+ (m/z = 41) frag3->frag4 Loss of C2H4 isopropyl_radical •C3H7 propyl_radical •C3H6 c4h8_loss - C4H8 c2h4_loss - C2H4

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocols

Protocol 1: Mass Spectrometer Tuning and Calibration

This protocol describes the use of this compound for tuning and mass calibration of a mass spectrometer, particularly in the lower mass range.

Materials:

  • This compound (98% purity or higher)

  • Hexane or other suitable volatile solvent (GC grade)

  • Gas-tight syringe

  • GC-MS system equipped with an EI source

Procedure:

  • Standard Preparation: Prepare a 1% (v/v) solution of this compound in hexane.

  • Introduction into the MS:

    • Direct Infusion: If using a direct insertion probe, soak the probe tip in the standard solution and introduce it into the ion source.

    • GC Introduction: If using a GC inlet, inject 1 µL of the standard solution into the GC-MS system. Use a short, non-polar GC column (e.g., 5 m methyl silicone) with a rapid temperature ramp to ensure the compound reaches the mass spectrometer as a sharp peak.

  • MS Parameter Setup:

    • Set the mass spectrometer to scan a mass range of m/z 35-200.

    • Use a standard electron ionization energy of 70 eV.

    • Adjust the ion source temperature as per the instrument manufacturer's recommendations (typically 200-250 °C).

  • Tuning and Calibration:

    • Acquire a mass spectrum of this compound.

    • Use the prominent ions at m/z 41, 69, and 83 to tune the mass spectrometer for resolution and sensitivity across this mass range.

    • Perform a mass calibration using these known m/z values to ensure mass accuracy.

Protocol 2: Use as a Retention Index Marker in GC-MS

This protocol outlines the use of this compound as a retention index marker for the identification of unknown compounds in a GC-MS analysis. This is particularly useful when analyzing complex mixtures containing other hydrocarbons.

Materials:

  • This compound (98% purity or higher)

  • A homologous series of n-alkanes (e.g., C8-C20) for retention index calculation

  • Sample to be analyzed

  • Solvent for sample and standard dilution (e.g., hexane)

  • GC-MS system

Procedure:

  • Preparation of Retention Index Standard: Prepare a solution containing a series of n-alkanes and this compound at a concentration of approximately 10 ng/µL each in hexane.

  • Sample Preparation: Prepare the unknown sample in the same solvent. If quantitative analysis is desired, an internal standard should be added.

  • GC-MS Analysis:

    • Inject the retention index standard and the unknown sample separately under the same GC conditions (column, temperature program, carrier gas flow rate).

    • The GC temperature program should be optimized to achieve good separation of the analytes of interest.

  • Data Analysis:

    • Determine the retention times of the n-alkanes and this compound from the chromatogram of the standard mixture.

    • Calculate the Kovats Retention Index (RI) for this compound and the unknown compounds in the sample.

    • The well-defined retention index of this compound can serve as a quality control check for the stability of the chromatographic system.

Workflow for Using this compound as a Reference Compound

The general workflow for utilizing this compound as a reference compound in a mass spectrometry experiment is depicted below.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_application Application cluster_data Data Interpretation prep_standard Prepare this compound Standard Solution introduce_std Introduce Standard into MS prep_standard->introduce_std acquire_spec Acquire Mass Spectrum introduce_std->acquire_spec confirm_fragments Confirm Fragment Ions (m/z 41, 69, 83) acquire_spec->confirm_fragments tune_cal Tune and Calibrate Mass Spectrometer assess_performance Assess Instrument Performance tune_cal->assess_performance ri_marker Use as Retention Index Marker identify_unknowns Identify Unknowns using RI ri_marker->identify_unknowns confirm_fragments->tune_cal For Tuning/Calibration confirm_fragments->ri_marker For GC-MS Analysis

Caption: General workflow for the application of this compound in MS.

Conclusion

This compound serves as a reliable and cost-effective reference compound for mass spectrometry. Its distinct fragmentation pattern with intense ions in the low-to-mid mass range makes it suitable for routine tuning and calibration of mass spectrometers. Furthermore, its properties as a saturated hydrocarbon allow for its use as a retention index marker in GC-MS, aiding in the identification of unknown volatile and semi-volatile compounds. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their mass spectrometry workflows.

References

Techniques for handling and storing 1,4-diisopropylcyclohexane safely

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of 1,4-diisopropylcyclohexane, a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1][2][3][4] Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Section 1: Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₁₂H₂₄[1][4][5][6][7]
Molecular Weight168.32 g/mol [5]
Boiling Point214-216 °C[8]
Flash Point71 °C[9]
Density0.798 - 0.8192 g/cm³[8][9]
Vapor Pressure0.338 mmHg at 25 °C[9]
CAS Number22907-72-8[4][8][10][11][12]

Section 2: Safe Handling Protocols

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant laboratory coat.[13]

  • Footwear: Closed-toe shoes.

Dispensing and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of flammable vapors.[13]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources.[13][14] Electrical equipment should be properly grounded.

  • Transfer: When transferring from large containers (greater than 4 liters), ensure proper bonding and grounding to prevent static discharge.[13][14] Use a funnel for transferring to smaller containers to minimize splashing.

  • Heating: Do not heat with an open flame.[13] Use a heating mantle, steam bath, or another controlled heating source.

Section 3: Storage Protocols

Proper storage is essential to prevent accidents and maintain the chemical's integrity.

  • Container: Store in a tightly closed, properly labeled container.[13][15]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[3][14][15]

  • Flammable Storage Cabinet: For long-term storage, use a designated flammable liquids storage cabinet.[2][3][14] The cabinet should be labeled "Flammable - Keep Fire Away".[13][14]

  • Refrigeration: Do not store in a standard refrigerator.[3] If refrigeration is required, use a spark-proof or explosion-proof refrigerator.

Section 4: Emergency Procedures

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[16]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Eliminate Ignition Sources: Turn off any open flames or equipment that could generate sparks.[17][18]

  • Containment: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[15][17][18][19]

  • Absorption: Apply the absorbent material over the spill, starting from the outside and working inwards.[19]

  • Collection: Once the liquid is absorbed, use non-sparking tools to scoop the material into a sealable, labeled container for hazardous waste.[18]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[15][20][21][22][23]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Section 5: Waste Disposal Protocol

This compound is a non-halogenated hydrocarbon. Follow these procedures for its disposal:

  • Segregation: Collect waste this compound in a separate, clearly labeled, and sealed container designated for non-halogenated organic waste.[21][23] Do not mix with halogenated solvents or other incompatible waste streams.[21][22]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (flammable).[22]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from ignition sources.[15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15][22]

Section 6: Visual logical relationships

Caption: Workflow for handling and storing this compound.

Safety_Precautions_Relationship cluster_controls Control Measures cluster_hazards Potential Hazards center Safe Use of This compound Fire Fire/Explosion center->Fire Health Health Hazards (Eye Irritation, Ingestion) center->Health Spill Chemical Spill center->Spill Eng Engineering Controls (Fume Hood, Ventilation) Eng->center Eng->Fire Mitigates Admin Administrative Controls (SOPs, Training) Admin->center Admin->Spill Prepares For PPE Personal Protective Equipment PPE->center PPE->Health Protects Against

Caption: Logical relationship of safety precautions for this compound.

References

Troubleshooting & Optimization

How to separate cis and trans isomers of 1,4-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation

Topic:

Welcome to the technical support center for the separation of geometric isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the separation of cis- and trans-1,4-diisopropylcyclohexane, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between cis- and trans-1,4-diisopropylcyclohexane that allow for their separation?

A1: The primary difference lies in their three-dimensional structure. In trans-1,4-diisopropylcyclohexane, both bulky isopropyl groups can occupy equatorial positions on the chair conformation of the cyclohexane (B81311) ring, leading to a more stable, lower-energy state.[1] In the cis-isomer, one isopropyl group must be in an axial position, which results in greater steric strain.[1] This structural difference leads to variations in their physical properties, such as boiling point, melting point, polarity, and solubility, which can be exploited for separation.

Q2: Which separation technique is most suitable for obtaining high-purity cis and trans isomers of 1,4-diisopropylcyclohexane?

A2: The most effective technique depends on the required scale and purity.

  • Preparative Gas Chromatography (GC) is often the best method for obtaining small quantities of very high-purity isomers, as it can separate compounds with very similar boiling points.

  • Fractional Distillation is a viable option for larger quantities, provided there is a sufficient difference in the boiling points of the two isomers.

  • Fractional Crystallization can be effective if the isomers have significantly different solubilities in a particular solvent and if they are solid at a convenient temperature.

Q3: I cannot find the individual boiling points for cis- and trans-1,4-diisopropylcyclohexane. How can I assess the feasibility of fractional distillation?

Q4: Can fractional crystallization be used for these isomers?

A4: Fractional crystallization is a potential method, particularly for separating diastereomers.[1][8][9][10] The success of this technique relies on the isomers having different solubilities in a chosen solvent.[11] The more symmetrical trans isomer may pack more efficiently into a crystal lattice, making it less soluble than the cis isomer in certain solvents.[11] This would allow for the selective crystallization of the trans isomer from a cooled solution. However, this method requires careful solvent screening to find a solvent with a significant solubility differential for the two isomers.

Troubleshooting Guides

Troubleshooting Poor Separation in Fractional Distillation
Issue Potential Cause Recommended Solution
No separation of isomers; constant boiling point observed. The boiling points of the cis and trans isomers are too close for the efficiency of the column.Increase the number of theoretical plates by using a longer fractionating column or a column with more efficient packing (e.g., Vigreux or packed column).[7] Consider alternative methods like preparative GC.
Broad boiling range and cross-contamination of fractions. Distillation rate is too fast, preventing equilibrium between liquid and vapor phases in the column.Reduce the heating rate to ensure a slow and steady distillation. The rate should be approximately 1-2 drops per second.[7]
Temperature fluctuations at the thermometer. Uneven heating or drafts cooling the distillation column.Ensure the heating mantle is properly sized for the flask and provides even heating. Insulate the fractionating column with glass wool or aluminum foil.[7]
Flooding of the column (liquid buildup). Excessive vaporization rate, causing the vapor flow to impede the returning liquid condensate.Reduce the heating rate immediately. Ensure the condenser has adequate cooling water flow.
Troubleshooting Poor Separation in Preparative Gas Chromatography (GC)
Issue Potential Cause Recommended Solution
Co-elution or poor resolution of isomer peaks. Inappropriate GC column (stationary phase).Use a column with a different selectivity. For geometric isomers, a mid- to high-polarity column (e.g., with a wax or cyanopropyl stationary phase) or a specialized liquid crystal stationary phase can enhance separation.[12]
Temperature program is not optimized.Decrease the temperature ramp rate, especially around the elution temperature of the isomers, to increase the interaction time with the stationary phase.
Carrier gas flow rate is not optimal.Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions to achieve maximum efficiency.
Peak fronting or tailing. Column overload.Reduce the injection volume or dilute the sample. For preparative GC, a larger diameter column may be necessary.
Active sites in the inlet or column.Use a deactivated inlet liner and ensure the column is well-conditioned. Check for and eliminate any leaks in the system.[13][14][15]
Low recovery of collected fractions. Inefficient trapping of the eluting compounds.Ensure the collection trap is sufficiently cooled (e.g., with a dry ice/acetone bath or liquid nitrogen) to condense the eluting isomers effectively.

Data Presentation

Due to the lack of specific experimental data for the separation of cis- and trans-1,4-diisopropylcyclohexane in the available literature, the following table provides analogous data for similar 1,4-dialkylcyclohexane isomers to illustrate the expected differences in physical properties.

Table 1: Physical Properties of Analogous 1,4-Dialkylcyclohexane Isomers

CompoundIsomerBoiling Point (°C)Melting Point (°C)Relative Stability
1,4-Dimethylcyclohexane (B1583520) cis124.3-87.6Less Stable
trans119.5-37.1More Stable
1,4-Di-tert-butylcyclohexane cis235.5Not availableLess Stable
transNot available76-77More Stable
This compound cis/trans mixture214 - 216[2][3][4]Not availabletrans is more stable[1]

Note: Data for 1,4-dimethylcyclohexane and 1,4-di-tert-butylcyclohexane are provided for comparative purposes to infer potential differences between the isomers of this compound.[7]

Experimental Protocols

Protocol 1: Separation by Preparative Gas Chromatography (GC)

This method is ideal for obtaining small quantities of high-purity isomers.

1. System Preparation:

  • Gas Chromatograph: A preparative GC system equipped with a fraction collector.

  • Column: A high-polarity capillary column (e.g., stationary phase containing polyethylene (B3416737) glycol (Wax) or a cyanopropyl derivative) or a column with a liquid crystal stationary phase, which is known to be effective for separating geometric isomers.[12] A column length of 30-60 meters with a larger internal diameter (e.g., 0.53 mm) is suitable for preparative work.

  • Carrier Gas: Helium or Hydrogen, with a flow rate optimized for the column dimensions.

  • Injector: Split/splitless injector, operated in split mode to avoid column overload.

  • Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD). A splitter should be used to direct a small portion of the effluent to the detector and the majority to the fraction collector.

  • Fraction Collector: Traps cooled with liquid nitrogen or a dry ice/acetone slurry.

2. GC Parameters (Starting Point):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

    • This program should be optimized based on the initial analytical results.

  • Detector Temperature: 280 °C

  • Injection Volume: 1-5 µL (depending on column capacity and sample concentration).

3. Procedure:

  • Perform an initial analytical run with a small injection volume to determine the retention times of the cis and trans isomers.

  • Based on the retention times, program the fraction collector to open and close the traps to collect each isomer as it elutes.

  • Perform multiple injections to accumulate the desired quantity of each purified isomer.

  • After collection, confirm the purity of each fraction using analytical GC.

Protocol 2: Separation by Fractional Distillation

This method is suitable for separating larger quantities of the isomers, assuming a sufficient boiling point difference.

1. Apparatus Setup:

  • A round-bottom flask equipped with a magnetic stir bar.

  • A well-insulated fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) with a high number of theoretical plates.

  • A distillation head with a thermometer placed so that the top of the bulb is level with the side arm leading to the condenser.

  • A condenser with a constant flow of cold water.

  • A collection flask.

2. Procedure:

  • Charge the round-bottom flask with the mixture of cis- and trans-1,4-diisopropylcyclohexane.

  • Assemble the fractional distillation apparatus.

  • Begin heating the flask gently while stirring.

  • Observe the vapor rising slowly up the fractionating column. A slow rate is crucial for achieving equilibrium and good separation.

  • The temperature should stabilize at the boiling point of the lower-boiling isomer. Collect this fraction in a clean, dry receiving flask.

  • Continue collecting this fraction as long as the temperature remains constant.

  • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • Once the temperature stabilizes again at the boiling point of the higher-boiling isomer, change the receiving flask to collect the second pure fraction.

  • Analyze the purity of the collected fractions by analytical GC.

Protocol 3: Separation by Fractional Crystallization

This protocol is exploratory and relies on finding a suitable solvent system where the two isomers exhibit different solubilities.

1. Solvent Screening:

  • In separate small test tubes, dissolve a small amount of the isomer mixture in various solvents (e.g., methanol, ethanol, acetone, hexane, ethyl acetate) at room temperature.

  • Cool the solutions in an ice bath to observe if any solid crystallizes out.

  • The ideal solvent will dissolve the mixture when warm but will allow one isomer (likely the more symmetrical trans isomer) to crystallize upon cooling while the other remains in solution.

2. Crystallization Procedure:

  • Dissolve the isomer mixture in the minimum amount of the chosen hot (near boiling) solvent.

  • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.

  • Once crystal formation appears to have stopped, cool the solution further in an ice bath to maximize the yield of the less soluble isomer.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • The filtrate will be enriched in the more soluble isomer. The solvent can be evaporated from the filtrate to recover this enriched mixture, which can be subjected to further purification.

  • Analyze the purity of the crystals and the filtrate by analytical GC.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_products Purified Products start Mixture of cis and trans This compound prep_gc Preparative Gas Chromatography start->prep_gc High Purity, Small Scale frac_dist Fractional Distillation start->frac_dist Moderate Purity, Large Scale frac_cryst Fractional Crystallization start->frac_cryst Purity/Scale Solvent Dependent cis_isomer Pure cis-Isomer prep_gc->cis_isomer trans_isomer Pure trans-Isomer prep_gc->trans_isomer frac_dist->cis_isomer frac_dist->trans_isomer frac_cryst->cis_isomer frac_cryst->trans_isomer

Caption: Decision workflow for selecting a separation method.

Distillation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Fractional Distillation cause1 Boiling Points Too Close start->cause1 cause2 Distillation Too Fast start->cause2 cause3 Inefficient Column start->cause3 sol1 Use Preparative GC cause1->sol1 sol2 Reduce Heating Rate cause2->sol2 sol3 Increase Column Efficiency (Length/Packing) cause3->sol3

Caption: Troubleshooting logic for fractional distillation.

References

Technical Support Center: Purification of 1,4-Diisopropylcyclohexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,4-diisopropylcyclohexane via fractional distillation. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.

Data Presentation: Physical Properties of Diisopropylcyclohexane Isomers

The successful separation of this compound from its isomers by fractional distillation is highly dependent on the differences in their boiling points. Below is a summary of available experimental and predicted data.

CompoundIsomer ConfigurationBoiling Point (°C)Boiling Point (K)Data Type
This compound Mixture of cis and trans214-216487.15 - 489.15Experimental[1][2][3]
This compound Not Specified214.81487.96Predicted[4]
1,3-Diisopropylcyclohexane Not Specified214.81487.96Predicted[5]
cis-1-Isopropyl-4-methylcyclohexane cis169442.15Experimental[6]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the fractional distillation of a mixture containing this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask.
  • Ensure all glassware is clean and dry.
  • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
  • Use a heating mantle connected to a variable transformer to heat the round-bottom flask.
  • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
  • Begin circulating cold water through the condenser.
  • Gradually heat the mixture to its boiling point.
  • Observe the condensation ring as it slowly ascends the fractionating column. The heating rate should be adjusted to allow for a slow and steady distillation, typically a rate of 1-2 drops per second into the receiving flask.
  • Collect fractions in separate receiving flasks based on the observed boiling point plateaus. The initial fraction will likely contain lower-boiling impurities.
  • The main fraction should be collected at a stable temperature corresponding to the boiling point of the desired isomer. Given the close boiling points of the isomers, a very slow and careful distillation is required.
  • Monitor the temperature closely. A sharp drop in temperature after a plateau indicates that the component has been fully distilled.
  • Do not distill to dryness to avoid the potential for peroxide formation and explosion.

3. Analysis:

  • Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine their composition and purity.

Troubleshooting and FAQs

Here are some common issues and questions that may arise during the fractional distillation of this compound.

Q1: The distillation is proceeding very slowly, or the vapor is not reaching the condenser.

  • Possible Cause: Inadequate heating or excessive heat loss from the apparatus.

  • Solution: Increase the setting on the variable transformer to provide more heat to the distillation flask. Ensure the fractionating column and distillation head are well-insulated with glass wool or aluminum foil to prevent premature condensation.

Q2: The temperature at the distillation head is fluctuating and not holding steady at a plateau.

  • Possible Cause 1: The heating rate is too high, preventing the establishment of a proper equilibrium in the column.

  • Solution 1: Reduce the heating rate to allow for a more gradual distillation. This will help to establish a stable temperature gradient in the column.

  • Possible Cause 2: The mixture may contain several components with very close boiling points, or it may be forming an azeotrope.

  • Solution 2: Use a more efficient (longer) fractionating column with a higher number of theoretical plates. If an azeotrope is suspected, alternative purification methods such as extractive distillation or chromatography may be necessary.

Q3: The separation of the cis and trans isomers is poor, as confirmed by GC analysis of the fractions.

  • Possible Cause: The boiling points of the cis and trans isomers are too close for effective separation with the current distillation setup.

  • Solution: Increase the efficiency of the separation by using a longer fractionating column or a column with more efficient packing material. A very slow distillation rate is also crucial. If separation is still inadequate, other purification techniques may be required.

Q4: The distillate is cloudy.

  • Possible Cause: Water may be present as an impurity in the starting material, co-distilling with the product.

  • Solution: Dry the crude mixture with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.

Q5: The liquid in the distillation flask is bumping violently.

  • Possible Cause: The absence or ineffectiveness of boiling chips or a magnetic stirrer.

  • Solution: Ensure that fresh boiling chips have been added to the cool liquid before heating, or use a magnetic stirrer and stir bar to ensure smooth boiling. Never add boiling chips to a hot liquid.

Visualizations

Experimental Workflow for Purification

G start Crude this compound Mixture setup Assemble Fractional Distillation Apparatus start->setup distill Perform Fractional Distillation setup->distill collect Collect Fractions at Different Boiling Ranges distill->collect analyze Analyze Fractions by GC collect->analyze pure Pure this compound analyze->pure Purity > 98% impure Impure Fractions analyze->impure Purity < 98% reprocess Reprocess Impure Fractions impure->reprocess reprocess->distill

Caption: Workflow for the purification of this compound.

Logical Relationship for Troubleshooting Poor Separation

G problem Poor Isomer Separation cause1 Insufficient Column Efficiency problem->cause1 cause2 Distillation Rate Too High problem->cause2 cause3 Close Boiling Points of Isomers problem->cause3 solution1a Use a longer fractionating column cause1->solution1a solution1b Use more efficient packing material cause1->solution1b solution2 Reduce heating rate cause2->solution2 solution3 Consider alternative purification methods cause3->solution3

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Troubleshooting Low Yield in 1,4-Diisopropylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high yield of pure 1,4-diisopropylcyclohexane is crucial for subsequent applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for producing this compound:

  • Two-Step Friedel-Crafts Alkylation and Hydrogenation: This widely used method involves the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene (B89431) or an isopropyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) to form p-diisopropylbenzene. This intermediate is then hydrogenated to yield this compound.

  • Direct Hydrogenation of p-Cymene (B1678584): An alternative route is the direct hydrogenation of p-cymene (4-isopropyltoluene), which can be sourced from natural products like limonene.

Q2: My Friedel-Crafts alkylation step is resulting in a low yield of the desired p-diisopropylbenzene. What are the likely causes?

A2: Low yields of p-diisopropylbenzene in Friedel-Crafts alkylation are often due to several factors:

  • Polyalkylation: The initial product, cumene, is more reactive than benzene, leading to the formation of tri- and tetraisopropylbenzenes. To minimize this, use a large excess of benzene or cumene relative to the alkylating agent.

  • Isomer Formation: The reaction can produce ortho- (1,2-), meta- (1,3-), and para- (1,4-) isomers of diisopropylbenzene. The formation of the undesired ortho and meta isomers is a common cause of low p-diisopropylbenzene yield.

  • Carbocation Rearrangement: While less of an issue with isopropyl groups, using other alkylating agents can lead to carbocation rearrangements and the formation of undesired products.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all reactants, solvents, and glassware are anhydrous.

  • Substrate Deactivation: If the aromatic ring contains strongly deactivating groups, the Friedel-Crafts reaction will not proceed efficiently.

Q3: How can I increase the selectivity for p-diisopropylbenzene during the Friedel-Crafts alkylation?

A3: Several strategies can be employed to enhance the selectivity for the para isomer:

  • Catalyst Selection: Shape-selective catalysts, such as certain zeolites (e.g., ZSM-12), can favor the formation of the para isomer due to steric constraints within their pore structures.

  • Reaction Temperature: Lower reaction temperatures generally favor the para isomer (kinetic control). However, at higher temperatures, thermodynamic equilibrium may favor the meta isomer.

  • Isomerization: A common industrial practice is to isomerize the unwanted m-diisopropylbenzene to a mixture of m- and p-diisopropylbenzene, from which the p-isomer can be separated. This is typically done using a transalkylation catalyst.

Q4: I am having trouble with the hydrogenation of p-diisopropylbenzene. What are some common issues?

A4: Challenges during the hydrogenation step can include:

  • Incomplete Hydrogenation: This can be due to insufficient catalyst, low hydrogen pressure, or catalyst deactivation. Ensure the catalyst is active and used in an appropriate amount, and that the hydrogen pressure is maintained.

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities such as sulfur or halides remaining from the previous step. Ensure the p-diisopropylbenzene is sufficiently pure before hydrogenation.

  • Cis/Trans Isomerism: The hydrogenation of p-diisopropylbenzene will produce a mixture of cis- and trans-1,4-diisopropylcyclohexane. The trans isomer is generally more stable as both bulky isopropyl groups can occupy equatorial positions in the chair conformation. The ratio of these stereoisomers can sometimes be influenced by the choice of catalyst and reaction conditions.

Troubleshooting Guides

Low Yield in Friedel-Crafts Alkylation of Benzene/Cumene
Problem Possible Cause Recommended Solution
Low overall yield of diisopropylbenzenes Inactive catalyst (e.g., hydrated AlCl₃).Use fresh, anhydrous Lewis acid catalyst and ensure all glassware and reagents are dry.
Deactivated aromatic substrate.Ensure the starting benzene or cumene is free from strongly deactivating impurities.
Insufficiently reactive alkylating agent.Use a more reactive alkylating agent or increase the reaction temperature, monitoring for side reactions.
High proportion of undesired isomers (ortho, meta) Non-selective catalyst.Consider using a shape-selective catalyst like a zeolite (e.g., ZSM-12) to favor the para isomer.
Reaction temperature is too high, favoring the thermodynamically more stable meta isomer.Optimize the reaction temperature. Lower temperatures often favor the para isomer.
Significant formation of polyalkylated products The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate (benzene or cumene) to increase the probability of the electrophile reacting with the starting material.
Charring or darkening of the reaction mixture The reaction is too vigorous, leading to decomposition.Control the rate of addition of the alkylating agent or catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary.
Low Yield in the Hydrogenation of p-Diisopropylbenzene
Problem Possible Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient catalyst activity or amount.Increase the catalyst loading (e.g., 5-10 wt% of Pd/C). Ensure the catalyst is fresh and active.
Low hydrogen pressure.Increase the hydrogen pressure. A balloon of hydrogen may not be sufficient; consider using a Parr shaker or a similar hydrogenation apparatus.
Catalyst poisoning.Purify the p-diisopropylbenzene before hydrogenation to remove any potential catalyst poisons like sulfur or halogen compounds.
Poor mixing.Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of unexpected byproducts Side reactions due to high temperature.Optimize the reaction temperature. Hydrogenation of aromatic rings is typically exothermic.
Impurities in the starting material.Characterize the p-diisopropylbenzene starting material for any impurities that might be undergoing reaction.
Unfavorable cis/trans isomer ratio Reaction conditions favoring the less stable cis isomer.The trans isomer is thermodynamically more stable. Longer reaction times or higher temperatures might favor the formation of the trans isomer. However, this may also lead to side reactions. Separation of the isomers may be necessary.

Experimental Protocols

Protocol 1: Selective Synthesis of p-Diisopropylbenzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of cumene with propylene using a solid acid catalyst to favor the production of p-diisopropylbenzene.

Materials:

  • Cumene (excess)

  • Propylene

  • Zeolite catalyst (e.g., ZSM-12)

  • Anhydrous sodium sulfate

  • Apparatus for gas-phase or liquid-phase reaction at elevated temperature and pressure (e.g., a fixed-bed reactor)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of nitrogen at a high temperature (e.g., 300-500 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: Set up the reactor and charge it with the activated catalyst.

  • Alkylation: Introduce a feed stream of cumene and propylene into the reactor at a specific molar ratio (e.g., a high cumene to propylene ratio to minimize polyalkylation). The reaction is typically carried out at a temperature between 150-250 °C and elevated pressure.

  • Work-up: After the reaction, cool the product mixture. If a liquid-phase reaction was performed, wash the organic layer with water and then a saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess cumene using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to separate the p-diisopropylbenzene from the ortho and meta isomers and any polyalkylated products. The boiling points of the isomers are very close, so a distillation column with high theoretical plates may be required.

Protocol 2: Hydrogenation of p-Diisopropylbenzene to this compound

This protocol outlines the hydrogenation of p-diisopropylbenzene using a palladium on carbon catalyst.

Materials:

  • p-Diisopropylbenzene

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or another suitable solvent

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the p-diisopropylbenzene in ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The product can be purified by distillation if necessary. The product will be a mixture of cis and trans isomers.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Alkylation check_reaction Analyze Crude Product (GC-MS) start->check_reaction high_sm High Starting Material? check_reaction->high_sm isomers High Isomer Content (o-, m-)? high_sm->isomers No inactive_catalyst Check Catalyst Activity (Use fresh, anhydrous catalyst) high_sm->inactive_catalyst Yes polyalkylation High Polyalkylation Content? isomers->polyalkylation No optimize_catalyst Optimize Catalyst (e.g., use shape-selective zeolite) isomers->optimize_catalyst Yes low_yield_all Low Yield of All Products? polyalkylation->low_yield_all No excess_benzene Increase Benzene/Cumene Ratio polyalkylation->excess_benzene Yes check_reagents Check Reagent Purity low_yield_all->check_reagents Yes low_temp Increase Reaction Temperature inactive_catalyst->low_temp optimize_temp Optimize Temperature (Lower temp for para-selectivity) optimize_catalyst->optimize_temp

Caption: Troubleshooting workflow for low yield in Friedel-Crafts alkylation.

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation check_reaction Analyze Crude Product (GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_catalyst Increase Catalyst Loading / Check Activity incomplete_reaction->increase_catalyst Yes optimize_temp Optimize Reaction Temperature side_products->optimize_temp Yes increase_pressure Increase H2 Pressure increase_catalyst->increase_pressure purify_sm Purify Starting Material (Check for catalyst poisons) increase_pressure->purify_sm

Caption: Troubleshooting workflow for low yield in the hydrogenation step.

Technical Support Center: Optimizing Reactions in 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions when using 1,4-diisopropylcyclohexane as a high-boiling point, non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

This compound is a non-polar, high-boiling point hydrocarbon solvent. Its inert nature and high boiling point make it suitable for reactions requiring elevated temperatures. A summary of its key physical properties is provided in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₂H₂₄
Molecular Weight168.32 g/mol
Boiling Point~214-216°C
Melting Point-28.15°C
Density~0.819g/cm³
Flash Point~71°C
Water SolubilityVery low

Q2: In which types of reactions is this compound a suitable solvent?

Due to its non-polar and high-boiling nature, this compound is a potential solvent for reactions that meet the following criteria:

  • High-Temperature Requirements: Reactions that necessitate temperatures above the boiling points of common non-polar solvents like toluene (B28343) or xylenes.

  • Non-Polar Reactants and Intermediates: Reactions where all starting materials, intermediates, and products are soluble in a hydrocarbon solvent.

  • Inert Atmosphere: Reactions that are sensitive to more reactive solvents.

Plausible, though not commonly cited, applications could include certain Friedel-Crafts alkylations, high-temperature Diels-Alder reactions, or specific polymerization processes where a non-coordinating, high-boiling medium is required.

Q3: How can I effectively remove this compound after my reaction is complete?

Given its high boiling point, removal by standard rotary evaporation can be challenging. Here are some effective methods:

  • Vacuum Distillation: This is the most common and effective method. By reducing the pressure, the boiling point of the solvent can be significantly lowered.

  • Azeotropic Distillation: Adding a lower-boiling point solvent (like hexane (B92381) or pentane) can form an azeotrope with this compound, which has a lower boiling point than the high-boiling solvent alone, facilitating its removal on a rotary evaporator.

  • Solvent Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it by adding a co-solvent in which the product is insoluble.

  • Chromatography: If the product is non-volatile, direct loading of the reaction mixture onto a silica (B1680970) gel column and eluting with a suitable solvent system can separate the product from the high-boiling solvent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments using this compound.

IssuePotential Cause(s)Recommended Solutions
Low or No Product Yield Inadequate Temperature: The reaction may not have reached the necessary activation energy. Poor Solubility of Reagents: One or more of your starting materials may not be sufficiently soluble at the reaction temperature. Catalyst Deactivation: The high temperature may be causing your catalyst to decompose.Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/MS. Solubility Test: Before running the reaction, test the solubility of all reagents in this compound at the intended reaction temperature. Screen Catalysts: Test different catalysts that are known to be more thermally stable.
Formation of Side Products Thermal Decomposition: The high reaction temperature may be causing your starting materials or product to decompose. Isomerization: High temperatures can sometimes lead to the isomerization of reactants or products.Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. Use of a Milder Catalyst: A more selective catalyst might allow the reaction to proceed at a lower temperature. In-situ Monitoring: Use techniques like in-situ IR or NMR to monitor the reaction progress and identify the onset of side product formation.
Difficulty in Product Isolation High Boiling Point of Solvent: As mentioned in the FAQs, removing this compound can be difficult. Co-elution during Chromatography: The solvent may co-elute with your product during column chromatography.Utilize Vacuum Distillation: This is the most effective method for removing high-boiling point solvents. Optimize Chromatography Conditions: Use a less polar solvent system for your column to ensure the this compound elutes quickly, well ahead of more polar products.
Reaction Stalls or is Sluggish Insufficient Mixing: In a high-boiling solvent, ensuring homogenous mixing can be crucial, especially with heterogeneous catalysts or reagents. Mass Transfer Limitations: If you have a multiphase reaction, the rate may be limited by the transfer of reactants between phases.Improve Agitation: Use a more efficient stirring method, such as a mechanical stirrer, to ensure the reaction mixture is well-homogenized. Consider a Phase-Transfer Catalyst: If applicable to your reaction, a phase-transfer catalyst can facilitate the movement of reactants between phases.

Experimental Protocols

The following is a hypothetical experimental protocol for a Friedel-Crafts alkylation reaction to illustrate how one might optimize conditions in this compound. This is an example and should be adapted based on the specific requirements of your reaction.

Illustrative Experiment: Optimization of a High-Temperature Friedel-Crafts Alkylation

Reaction: Alkylation of durene with 1-bromoadamantane (B121549).

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • 1-Bromoadamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound (anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add durene (1.0 eq) and this compound (to achieve a 0.5 M concentration of durene).

  • Stir the mixture at room temperature under a nitrogen atmosphere until the durene is fully dissolved.

  • Carefully add anhydrous aluminum chloride (1.1 eq) in portions.

  • Add 1-bromoadamantane (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (see table below for optimization parameters) and monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the ethyl acetate.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the product from residual this compound.

Data Presentation: Illustrative Optimization of Friedel-Crafts Alkylation

EntryTemperature (°C)Time (h)Yield (%)
11201245
21401265
3160885
4180870 (decomposition observed)

Mandatory Visualization

Solvent_Selection_Workflow Workflow for High-Boiling Point Solvent Selection start Reaction requires T > 140°C? nonpolar Are reactants/products non-polar? start->nonpolar Yes conventional_solvents Use conventional non-polar solvents (e.g., Toluene, Xylene) start->conventional_solvents No select_solvent Select High-Boiling Non-Polar Solvent (e.g., this compound) nonpolar->select_solvent Yes other_solvents Consider other high-boiling solvents (e.g., DMF, DMSO, Dowtherm A) nonpolar->other_solvents No end Proceed with Reaction Optimization select_solvent->end other_solvents->end conventional_solvents->end

Caption: A decision workflow for selecting a high-boiling point solvent.

Troubleshooting_High_Temp_Reaction Troubleshooting High-Temperature Reactions start Low Yield or Stalled Reaction? check_temp Is temperature optimal? start->check_temp Yes failure Further Investigation Needed start->failure No increase_temp Increase Temperature check_temp->increase_temp No check_solubility Are all reagents soluble? check_temp->check_solubility Yes increase_temp->check_solubility cosolvent Consider a co-solvent check_solubility->cosolvent No check_catalyst Is the catalyst stable? check_solubility->check_catalyst Yes cosolvent->check_catalyst new_catalyst Screen for a more robust catalyst check_catalyst->new_catalyst No side_products Are there side products? check_catalyst->side_products Yes new_catalyst->side_products lower_temp Lower Temperature / Shorter Time side_products->lower_temp Yes success Reaction Optimized side_products->success No lower_temp->success

Caption: A logical decision tree for troubleshooting common issues in high-temperature reactions.

Technical Support Center: GC-MS Analysis of 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 1,4-diisopropylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most probable impurities in this compound often stem from its synthesis process. A common manufacturing route involves the Friedel-Crafts alkylation of benzene (B151609) with propene to form diisopropylbenzene, followed by catalytic hydrogenation.[1] Potential impurities can therefore include:

  • Positional Isomers: 1,2-diisopropylcyclohexane and 1,3-diisopropylcyclohexane (B1581752) are common process-related impurities.

  • Residual Starting Materials: Incomplete hydrogenation may leave traces of 1,4-diisopropylbenzene.

  • Byproducts of Alkylation: The initial alkylation step can sometimes lead to the formation of mono-isopropylbenzene or tri-isopropylbenzene, which, if not fully removed, could be carried through the hydrogenation step to form isopropylcyclohexane (B1216832) or tri-isopropylcyclohexane, respectively.

  • Solvent Residues: Solvents used during the synthesis and purification steps may be present in trace amounts.

Q2: My chromatogram shows a peak with a mass spectrum very similar to this compound, but at a slightly different retention time. What could it be?

A2: This is a strong indication of the presence of positional isomers, such as 1,2-diisopropylcyclohexane or 1,3-diisopropylcyclohexane.[2] These isomers have the same molecular weight and will exhibit very similar fragmentation patterns. Differentiation is primarily achieved through their chromatographic separation, as their boiling points and interactions with the GC column's stationary phase will differ slightly. To confirm, it is recommended to analyze reference standards of the suspected isomers under the same GC-MS conditions.

Q3: I am observing a high baseline in my chromatogram. What are the possible causes?

A3: A high baseline can be caused by several factors:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline. Ensure the column temperature does not exceed its recommended maximum.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium) can contribute to a high baseline. Ensure high-purity gas is used and that gas purifiers are functioning correctly.

  • Injector Port Contamination: Residues from previous injections can accumulate in the injector liner and slowly elute, causing a high background signal. Regular cleaning or replacement of the injector liner is recommended.

  • Septum Bleed: Particles from the injector septum can enter the column, especially at high injector temperatures. Using a high-quality, low-bleed septum can mitigate this issue.

Q4: The peak shape for this compound is broad and tailing. How can I improve it?

A4: Poor peak shape is often indicative of issues with the GC system or the analytical method:

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

  • Active Sites in the System: Active sites in the injector liner or the column itself can cause polar or reactive compounds to interact undesirably, resulting in tailing. Using a deactivated liner and a high-quality column can help.

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks. Try diluting the sample or reducing the injection volume.

  • Suboptimal Flow Rate: The carrier gas flow rate affects the efficiency of the separation. Ensure the flow rate is optimized for your column and method.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the separation and identification of this compound and its potential impurities. Optimization may be required based on the specific instrumentation and analytical goals.

1. Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent such as hexane (B92381) or dichloromethane. A typical starting concentration is 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet

    • Injection Mode: Split (typical split ratio 50:1)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Compare the mass spectra of any unknown peaks to a spectral library (e.g., NIST) for tentative identification.

  • Confirm the identity of suspected impurities by analyzing certified reference standards under the same conditions.

Data Presentation

Table 1: GC-MS Data for this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Expected Retention Time Range (min)Key Mass Fragments (m/z) and Relative Abundance
This compound 168.3210.5 - 11.569 (100%), 41 (85%), 83 (70%), 55 (65%), 125 (40%), 168 (M+, 5%)
1,3-Diisopropylcyclohexane168.3210.0 - 11.069 (100%), 41 (80%), 83 (65%), 55 (60%), 125 (35%), 168 (M+, 5%)
1,2-Diisopropylcyclohexane168.3210.0 - 11.069 (100%), 41 (80%), 83 (60%), 55 (55%), 125 (30%), 168 (M+, 5%)
Isopropylcyclohexane126.247.0 - 8.083 (100%), 41 (70%), 55 (60%), 69 (50%), 126 (M+, 10%)
1,4-Diisopropylbenzene162.2811.0 - 12.0147 (100%), 162 (M+, 30%), 119 (20%), 91 (15%)

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. The fragmentation patterns for the isomers are expected to be very similar, with minor differences in the relative abundances of some ions.[3][4][5]

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Chromatogram->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Identification Identify Impurities LibrarySearch->Identification Troubleshooting_Workflow Start Unknown Peak Detected in Chromatogram CheckRT Compare Retention Time to Main Peak Start->CheckRT AnalyzeMS Analyze Mass Spectrum CheckRT->AnalyzeMS Different RT CheckMW Determine Molecular Ion (M+) AnalyzeMS->CheckMW CompareFragments Compare Fragmentation Pattern to this compound CheckMW->CompareFragments LibrarySearch Search NIST/Wiley Library CompareFragments->LibrarySearch Different Isomer Potential Positional Isomer (e.g., 1,2- or 1,3-isomer) CompareFragments->Isomer Very Similar RelatedImpurity Potential Related Impurity (e.g., Isopropylcyclohexane) LibrarySearch->RelatedImpurity Structurally Related UnrelatedImpurity Potential Unrelated Impurity (e.g., Solvent Residue) LibrarySearch->UnrelatedImpurity Not Structurally Related Confirm Confirm with Reference Standard Isomer->Confirm RelatedImpurity->Confirm UnrelatedImpurity->Confirm

References

Technical Support Center: Minimizing Steric Hindrance Effects of the Isopropyl Group in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the steric hindrance of isopropyl groups in chemical reactions.

Frequently Asked questions (FAQs)

Q1: Why do reactions involving isopropyl groups often proceed slower or give lower yields compared to those with n-propyl groups?

A1: The primary reason is steric hindrance. The isopropyl group, with its two methyl groups attached to the alpha-carbon, is significantly bulkier than the linear n-propyl group. This bulkiness physically obstructs the approach of nucleophiles or other reactants to the reaction center, increasing the activation energy of the reaction and thus slowing it down. This is particularly pronounced in reactions that follow an S(_N)2 mechanism, which requires a backside attack that is impeded by the isopropyl group's structure.[1]

Q2: What are the general strategies to overcome the negative steric effects of an isopropyl group?

A2: Several strategies can be employed to mitigate the steric hindrance of isopropyl groups:

  • Modification of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier. Extending the reaction time can also lead to higher product conversion.

  • Choice of Reagents: Using smaller, more reactive nucleophiles can sometimes improve reaction rates. Alternatively, for certain reactions, employing more reactive electrophiles, such as silyl (B83357) triflates instead of silyl chlorides for protecting alcohols, can be effective.[1]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile (B52724) can help stabilize charged intermediates and transition states, which can accelerate sterically hindered reactions.[1]

  • Use of Catalysts: Specific catalysts, such as those with bulky ligands in cross-coupling reactions, can be designed to operate effectively in a sterically congested environment.

  • Stronger Bases: In reactions requiring deprotonation, a stronger, non-nucleophilic base can ensure complete formation of the reactive species without competing in the main reaction.[1]

Q3: In which types of reactions is the steric hindrance of the isopropyl group most problematic?

A3: The steric hindrance of the isopropyl group is a significant factor in several common organic reactions, including:

  • Nucleophilic Substitution (S(_N)2) Reactions: The bulky nature of the isopropyl group strongly disfavors the backside attack required for an S(_N)2 mechanism.

  • Friedel-Crafts Alkylation and Acylation: The introduction of an isopropyl group can be challenging, and its presence on the aromatic ring can hinder further substitutions.

  • Grignard Reactions: The formation of Grignard reagents from isopropyl halides can be sluggish, and their subsequent reactions with sterically hindered carbonyls can be low-yielding.

  • Silylation of Alcohols: Protecting a secondary alcohol with a bulky silyl group like triisopropylsilyl (TIPS) can be slow due to the combined steric bulk of the alcohol and the silylating agent.

Q4: Can the steric hindrance of the isopropyl group ever be advantageous?

A4: Yes. The steric bulk of the isopropyl group is intentionally used in certain applications. For example, triisopropylsilyl (TIPS) ethers are significantly more stable to hydrolysis and other cleavage conditions than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. This increased stability is a direct result of the steric hindrance from the isopropyl groups protecting the silicon-oxygen bond from attack, making TIPS a robust protecting group in multi-step syntheses.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Q: I am attempting an S(_N)2 reaction on a substrate containing an isopropyl group at or near the reaction center, and I am getting low to no product. What can I do?

A: This is a common issue due to the steric hindrance of the isopropyl group impeding the backside attack of the nucleophile. Consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Rationale
Steric Hindrance Switch to a smaller, more potent nucleophile if possible.A less bulky nucleophile will have an easier approach to the electrophilic carbon.
Increase the reaction temperature.Provides the necessary energy to overcome the high activation barrier caused by steric repulsion.
Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).These solvents can stabilize the transition state and accelerate S(_N)2 reactions.
Competing Elimination (E2) Use a less basic nucleophile.Bulky substrates and strong bases favor elimination. If the nucleophile is also a strong base, E2 will be a significant side reaction.
Use a lower reaction temperature if elimination is the primary issue.Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.
Poor Leaving Group Convert the leaving group to a better one (e.g., from -OH to -OTs or -OMs).A better leaving group will facilitate the reaction even with a sterically hindered substrate.
Issue 2: Friedel-Crafts Reaction Failure with Isopropyl Halides or Substrates

Q: My Friedel-Crafts alkylation with isopropyl chloride is giving a low yield and multiple products. What is happening and how can I fix it?

A: Low yields and side products in Friedel-Crafts reactions involving isopropyl groups can be due to several factors. Here is a guide to troubleshoot these issues:

Potential Cause Troubleshooting Step Rationale
Carbocation Rearrangement Use a different precursor for the isopropyl group that avoids the formation of a primary carbocation which can rearrange. For example, use isopropanol (B130326) with a strong acid catalyst.While the isopropyl cation itself is secondary and relatively stable, rearrangements can be an issue with longer-chain alkyl halides.
Catalyst Deactivation Ensure strictly anhydrous conditions. Use freshly opened or purified Lewis acid.Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[2]
Use a stoichiometric amount of catalyst in acylations.The ketone product can complex with the Lewis acid, rendering it inactive.[2]
Deactivated Aromatic Ring Avoid substrates with strongly electron-withdrawing groups (-NO₂, -CN, etc.).These groups deactivate the ring towards electrophilic aromatic substitution.[2]
Polyalkylation Use a large excess of the aromatic substrate.This increases the probability that the electrophile will react with the starting material rather than the more activated alkylated product.

Quantitative Data Summary

The steric hindrance of the isopropyl group has a quantifiable impact on reaction rates and yields. The following tables summarize this effect in different contexts.

Table 1: Relative Rates of S(_N)2 Reactions for Different Alkyl Bromides

Alkyl BromideRelative Rate
Methyl Bromide30
Ethyl Bromide1
Isopropyl Bromide 0.02
tert-Butyl Bromide~0 (favors S(_N)1)

Data is generalized from typical organic chemistry principles.

Table 2: Comparative Reactivity of Chlorosilanes in Silylation Reactions

Silylating AgentRelative ReactivityKey Feature
Trimethylsilyl chloride (TMSCl)Very HighLow steric hindrance, forms less stable ethers.
Triethylsilyl chloride (TESCl)HighModerate steric hindrance.
tert-Butyldimethylsilyl chloride (TBSCl)ModerateIncreased steric hindrance, forms stable ethers.
Triisopropylsilyl chloride (TIPSCl) Low High steric hindrance, forms very stable ethers. [1]
tert-Butyldiphenylsilyl chloride (TBDPSCl)Very LowVery high steric hindrance.

This table illustrates the inverse relationship between steric bulk and reactivity for silylating agents.

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Inversion of a Sterically Hindered Secondary Alcohol

This protocol describes a method for the inversion of a sterically hindered alcohol, such as one bearing an isopropyl group, using a modified Mitsunobu reaction.

Materials:

  • Sterically hindered secondary alcohol (e.g., menthol) (1.0 eq)

  • 4-Nitrobenzoic acid (4.0 eq)

  • Triphenylphosphine (B44618) (PPh₃) (4.0 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve the sterically hindered alcohol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 14 hours). For particularly hindered substrates, gentle heating (e.g., to 40 °C) for several hours may be necessary to drive the reaction to completion.[3]

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove excess 4-nitrobenzoic acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the inverted ester. This ester can then be hydrolyzed under basic conditions to afford the inverted alcohol.

Protocol 2: Suzuki Cross-Coupling of an Aryl Halide with a Bulky Phosphine (B1218219) Ligand

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, which can be adapted for substrates bearing sterically demanding groups like isopropyl by using bulky, electron-rich phosphine ligands.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-3 mol%)

  • Bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos) (2-6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., toluene, dioxane)

  • Water

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, base, palladium(II) acetate, and the bulky phosphine ligand.

  • Solvent Addition: Add the degassed solvent and degassed water. The ratio of organic solvent to water is typically between 2:1 and 5:1.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Troubleshooting_Steric_Hindrance start Low Yield in Reaction with Isopropyl Group cause1 Steric Hindrance High activation energy start->cause1 cause2 Competing Side Reactions e.g., Elimination (E2) start->cause2 cause3 Sub-optimal Conditions Temperature, Time, Solvent start->cause3 solution1 Modify Reagents |  Smaller Nucleophile |  More Reactive Electrophile cause1->solution1 solution2 Adjust Conditions |  Increase Temperature |  Prolong Reaction Time |  Change Solvent cause1->solution2 solution4 Use Catalyst |  e.g., Bulky Phosphine Ligands cause1->solution4 solution3 Optimize for Selectivity |  Use Non-basic Nucleophile |  Lower Temperature cause2->solution3 cause3->solution2 outcome Improved Yield and Selectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for reactions impacted by isopropyl group steric hindrance.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol, Acid, & PPh3 in THF B Cool to 0 °C A->B C Add DEAD/DIAD dropwise B->C D Stir at RT (or heat if necessary) C->D E Aqueous Wash (NaHCO3) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Hydrolyze Ester (optional) G->H I Inverted Product H->I

Caption: Experimental workflow for the Mitsunobu reaction with a sterically hindered alcohol.

References

Overcoming solubility issues with 1,4-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-diisopropylcyclohexane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound in many common laboratory solvents?

A1: The solubility characteristics of this compound are dictated by its molecular structure. It is a nonpolar, hydrophobic molecule.[1][2] Its structure consists of a cyclohexane (B81311) ring with two isopropyl groups, resulting in a molecule with a very low polarity. According to the principle of "like dissolves like," nonpolar solutes dissolve best in nonpolar solvents, while polar solutes dissolve best in polar solvents.[3][4][5] Therefore, this compound exhibits poor solubility in polar solvents like water, methanol, or DMSO.

Q2: Which solvents are recommended as a starting point for dissolving this compound?

A2: For initial dissolution attempts, nonpolar solvents are the most effective choice. Solvents with a polarity similar to this compound will readily solvate the molecule. Good starting points include alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, xylenes), and chlorinated solvents (e.g., dichloromethane, chloroform).

Q3: My experimental protocol requires a polar solvent system. How can I incorporate the highly nonpolar this compound?

A3: Incorporating a hydrophobic compound into a polar medium is a common challenge. The most effective strategy is the use of a co-solvent system.[6][7][8] A co-solvent is a water-miscible organic solvent that, when added to a primary solvent like water, increases the solubility of nonpolar compounds.[6][7] For example, adding solvents like ethanol, propanol, or tetrahydrofuran (B95107) (THF) to an aqueous solution can significantly enhance the solubility of hydrophobic molecules.[9] The co-solvent acts as a bridge, reducing the overall polarity of the solvent system to a level where the nonpolar solute can be accommodated.

Q4: Does temperature affect the solubility of this compound?

A4: Yes, temperature significantly impacts solubility. For most solid and liquid organic compounds, solubility increases with increasing temperature.[10][11] This is because the additional thermal energy helps overcome the intermolecular forces within the solute's crystal lattice (if solid) and allows for greater mixing with the solvent.[12] For alkylcyclohexanes in water, increasing the temperature from 30°C to 180°C has been shown to increase solubility by a factor of approximately 40.[13] Therefore, gently heating the solvent while attempting to dissolve this compound is a recommended first step in troubleshooting.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem: The compound is not dissolving in my chosen solvent at room temperature.

  • Solution 1: Apply Heat. Gently warm the mixture while stirring continuously. An increase in temperature often provides the necessary energy to dissolve the solute.[10][12]

  • Solution 2: Use Sonication. Place the vessel in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, which agitate the solution at a microscopic level and can help break apart solute particles, enhancing dissolution.[14]

  • Solution 3: Reduce Particle Size. If you are working with a solid form of a related compound that is difficult to dissolve, increasing the surface area can help. Grinding the material into a fine powder increases the surface area available for solvent interaction, which can increase the rate of dissolution.[3][15]

Problem: The compound dissolves upon heating but precipitates out of solution when cooled to room temperature.

  • Solution 1: Maintain Elevated Temperature. If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Solution 2: Use a Co-Solvent System. The initial solvent may not have sufficient solvating power at lower temperatures. Introduce a small amount of a strong, miscible co-solvent in which the compound is highly soluble. This can stabilize the compound in the solution even after cooling.

  • Solution 3: Prepare a Supersaturated Solution. While less stable, a supersaturated solution can sometimes be prepared by dissolving the solute at a high temperature and then cooling it carefully without agitation. This is a temporary state and may not be suitable for all applications.

Data and Protocols

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below to aid in solvent selection and experimental design.

PropertyValueSource
Molecular FormulaC₁₂H₂₄[16][17][18]
Molecular Weight168.32 g/mol [16][18]
Boiling Point214-216 °C[19]
Density0.8192 g/cm³[19]
XLogP3-AA5.3[17]

XLogP3-AA is a computed octanol-water partition coefficient, indicating high lipophilicity.

Solvent Selection Guide for Nonpolar Compounds

This table provides general guidance for selecting solvents based on polarity.

Solvent PolaritySolvent ExamplesRationale for Use with this compound
Nonpolar Hexane, Cyclohexane, Toluene, Diethyl EtherExcellent Solubility: "Like dissolves like." These solvents have similar low polarity and will readily dissolve the compound.[3][5]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to Good Solubility: Can often dissolve nonpolar compounds. THF is particularly useful as a co-solvent.
Polar Protic Ethanol, Methanol, IsopropanolPoor to Moderate Solubility: Can be effective when heated or used as co-solvents in aqueous systems.[6][9]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Poor Solubility / Insoluble: Not recommended as primary solvents unless used with significant amounts of co-solvents or as part of a lipid-based formulation.

Experimental Protocols

Protocol: Small-Scale Solubility Screening

This protocol outlines a systematic approach to test the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., hexane, toluene, acetone, ethanol, water)

  • Small glass vials (e.g., 2 mL) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Hot plate

  • Analytical balance

Methodology:

  • Preparation: Accurately weigh 10 mg of this compound into each labeled vial.

  • Solvent Addition: Add 0.5 mL of a candidate solvent to the first vial. This creates an initial concentration of 20 mg/mL.

  • Room Temperature Assessment:

    • Place a small stir bar in the vial and stir vigorously on a magnetic stir plate for 2 minutes. Alternatively, use a vortex mixer for 1 minute.

    • Visually inspect the solution against a dark background. Note if the compound is fully dissolved, partially dissolved, or insoluble.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL, concentration 10 mg/mL) and repeat the stirring/vortexing step. Record the observation.

  • Assessment with Heating:

    • If the compound remains undissolved at room temperature, gently warm the vial on a hot plate to approximately 40-50°C while stirring.

    • Caution: Ensure the vial is not sealed tightly to avoid pressure buildup. Use a solvent with a boiling point well above the heating temperature.

    • Observe and record any changes in solubility.

  • Data Recording: Document the results for each solvent, noting the approximate solubility (e.g., >20 mg/mL, ~10 mg/mL, <10 mg/mL) at both room temperature and with heating.

  • Repeat: Repeat steps 2-6 for each candidate solvent.

Visual Guides

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues during an experiment.

G cluster_0 cluster_1 start Start: Compound is Insoluble check_solvent Is the solvent appropriate? (e.g., nonpolar for nonpolar solute) start->check_solvent step1 1. Apply Gentle Heat (e.g., 40-50°C) with Stirring check_solvent->step1 Yes change_solvent Select a more appropriate primary solvent check_solvent->change_solvent No step2 2. Use Sonication step1->step2 step3 3. Add a Co-Solvent (5-20% v/v) step2->step3 check_success Is it Soluble Now? step3->check_success end_success Success: Proceed with Experiment check_success->end_success Yes end_fail Re-evaluate Solvent System or Formulation Strategy check_success->end_fail No change_solvent->step1

A step-by-step workflow for troubleshooting common solubility problems.
Decision Tree for Solubilization Strategy

This diagram helps in selecting an appropriate strategy based on the experimental requirements.

G start Goal: Dissolve this compound q1 Is the primary solvent fixed by the experimental protocol? start->q1 ans1_yes Yes, Solvent is Fixed q1->ans1_yes Yes ans1_no No, Solvent is Flexible q1->ans1_no No strat_cosolvent Strategy: Co-Solvency Add a miscible solvent in which the compound is highly soluble. ans1_yes->strat_cosolvent strat_physical Strategy: Physical Methods Use heat or sonication to force dissolution. ans1_yes->strat_physical strat_solvent_sel Strategy: Solvent Selection Perform screening to find the best single nonpolar solvent. ans1_no->strat_solvent_sel

A decision tree to guide the selection of a solubilization strategy.

References

Improving the resolution of 1,4-diisopropylcyclohexane chair conformers at low temp

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Low-Temperature NMR Analysis

Welcome to the technical support center for low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the conformational analysis of molecules like 1,4-diisopropylcyclohexane at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing separate signals for the axial and equatorial conformers of trans-1,4-diisopropylcyclohexane at room temperature?

A1: At room temperature, cyclohexane (B81311) and its derivatives undergo a rapid "chair flip" or ring inversion. This process interconverts axial and equatorial substituents. For trans-1,4-diisopropylcyclohexane, this means the diequatorial conformer is rapidly interconverting with the much less stable diaxial conformer. This exchange is faster than the NMR timescale, so the spectrometer records a single, time-averaged spectrum. To resolve the individual conformers, you must slow down this exchange by lowering the temperature of the experiment significantly.[1][2][3]

Q2: At what temperature should I expect to see the conformers resolve?

A2: The exact temperature, known as the coalescence temperature (Tc), depends on the energy barrier to ring inversion and the magnetic field strength of the spectrometer.[4][5] For cyclohexane itself, this barrier is around 10-11 kcal/mol, and signals begin to decoalesce below approximately -60 °C. While a specific Tc for this compound is not readily published, you should start by acquiring spectra at 10-20 °C intervals, starting from room temperature and going down to the freezing point of your solvent, to observe peak broadening and eventual separation.[4]

Q3: Why are the two chair conformations of cis-1,4-diisopropylcyclohexane energetically equivalent?

A3: In the cis isomer, one isopropyl group is axial and the other is equatorial (axial-equatorial). A chair flip converts this to another axial-equatorial conformation.[1][2][6][7] Since the environment of each isopropyl group remains the same after the flip (one is always axial, one is always equatorial), the two resulting chair conformers are identical in energy and are indistinguishable.[1][6] Therefore, you will only ever observe one set of averaged signals for the cis isomer, regardless of the temperature.

Troubleshooting Guide: Improving Resolution

Issue: My spectral lines are broad, even at very low temperatures.

  • Possible Cause 1: Poor Shimming. Magnetic field inhomogeneity is a primary cause of broad peaks. Temperature changes can affect the magnet's shims.

    • Solution: Re-shim the spectrometer at the target low temperature after allowing the system to fully equilibrate (at least 10-15 minutes). For long experiments, it is good practice to periodically re-shim.

  • Possible Cause 2: Sample Precipitation. The solubility of your compound may decrease significantly at lower temperatures, causing it to crash out of solution.

    • Solution: Visually inspect the sample for cloudiness or solid particles. If precipitation has occurred, you must use a more suitable solvent that maintains solubility at the target temperature or use a lower sample concentration.

  • Possible Cause 3: Incorrect Solvent Choice. The solvent may be approaching its freezing point, increasing its viscosity. High viscosity broadens NMR signals.

    • Solution: Ensure your target temperature is at least 10-15 °C above the solvent's freezing point. Choose a solvent with a very low freezing point for deep-temperature experiments (e.g., deuterated methanol (B129727), toluene-d8, or vinyl chloride).

Issue: I am not reaching or maintaining the target low temperature.

  • Possible Cause 1: Insufficient or Improper Gas Flow. The variable temperature (VT) unit relies on a steady flow of cooled nitrogen gas.

    • Solution: Check the VT gas flowmeter to ensure it is set to the recommended rate for your desired temperature. Confirm that the transfer line from the liquid nitrogen dewar to the probe is properly connected and not obstructed.

  • Possible Cause 2: Low Liquid Nitrogen Level. The cooling system requires a sufficient supply of liquid nitrogen.

    • Solution: Before starting, ensure the liquid nitrogen dewar is full. For experiments longer than a few hours, monitor the level and refill as necessary.

Issue: My sample appears to have frozen and the NMR tube may be damaged.

  • Possible Cause 1: Exceeding Solvent Limits. The target temperature was set below the freezing point of the solvent.

    • Solution: Immediately and slowly raise the temperature back to ambient. Do not attempt to eject a frozen sample , as this can severely damage the NMR probe. Once the sample has thawed, eject it and inspect the tube for cracks. Always use high-quality, Class A borosilicate NMR tubes (e.g., Wilmad 507 or better) for VT experiments, as they are more resistant to thermal shock.

Quantitative Conformational Analysis Data

The stability of a cyclohexane conformer is primarily determined by the steric strain introduced by axial substituents. This strain is quantified by the "A-value," which represents the free energy difference (ΔG°) between a conformer with a substituent in the axial position versus the equatorial position.

The A-value for an isopropyl group is approximately 2.15 kcal/mol .[8][9] This value can be used to estimate the energy difference between the chair conformers of this compound.

Isomer & ConformerAxial SubstituentsEquatorial SubstituentsTotal Strain Energy (kcal/mol)Relative Stability
trans-1,4- (Diequatorial)02~0Most Stable
trans-1,4- (Diaxial)20> 4.30 (2 x 2.15)Least Stable
cis-1,4- (Axial, Equatorial)11~2.15Intermediate

Note: The total strain for the diaxial conformer is greater than the sum of the A-values due to additional steric interactions. The diequatorial conformer of the trans isomer is overwhelmingly the most stable form.[1][2][7]

Experimental Protocols

General Protocol for Variable-Temperature (VT) NMR
  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a low-freezing point deuterated solvent (e.g., methanol-d4, toluene-d8).

    • Use a high-quality (Class A) NMR tube to prevent shattering from thermal shock.

    • Filter the sample to remove any particulate matter.

    • Use the correct spinner for VT experiments (typically PEEK or ceramic).

  • Instrument Setup:

    • Insert the sample into the magnet manually; do not use an autosampler.

    • Load a standard shim set and acquire a reference spectrum at room temperature (e.g., 298 K).

    • Tune and match the probe at room temperature.

  • Cooling Procedure:

    • Ensure the VT gas (nitrogen) is flowing at the correct rate.

    • Lower the temperature in increments of 10-20 K to avoid thermal shock to the probe.

    • At each temperature step, wait at least 10-15 minutes for the sample to fully equilibrate. The temperature display should be stable.

  • Data Acquisition at Low Temperature:

    • Once the target temperature is reached and stable, re-shim the magnet. This is crucial for obtaining high-resolution spectra.

    • Acquire your NMR data.

    • Repeat the process at several different low temperatures to observe the effects of decoalescence.

  • Temperature Calibration (Recommended):

    • The displayed temperature may not be the exact sample temperature. For accurate results, calibrate using a standard sample, such as pure methanol-d4. The chemical shift difference (Δδ) between the -OH and -CH3 peaks in methanol is temperature-dependent and can be used to determine the true temperature.

  • Return to Ambient Temperature:

    • When the experiment is complete, raise the temperature slowly in 10-20 K increments back to room temperature.

    • Do not eject a cold sample. Wait until it has returned to ambient temperature to prevent condensation and potential icing inside the probe.

Visualizations

Workflow for Troubleshooting Poor Resolution

TroubleshootingWorkflow start Start: Poor Resolution of Conformers check_temp Is temperature well below coalescence point (~ < -60°C)? start->check_temp lower_temp Action: Lower temperature in 10-20K steps and re-acquire. check_temp->lower_temp No check_shims Did you re-shim at the target temperature? check_temp->check_shims Yes lower_temp->check_shims shim_now Action: Allow sample to equilibrate (10-15 min), then perform full shim. check_shims->shim_now No check_sample Visually inspect sample. Is it clear and homogenous? check_shims->check_sample Yes shim_now->check_sample precip_issue Problem: Sample Precipitation/Freezing. Action: Use different solvent or lower concentration. check_sample->precip_issue No check_acq Review Acquisition Parameters. Sufficient scans? Correct pulse width? check_sample->check_acq Yes precip_issue->start Restart with new sample optimize_acq Action: Increase number of scans (NS) for better signal-to-noise. check_acq->optimize_acq No resolved Resolution is Improved check_acq->resolved Yes optimize_acq->resolved

A flowchart outlining the step-by-step process for troubleshooting poor spectral resolution.

References

Avoiding oxidation of 1,4-diisopropylcyclohexane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1,4-diisopropylcyclohexane during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is autoxidation, a reaction with atmospheric oxygen that forms peroxides.[1][2] This process is a free-radical chain reaction that can be initiated by factors such as light, heat, and the presence of contaminants.[3][4] Over time, the accumulation of these peroxides can lead to impurities in the material and potentially create safety hazards, as peroxides can be explosive when concentrated.[4][5]

Q2: How can I visually inspect my this compound for signs of oxidation?

A2: While early stages of oxidation may not be visible, advanced degradation can sometimes be indicated by the formation of crystals or a viscous liquid at the bottom of the container. Discoloration of the liquid may also be a sign of impurity formation. However, visual inspection is not a reliable method for detecting peroxides, and chemical testing is always recommended if oxidation is suspected. Caution: If you observe crystal formation, do not attempt to open or move the container, as the friction from opening the cap could cause detonation. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Q3: What are the ideal storage conditions to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place, away from sources of heat, light, and ignition.[2][3] The container should be tightly sealed to minimize contact with air. Storing the container under an inert atmosphere, such as nitrogen or argon, is a highly effective method to prevent oxidation.[3]

Q4: Are there any chemical inhibitors that can be added to prevent oxidation?

A4: Yes, antioxidants can be added to scavenge free radicals and inhibit the oxidation process. A common and effective antioxidant for hydrocarbons is Butylated Hydroxytoluene (BHT).[2][6][7] Typically, a small concentration (e.g., 10-100 ppm) of BHT is sufficient to significantly extend the shelf life of the product. It is important to note that some inhibitors, like BHT, require the presence of a small amount of oxygen to function effectively, so storing an inhibited solvent under a completely inert atmosphere may not always be the best strategy unless the inhibitor has been removed.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected Peroxide Formation Exposure to air, light, or heat over time.1. Do not use the material. 2. Visually inspect for crystals without disturbing the container. If crystals are present, contact EHS immediately.[2] 3. Test for peroxides using a validated method (see Experimental Protocols section). 4. If peroxide levels are unacceptable, either dispose of the material according to institutional guidelines or remove the peroxides using a validated procedure before use.
Inconsistent Experimental Results Use of partially oxidized this compound containing impurities.1. Verify the purity of the this compound using a suitable analytical technique like Gas Chromatography (GC). 2. Test for peroxides to confirm if oxidation is the issue. 3. If peroxides are present, purify the solvent before use or obtain a fresh, unopened bottle.
Rapid Degradation Despite Precautions Improper storage container or inhibitor depletion.1. Ensure the container is appropriate: Use amber glass bottles with tight-fitting caps (B75204) to protect from light and air. Avoid glass stoppers or screw caps with liners that can degrade. 2. Consider inhibitor effectiveness: If an inhibitor like BHT is used, it can be consumed over time. If the solvent is old or has been stored improperly, the inhibitor may be depleted. Consider adding a fresh amount of inhibitor after testing for its presence. 3. Evaluate storage temperature: Ensure the storage area does not experience significant temperature fluctuations.

Experimental Protocols

Protocol 1: Determination of Peroxide Value by Iodometric Titration

This method is a widely used standard procedure for determining the concentration of peroxides in organic solvents.

Materials:

  • This compound sample

  • Solvent mixture (e.g., 3:2 volume ratio of glacial acetic acid to chloroform (B151607) or isooctane)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1%)

  • Deionized water

  • Erlenmeyer flasks with stoppers

  • Burette

  • Pipettes

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the solvent mixture to dissolve the sample.

  • Add 0.5 mL of saturated KI solution to the flask.

  • Stopper the flask, swirl to mix, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate, drop by drop, with vigorous swirling, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Accelerated Stability Study

This protocol provides a framework for assessing the stability of this compound under stressed conditions to predict its shelf life.

Objective: To evaluate the effect of elevated temperature and light exposure on the rate of peroxide formation in this compound.

Materials:

  • Multiple sealed, amber glass bottles of this compound from the same batch.

  • Stability chambers or ovens capable of maintaining controlled temperatures (e.g., 40°C ± 2°C).

  • A light source for photostability testing (optional, as per ICH Q1B guidelines).

  • Analytical equipment for peroxide value determination.

Procedure:

  • Initial Analysis (Time 0): Determine the initial peroxide value of the this compound batch.

  • Sample Storage:

    • Accelerated Condition: Place a set of samples in a stability chamber at an elevated temperature (e.g., 40°C).

    • Control Condition: Store a set of samples under recommended long-term storage conditions (e.g., 25°C/60% RH or refrigerated).

    • Photostability (Optional): Expose a set of samples to a controlled light source.

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, and 6 months for accelerated studies).[8][9]

  • Analysis: At each time point, determine the peroxide value of the samples.

  • Data Evaluation: Plot the peroxide value versus time for each storage condition. This data can be used to estimate the rate of peroxide formation and predict the shelf life under normal storage conditions.

Visualizations

Oxidation_Pathway Autoxidation Pathway of this compound This compound This compound Alkyl_Radical 1,4-Diisopropylcyclohexyl Radical This compound->Alkyl_Radical Initiation Hydroperoxide 1,4-Diisopropylcyclohexyl Hydroperoxide This compound->Hydroperoxide Propagation Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Hydroperoxide->Alkyl_Radical Further Decomposition Oxygen O2 Oxygen->Peroxy_Radical Initiator Light, Heat, Contaminants Initiator->Alkyl_Radical Propagation Propagation Initiation Initiation Troubleshooting_Workflow Troubleshooting Workflow for Suspected Oxidation Start Suspect Oxidation in This compound Visual_Inspect Visually Inspect for Crystals (Without Opening) Start->Visual_Inspect Crystals_Present Crystals Present? Visual_Inspect->Crystals_Present Contact_EHS Contact EHS Immediately! DO NOT HANDLE Crystals_Present->Contact_EHS Yes Test_Peroxides Test for Peroxides Crystals_Present->Test_Peroxides No Peroxides_High Peroxide Level > Acceptable Limit? Test_Peroxides->Peroxides_High Dispose Dispose of Material Peroxides_High->Dispose Yes Use_Material Material is Safe to Use Peroxides_High->Use_Material No Purify Purify Before Use

References

Validation & Comparative

Conformational Stability: A Comparative Analysis of 1,4-Diisopropylcyclohexane and 1,4-Di-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational preferences of 1,4-diisopropylcyclohexane and 1,4-di-tert-butylcyclohexane reveals significant differences in stability, primarily driven by the steric bulk of the substituent groups. This guide provides a comparative analysis of their conformational energies, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug development and chemical sciences.

The stability of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition and reactivity. The preference for substituents to occupy the equatorial position in a chair conformation to minimize steric strain is a well-established principle. However, the interplay of substituent size and isomeric form (cis vs. trans) can lead to intriguing conformational landscapes. This guide focuses on the 1,4-disubstituted cyclohexanes, specifically comparing the isopropyl and tert-butyl derivatives, to illustrate these principles with quantitative data.

Quantitative Analysis of Conformational Energies

The steric demand of a substituent is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311).[1] The significantly larger A-value of the tert-butyl group compared to the isopropyl group dictates the conformational preferences in the disubstituted systems.

CompoundIsomerMost Stable ConformationEnergy Difference (kcal/mol)A-value of Substituent (kcal/mol)
This compound transdi-equatorial chairtrans is more stableIsopropyl: ~2.15[2]
cisaxial-equatorial chair
1,4-Di-tert-butylcyclohexane transdi-equatorial chairtrans is ~4.7 kcal/mol more stable than cis[3]tert-Butyl: ~4.9[2]
cistwist-boat

Note: The energy difference for this compound isomers is less pronounced than for the di-tert-butyl analogue, but the trans isomer is established as the more stable form.[4] For cis-1,4-di-tert-butylcyclohexane, the energetic penalty of placing a tert-butyl group in an axial position is so high that the molecule distorts from the chair conformation to a twist-boat form to relieve the steric strain.[5][6]

Experimental Determination of Conformational Stability

The conformational energies and equilibria of cyclohexane derivatives are primarily determined using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-Temperature NMR: This is a powerful technique for directly observing and quantifying different conformers.[7] At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this "ring flip" can be slowed or even stopped, allowing for the resolution of distinct signals for axial and equatorial protons, as well as for different conformers.[8][9]

Experimental Protocol for Low-Temperature NMR:

  • Sample Preparation: The cyclohexane derivative is dissolved in a suitable low-freezing solvent (e.g., deuterated chloroform, deuterated methylene (B1212753) chloride, or a mixture of Freons).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition: A series of ¹H or ¹³C NMR spectra are acquired at progressively lower temperatures.

  • Analysis: The coalescence temperature (the temperature at which two exchanging signals merge) can be used to calculate the free energy barrier to interconversion. At temperatures below coalescence, the relative integrals of the signals corresponding to the different conformers can be used to determine their population ratio and, subsequently, the Gibbs free energy difference (ΔG°) between them using the equation ΔG° = -RTlnK, where K is the equilibrium constant.[2]

Computational Chemistry

Molecular Mechanics and Ab Initio Calculations: Computational methods are invaluable for modeling the structures and calculating the relative energies of different conformations.[10]

Experimental Protocol for Computational Modeling:

  • Structure Building: The different conformations (chair, boat, twist-boat) of the cis and trans isomers of the molecule are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This can be done using various levels of theory, from faster molecular mechanics force fields (e.g., MM3, MM4) to more accurate but computationally intensive ab initio or density functional theory (DFT) methods.[11][12]

  • Energy Calculation: The single-point energies or, for more accuracy, the Gibbs free energies (including thermal corrections) of the optimized structures are calculated.

  • Comparison: The relative energies of the different conformers are compared to predict the most stable conformation and the energy differences between them.

Conformational Equilibria: Visualizing the Energy Landscape

The following diagrams illustrate the conformational equilibria for the cis and trans isomers of this compound and 1,4-di-tert-butylcyclohexane.

G cluster_trans_isopropyl trans-1,4-Diisopropylcyclohexane cluster_cis_isopropyl cis-1,4-Diisopropylcyclohexane trans_eq_eq_iso di-equatorial (more stable) trans_ax_ax_iso di-axial (less stable) trans_eq_eq_iso->trans_ax_ax_iso Ring Flip cis_eq_ax_iso equatorial-axial cis_ax_eq_iso axial-equatorial cis_eq_ax_iso->cis_ax_eq_iso Ring Flip (energetically equivalent)

Caption: Conformational equilibrium of this compound isomers.

G cluster_trans_tertbutyl trans-1,4-Di-tert-butylcyclohexane cluster_cis_tertbutyl cis-1,4-Di-tert-butylcyclohexane trans_eq_eq_tert di-equatorial (highly stable) trans_ax_ax_tert di-axial (highly unstable) trans_eq_eq_tert->trans_ax_ax_tert Ring Flip (equilibrium lies far to the left) cis_chair_tert axial-equatorial chair (unstable) cis_twist_boat_tert twist-boat (more stable) cis_chair_tert->cis_twist_boat_tert Conformational Change

Caption: Conformational equilibrium of 1,4-di-tert-butylcyclohexane isomers.

Conclusion

The comparison between this compound and 1,4-di-tert-butylcyclohexane provides a compelling illustration of the dominant role of steric hindrance in determining molecular conformation. While the isopropyl groups are sufficiently bulky to favor the di-equatorial conformation in the trans isomer, the extreme steric demand of the tert-butyl groups forces the cis isomer out of the otherwise stable chair conformation into a higher-energy twist-boat form. This fundamental understanding of conformational analysis is critical for predicting molecular shape, which in turn governs intermolecular interactions and biological activity, making it an indispensable tool for researchers in the chemical and pharmaceutical sciences.

References

Validating the Structure of 1,4-Diisopropylcyclohexane and Its Isomers: A ¹³C NMR Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for determining the carbon framework of organic molecules. This guide provides a comparative analysis of the ¹³C NMR spectra of cis- and trans-1,4-disubstituted cyclohexanes, which is essential for validating the stereochemistry of compounds like 1,4-diisopropylcyclohexane.

Due to the limited availability of public experimental ¹³C NMR data for the specific isomers of this compound, this guide utilizes the well-documented data for cis- and trans-1,4-dimethylcyclohexane as a robust and analogous model system. The principles of chemical shifts and symmetry illustrated here are directly applicable to the structural validation of the diisopropyl analogue. The differentiation between the cis and trans isomers is readily achievable by analyzing the number of unique carbon signals and their chemical shifts, which are influenced by the spatial arrangement of the substituent groups.

Comparative ¹³C NMR Data of 1,4-Disubstituted Cyclohexane (B81311) Isomers

The key to distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes lies in the molecular symmetry, which dictates the number of non-equivalent carbon atoms and, consequently, the number of signals in the ¹³C NMR spectrum. In the trans isomer, the two substituents are on opposite sides of the ring, typically with one in an equatorial and the other in an axial position in the most stable chair conformation, or both equatorial. This results in a higher degree of symmetry compared to the cis isomer, where both substituents are on the same side of the ring.

The following table summarizes the experimental ¹³C NMR chemical shifts for the isomers of 1,4-dimethylcyclohexane (B1583520).

Carbon Atom trans-1,4-Dimethylcyclohexane cis-1,4-Dimethylcyclohexane
C1 / C4 32.7 ppm29.8 ppm
C2 / C3 / C5 / C6 35.8 ppm30.7 ppm
Methyl Carbons 22.8 ppm20.3 ppm

Note: Data is for 1,4-dimethylcyclohexane and serves as a reference for the analogous this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum of a cyclohexane derivative.

1. Sample Preparation:

  • Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved signals.

3. Data Acquisition:

  • A standard one-pulse sequence with proton decoupling is typically used.

  • Key acquisition parameters to set include:

    • Pulse Angle: A flip angle of 30-45 degrees is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for the relaxation of the carbon nuclei.

    • Number of Scans (ns): This can range from several hundred to several thousand scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integrate the peaks if quantitative analysis is required, although this requires specific acquisition parameters like longer relaxation delays and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

Visualization of Validation Workflow and Isomeric Structures

The following diagrams illustrate the logical workflow for structure validation and the distinct chemical environments of the carbon atoms in cis and trans isomers of 1,4-disubstituted cyclohexanes.

cluster_0 Structure Validation Workflow Sample Preparation Sample Preparation 13C NMR Data Acquisition 13C NMR Data Acquisition Sample Preparation->13C NMR Data Acquisition Dissolved Sample Data Processing Data Processing 13C NMR Data Acquisition->Data Processing Raw FID Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectrum Isomer Identification Isomer Identification Spectral Analysis->Isomer Identification Number of Signals Chemical Shifts Structure Validation Structure Validation Isomer Identification->Structure Validation Comparison with Expected Spectra

Caption: Logical workflow for validating molecular structure using ¹³C NMR spectroscopy.

Caption: Chemical environments in cis and trans-1,4-disubstituted cyclohexanes.

A Comparative Analysis of Steric Hindrance: A-Values of Isopropyl vs. Other Alkyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conformational analysis, particularly within cyclic systems like cyclohexane (B81311), the steric bulk of a substituent plays a pivotal role in determining the molecule's preferred three-dimensional arrangement. The A-value, or conformational energy, provides a quantitative measure of this steric hindrance. It represents the Gibbs free energy difference (ΔG°) between a conformation where a substituent on a cyclohexane ring is in the axial position versus the more stable equatorial position. A higher A-value signifies a greater preference for the equatorial position, indicating a larger steric demand of the substituent.[1] This guide offers a comparative analysis of the A-values for the isopropyl group against other common alkyl substituents, supported by experimental data and methodologies.

Quantitative Comparison of A-Values

The steric influence of various alkyl groups on the conformational equilibrium of substituted cyclohexanes is summarized in the table below. The data clearly illustrates the gradations in steric bulk among these common substituents.

Alkyl GroupStructureA-Value (kcal/mol)
Methyl-CH₃1.74[2]
Ethyl-CH₂CH₃1.79[1]
n-Propyl-CH₂CH₂CH₃1.7-1.8
Isopropyl -CH(CH₃)₂ 2.15 - 2.21 [1][3]
tert-Butyl-C(CH₃)₃~4.7 - 5.0[4]

As the data indicates, the A-value generally increases with the branching at the α-carbon (the carbon attached to the cyclohexane ring). The isopropyl group, with one methyl group branching at the α-carbon, exhibits a significantly higher A-value than the straight-chain methyl, ethyl, and n-propyl groups. This is due to the increased 1,3-diaxial interactions the isopropyl group experiences when in the axial position. The tert-butyl group, with three methyl groups at the α-carbon, has a prohibitively high A-value, effectively "locking" the conformation with the tert-butyl group in the equatorial position.[1]

Experimental Protocols

The determination of A-values is primarily accomplished through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the "freezing out" of the individual chair conformers, enabling their direct observation and quantification.

Methodology for A-Value Determination by NMR Spectroscopy
  • Sample Preparation: A solution of the monosubstituted cyclohexane is prepared in a suitable deuterated solvent (e.g., carbon disulfide, CS₂ or deuterated chloroform, CDCl₃) that will not freeze at the low temperatures required for the experiment.

  • Low-Temperature NMR Analysis:

    • The sample is placed in the NMR spectrometer, and the temperature is lowered, typically to around -80 °C to -100 °C. At this temperature, the rate of the chair-to-chair ring flip is slowed down sufficiently on the NMR timescale to allow for the resolution of separate signals for the axial and equatorial conformers.

    • A ¹H or ¹³C NMR spectrum is acquired. For monosubstituted cyclohexanes, specific protons or carbons, often the one bearing the substituent or the substituent itself, will show two distinct peaks corresponding to the two conformers.

  • Data Analysis and A-Value Calculation:

    • Integration of Signals: The relative populations of the two conformers are determined by integrating the areas of the corresponding well-resolved peaks in the NMR spectrum. The area under each peak is directly proportional to the number of nuclei in that state.[5][6][7][8]

    • Calculation of the Equilibrium Constant (K): The equilibrium constant for the axial to equatorial interconversion is calculated from the ratio of the integrated peak areas: K = [Equatorial Conformer] / [Axial Conformer] = Area_equatorial / Area_axial

    • Calculation of the Gibbs Free Energy Difference (A-Value): The A-value (ΔG°) is then calculated using the following thermodynamic equation: ΔG° = -RTln(K) where:

      • R is the ideal gas constant (1.987 cal/mol·K)

      • T is the temperature in Kelvin at which the NMR spectrum was recorded.

      • ln is the natural logarithm.

Visualization of Steric Strain

The following diagram illustrates the logical relationship between the structure of an alkyl group and its corresponding A-value, which is a direct consequence of the steric strain experienced in the axial position.

Steric_Strain_and_A_Values cluster_strain Steric Strain (1,3-Diaxial Interactions) Methyl Methyl -CH₃ Low Low Methyl->Low Ethyl Ethyl -CH₂CH₃ Ethyl->Low Isopropyl Isopropyl -CH(CH₃)₂ Moderate Moderate Isopropyl->Moderate tertButyl tert-Butyl -C(CH₃)₃ High High tertButyl->High A_Me ~1.7 Low->A_Me A_Et ~1.8 Low->A_Et A_iPr ~2.2 Moderate->A_iPr A_tBu ~5.0 High->A_tBu Very_High Very High

Caption: Relationship between alkyl group structure, steric strain, and A-value.

This guide provides a foundational understanding of A-values with a focus on the isopropyl group in comparison to other common alkyl substituents. The provided data and experimental methodology are essential for researchers in stereochemistry and drug design, where the conformational preferences of molecules can significantly impact their biological activity and physical properties.

References

Navigating the Separation of Substituted Cyclohexane Isomers: A GC Retention Time Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise separation of isomeric compounds is a critical step in analysis and purification. This guide provides an objective comparison of the gas chromatography (GC) retention times for various substituted cyclohexane (B81311) isomers, supported by experimental data. Understanding the elution behavior of these isomers is fundamental for developing robust analytical methods in fields ranging from petrochemical analysis to pharmaceutical development.

The separation of substituted cyclohexane isomers by gas chromatography is primarily influenced by subtle differences in their physical properties, such as boiling point and polarity, which are dictated by their stereochemistry. The spatial arrangement of substituents on the cyclohexane ring (cis vs. trans, and their conformational chair forms) leads to distinct interactions with the GC stationary phase, resulting in differential retention times and enabling their separation.

Comparative GC Elution Order of Dimethylcyclohexane Isomers

The following table summarizes the observed elution order of cis- and trans-isomers of 1,2-, 1,3-, and 1,4-dimethylcyclohexane (B1583520) on a p-tert-butyl(tetradecyloxy)calix[1]arene (C6A-C10) stationary phase. The data is derived from experimental chromatograms where a clear separation of these isomers was achieved.

Isomer GroupElution Order
1,2-Dimethylcyclohexane trans-isomer followed by cis-isomer
1,3-Dimethylcyclohexane (B1346967) cis-isomer followed by trans-isomer
1,4-Dimethylcyclohexane cis-isomer followed by trans-isomer

This observed elution pattern highlights the nuanced interplay between the isomers' structures and their interaction with the stationary phase. For instance, the reversal in elution order between the 1,2- and 1,3-dimethylcyclohexane isomers underscores the importance of stationary phase selection in achieving desired separations.

Understanding the Separation: A Logical Workflow

The successful separation of substituted cyclohexane isomers by GC is dependent on a systematic approach to method development. The following diagram illustrates the key factors and logical workflow involved.

GC_Separation_Workflow Logical Workflow for GC Separation of Cyclohexane Isomers cluster_input Input cluster_method_development Method Development cluster_analysis Analysis cluster_output Output Isomer_Mixture Substituted Cyclohexane Isomer Mixture Analyte_Properties Analyte Properties (Boiling Point, Polarity, Stereochemistry) Isomer_Mixture->Analyte_Properties Column_Selection Stationary Phase Selection (e.g., Non-polar, Polar, Chiral) Analyte_Properties->Column_Selection GC_Parameters GC Parameter Optimization (Temperature Program, Flow Rate, Injection Volume) Column_Selection->GC_Parameters Separation Chromatographic Separation GC_Parameters->Separation Detection Detection (e.g., FID, MS) Separation->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis Results Separated Isomers with Distinct Retention Times Data_Analysis->Results

Caption: Logical workflow for the GC analysis of substituted cyclohexane isomers.

Experimental Protocol

The following is a representative experimental protocol for the GC separation of dimethylcyclohexane isomers.[2][3]

1. Sample Preparation:

  • A mixture of 1,2-, 1,3-, and 1,4-dimethylcyclohexane isomers is prepared.

  • The mixture is diluted in a suitable solvent, such as hexane (B92381) or dichloromethane, to a final concentration appropriate for GC analysis.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.[4]

  • Column: A C6A-C10 capillary column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium.[2]

  • Flow Rate: 0.6 mL/min (equivalent to a linear velocity of 23.7 cm/s).[2]

  • Injector Temperature: 250 °C.

  • Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overload.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 90 °C.[2]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.

3. Data Acquisition and Analysis:

  • The chromatogram is recorded using appropriate data acquisition software.

  • The retention time for each separated isomer is determined from the peak maximum.

  • Peak identification is confirmed by running individual standards or by using a mass spectrometer (MS) detector.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the GC analysis of substituted cyclohexane isomers.

Experimental_Workflow Experimental Workflow for GC Analysis of Cyclohexane Isomers cluster_preparation Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing start Start prepare_sample Prepare Isomer Mixture and Dilute start->prepare_sample inject_sample Inject Sample into GC prepare_sample->inject_sample separation Chromatographic Separation in Capillary Column inject_sample->separation detection Detect Eluted Compounds (FID) separation->detection record_chromatogram Record Chromatogram detection->record_chromatogram determine_rt Determine Retention Times record_chromatogram->determine_rt end End determine_rt->end

Caption: Experimental workflow for the GC analysis of substituted cyclohexane isomers.

This guide provides a foundational understanding of the GC separation of substituted cyclohexane isomers. For specific applications, further optimization of the experimental parameters may be necessary to achieve baseline separation of all isomers of interest. The choice of stationary phase remains a critical factor, and for more complex mixtures, columns with different polarities or even chiral stationary phases may be required.

References

A Comparative Guide to the Infrared Spectrum of 1,4-Diisopropylcyclohexane: Cross-referencing Experimental Data with the NIST Database

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification of chemical compounds is paramount. Infrared (IR) spectroscopy is a powerful analytical technique for this purpose, providing a unique molecular fingerprint. This guide provides a framework for comparing an experimentally obtained IR spectrum of 1,4-diisopropylcyclohexane with the reference spectrum from the National Institute of Standards and Technology (NIST) database.

Data Presentation: A Comparative Analysis

A direct comparison of peak positions (in wavenumbers, cm⁻¹) is the most effective method for cross-referencing an experimental IR spectrum with a database entry. The following table summarizes the significant absorption bands for this compound as documented in the NIST gas-phase IR spectrum. An experimental spectrum of this compound is expected to exhibit peaks at similar wavenumbers, although slight variations may occur due to differences in sample phase (gas vs. liquid or solid) and instrumentation.

NIST Reference Peak (cm⁻¹)Experimental Peak (cm⁻¹)Functional Group Assignment
~2960(User-defined)C-H stretch (in isopropyl groups)
~2870(User-defined)C-H stretch (in cyclohexane (B81311) ring)
~1465(User-defined)C-H bend (methylene)
~1385(User-defined)C-H bend (gem-dimethyl)
~1365(User-defined)C-H bend (gem-dimethyl)

Note: The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound (C₁₂H₂₄, CAS No: 22907-72-8).[1][2] Researchers should consult the interactive spectrum on the NIST website for a comprehensive view of all absorption bands.

Experimental Protocol: Acquiring an Experimental IR Spectrum

The following protocol outlines a standard procedure for obtaining an experimental IR spectrum of a liquid sample, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality IR spectrum of this compound for comparison with the NIST reference spectrum.

Materials:

  • This compound sample

  • FTIR spectrometer (e.g., with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample vials

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.

    • Record a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.

  • Sample Application:

    • Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum should be recorded over a standard mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing using the spectrometer's software.

  • Peak Identification:

    • Identify the major absorption peaks in the experimental spectrum.

    • Record the wavenumber of each peak.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent and a lint-free wipe to remove all traces of the sample.

Logical Workflow for Spectral Comparison

The process of cross-referencing an experimental IR spectrum with the NIST database can be visualized as a logical workflow. This ensures a systematic and accurate comparison.

G cluster_exp Experimental Analysis cluster_nist Database Reference cluster_comp Comparative Analysis exp_protocol Execute Experimental Protocol acquire_spectrum Acquire Experimental IR Spectrum exp_protocol->acquire_spectrum process_data Process and Identify Peaks acquire_spectrum->process_data compare_spectra Compare Experimental and Reference Peak Tables process_data->compare_spectra search_nist Search NIST Database for This compound download_data Download Reference Spectrum Data search_nist->download_data identify_ref_peaks Identify Reference Peaks download_data->identify_ref_peaks identify_ref_peaks->compare_spectra conclusion Confirm or Reject Compound Identity compare_spectra->conclusion

Caption: Workflow for comparing an experimental IR spectrum with the NIST database.

References

A Comparative Guide to the Conformational Energies of 1,4-Diisopropylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and interactions. In the realm of drug design and materials science, a precise understanding of the energetic differences between conformers is paramount. This guide provides a detailed comparison of the theoretical and experimental energy differences between the conformers of cis- and trans-1,4-diisopropylcyclohexane, offering insights into the methodologies used to determine these values.

Conformational Isomers of 1,4-Diisopropylcyclohexane

This compound exists as two geometric isomers: cis and trans. Each of these isomers can, in turn, exist in different chair conformations that are in equilibrium.

  • trans-1,4-Diisopropylcyclohexane: This isomer can exist in two chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. Due to steric hindrance, the bulky isopropyl groups strongly prefer the equatorial positions.[1][2]

  • cis-1,4-Diisopropylcyclohexane: This isomer exists as two rapidly interconverting chair conformers, each with one isopropyl group in an axial (a) position and the other in an equatorial (e) position. These two conformers are energetically equivalent.[1]

Theoretical vs. Experimental Energy Differences: A Comparative Analysis

The energetic preference for a substituent to occupy the equatorial position in a cyclohexane (B81311) ring is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.

Theoretical Energy Difference Estimation

The energy difference between the conformers of disubstituted cyclohexanes can be estimated by assuming the additivity of the A-values for each substituent. The experimentally determined A-value for an isopropyl group provides the basis for these theoretical estimations.

Conformer ComparisonTheoretical ApproachEstimated Energy Difference (kcal/mol)
trans-1,4-Diisopropylcyclohexane (Diequatorial vs. Diaxial)The energy difference is approximated by the sum of the A-values for two isopropyl groups. Each axial isopropyl group introduces significant 1,3-diaxial strain.~4.30 - 4.40
cis-1,4-Diisopropylcyclohexane (Chair Flip)Each chair conformation possesses one axial and one equatorial isopropyl group. Therefore, the steric strain in both conformers is theoretically identical, leading to an estimated energy difference of zero.[1]0
Experimental Determination of Conformational Energies

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the conformational equilibria of cyclohexane derivatives. By cooling the sample to a temperature where the ring flip is slow on the NMR timescale, the individual signals for the axial and equatorial conformers can be observed and quantified.

A key study by Wiberg et al. provides a precise experimental value for the conformational enthalpy of isopropylcyclohexane, which is closely related to its A-value.

SubstituentExperimental Conformational Enthalpy (ΔH°) (kcal/mol)Experimental Method
Isopropyl1.40 ± 0.15Low-temperature 13C NMR spectroscopy at 157 K. The equilibrium constant was determined by integrating the signals of a 13C-enriched axial conformer against a natural abundance equatorial signal.[3]

Experimental and Computational Methodologies

A comprehensive understanding of conformational energies is achieved by combining experimental data with theoretical calculations.

Experimental Protocol: Low-Temperature NMR Spectroscopy
  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) or deuterated methylene (B1212753) chloride).

  • NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition: 1H or 13C NMR spectra are acquired at a range of decreasing temperatures.

  • Coalescence Temperature: The temperature at which the separate signals for the two conformers begin to merge (coalesce) is noted.

  • Low-Temperature Spectra: Spectra are recorded at a temperature well below coalescence, where the signals for the individual conformers are sharp and well-resolved.

  • Integration and Quantification: The relative populations of the conformers are determined by integrating the corresponding signals.

  • Thermodynamic Analysis: The Gibbs free energy difference (ΔG°) is calculated from the equilibrium constant (K) using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations
  • Conformer Generation: The initial 3D structures of the diequatorial and diaxial conformers of trans-1,4-diisopropylcyclohexane, and the axial-equatorial conformer of the cis isomer are built using molecular modeling software.

  • Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d) or a higher level of theory like MP2 or CCSD(T) for more accurate results).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: The single-point energies of the optimized conformers are calculated at a high level of theory.

  • Relative Energy Calculation: The energy difference between the conformers is calculated by subtracting the total energies, including thermal corrections, of the more stable conformer from the less stable one.

Logical Workflow: From Theory to Experimental Verification

The following diagram illustrates the logical flow of investigating the conformational energies of this compound.

G Workflow for Conformational Energy Analysis cluster_theoretical Theoretical Prediction cluster_computational Computational Chemistry cluster_experimental Experimental Verification Theoretical_A_Value A-Value of Isopropyl Group (from monosubstituted cyclohexane) Additive_Principle Principle of A-Value Additivity (for 1,4-disubstitution) Theoretical_A_Value->Additive_Principle is applied to Predicted_Energy_Diff Predicted Energy Difference (trans: e,e vs a,a) (cis: a,e vs e,a) Additive_Principle->Predicted_Energy_Diff predicts Measure_Equilibrium Measure Conformer Equilibrium Predicted_Energy_Diff->Measure_Equilibrium compared with Build_Conformers Build 3D Conformer Models Optimize_Geometry Geometry Optimization (DFT, Ab Initio) Build_Conformers->Optimize_Geometry Calculate_Energy Calculate Relative Energies Optimize_Geometry->Calculate_Energy Calculate_Energy->Measure_Equilibrium compared with Synthesis Synthesize Isomers (cis and trans) Low_Temp_NMR Low-Temperature NMR Spectroscopy Synthesis->Low_Temp_NMR Low_Temp_NMR->Measure_Equilibrium

Caption: Logical workflow for the analysis of conformational energies.

Conclusion

The conformational analysis of this compound reveals a significant energy preference for the diequatorial conformer in the trans isomer, a preference that can be robustly estimated using the A-value of the isopropyl group. For the cis isomer, the two chair conformers are energetically degenerate. While direct experimental data for the disubstituted compound is not prevalent, the combination of theoretical predictions based on well-established principles and the outlined experimental and computational methodologies provides a comprehensive framework for understanding and predicting the conformational behavior of this and related molecules. This knowledge is critical for applications in drug development and materials science where molecular shape and flexibility are key determinants of function.

References

Comparing cis-1,3-diisopropylcyclohexane and cis-1,4-diisopropylcyclohexane stability

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the stability between cis-1,3-diisopropylcyclohexane and cis-1,4-diisopropylcyclohexane reveals significant differences based on their conformational preferences. For researchers and professionals in drug development, understanding these steric and energetic distinctions is crucial for molecular design and predicting biological activity. The stability is primarily dictated by the steric strain arising from the bulky isopropyl groups in different chair conformations.

Conformational Analysis and Stability

The most stable conformation of a substituted cyclohexane (B81311) is the chair form that minimizes steric strain, particularly the highly unfavorable 1,3-diaxial interactions.[1][2][3] The energetic cost of placing a substituent in an axial position instead of an equatorial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4][5]

cis-1,3-Diisopropylcyclohexane

This isomer can exist in two primary chair conformations that are in equilibrium through a ring-flip process.

  • Diequatorial Conformer: One conformation places both bulky isopropyl groups in the more spacious equatorial positions.[6][7] This arrangement avoids significant steric strain and 1,3-diaxial interactions, making it the most stable conformation.[6][8]

  • Diaxial Conformer: The ring-flipped conformation forces both isopropyl groups into axial positions. This results in severe steric hindrance. Each axial isopropyl group has 1,3-diaxial interactions with two axial hydrogens. Furthermore, a highly destabilizing 1,3-diaxial interaction occurs between the two large isopropyl groups themselves.[9][10]

Due to these high-energy interactions, the equilibrium lies overwhelmingly in favor of the diequatorial conformer.

cis-1,4-Diisopropylcyclohexane

For the cis-1,4 isomer, the spatial relationship dictates that in any chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position.[11]

  • Axial-Equatorial Conformer: A ring flip simply converts the axial group to equatorial and the equatorial group to axial. The resulting conformers are identical in energy.

  • Steric Strain: In this arrangement, the molecule will always possess the steric strain associated with one axial isopropyl group. This inherent strain makes the cis-1,4 isomer less stable than the cis-1,3 isomer, which can adopt a nearly strain-free diequatorial conformation.[11]

Quantitative Comparison of Stability

The A-value for an isopropyl group is approximately 2.15-2.2 kcal/mol.[4][12][13] This value represents the energy penalty for forcing the group into an axial position. We can use this to estimate the relative stabilities.

MoleculeMost Stable ConformationSubstituent PositionsEstimated Steric Strain (from A-values)Relative Stability
cis-1,3-Diisopropylcyclohexane DiequatorialEquatorial, Equatorial~0 kcal/molMore Stable
cis-1,4-Diisopropylcyclohexane Axial-EquatorialAxial, Equatorial~2.2 kcal/molLess Stable

Experimental Protocols

Determination of Conformational Free Energy (A-values) by NMR Spectroscopy

The primary experimental method for determining the energy difference between conformers (A-values) is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To measure the equilibrium constant (K) between the axial and equatorial conformers of a monosubstituted cyclohexane at a temperature low enough to slow the ring-flip process, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of the substituted cyclohexane (e.g., isopropylcyclohexane) is prepared in a suitable solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) or carbon disulfide).

  • Low-Temperature NMR: The sample is cooled down within the NMR spectrometer to a temperature where the rate of chair-chair interconversion is slow on the NMR timescale (typically below -60 °C).

  • Spectral Acquisition: 1H or 13C NMR spectra are acquired. At these low temperatures, the single time-averaged signal observed at room temperature resolves into two distinct sets of signals, one for the axial conformer and one for the more abundant equatorial conformer.

  • Integration and Equilibrium Constant: The relative populations of the two conformers are determined by integrating the corresponding signals in the spectrum. The equilibrium constant (K) is calculated as the ratio of the equatorial conformer to the axial conformer (K = [equatorial]/[axial]).

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is then calculated using the equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.[4][14]

This method allows for precise quantification of the energetic preference for the equatorial position.[15][16]

Visualization of Conformational Analysis

The logical relationship between the conformations and their relative stabilities for both isomers can be visualized as follows.

G cluster_0 cis-1,3-Diisopropylcyclohexane cluster_1 cis-1,4-Diisopropylcyclohexane cluster_2 Overall Stability Comparison a1 Diequatorial Conformer a2 Diaxial Conformer a1->a2 Ring Flip a3 Low Strain (Most Stable) a1->a3 a4 High Strain (Unstable) a2->a4 b1 Axial-Equatorial (1) b2 Axial-Equatorial (2) b1->b2 Ring Flip b3 Moderate Strain (Equal Energy) b1->b3 b2->b3 c1 cis-1,3 (Diequatorial) c2 cis-1,4 (Axial-Equatorial) c1->c2 More Stable >

Caption: Conformational equilibrium and relative stability of cis-1,3 and cis-1,4 isomers.

References

Steric Hindrance in Cycloalkanes: A Comparative Analysis of Reaction Rates in 1,4-Diisopropylcyclohexane and Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

The Decisive Role of Conformational Rigidity

The primary difference between cyclohexane (B81311) and 1,4-diisopropylcyclohexane lies in their conformational flexibility. Cyclohexane continuously interconverts between two chair conformations in a process known as ring-flipping. This dynamic equilibrium means that each of its twelve hydrogen atoms spends an equal amount of time in both axial and equatorial positions.

In stark contrast, this compound is conformationally much more rigid. The bulky isopropyl groups strongly favor the equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. This preference effectively "locks" the cyclohexane ring into a single, dominant chair conformation. This conformational rigidity has profound implications for the accessibility of its hydrogen atoms to incoming reactants, thereby influencing reaction rates.

Free-Radical Halogenation: A Case Study in Steric Effects

A classic example where these structural differences would manifest is in free-radical halogenation. This reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical in the rate-determining propagation step. The stability of the resulting alkyl radical is a key factor in determining the reaction's regioselectivity and overall rate.

Comparative Data on Hydrogen Abstraction

The reactivity of different types of hydrogen atoms in free-radical chlorination follows the general trend: tertiary > secondary > primary. This is due to the greater stability of the corresponding free radicals. The table below summarizes the relative rates of chlorination for different types of C-H bonds.

Type of C-H BondRelative Rate of Chlorination at 25°C
Primary (1°)1
Secondary (2°)3.5
Tertiary (3°)5

Note: These are generalized relative rates and can vary with specific reaction conditions.

In cyclohexane, all twelve hydrogens are secondary. In this compound, there are secondary hydrogens on the cyclohexane ring and tertiary hydrogens at the point of attachment of the isopropyl groups. Based on the data above, one would predict that the tertiary hydrogens in this compound would be preferentially abstracted during chlorination.

However, the steric hindrance imposed by the bulky, equatorially locked isopropyl groups would likely decrease the rate of attack on the adjacent ring hydrogens compared to the more accessible hydrogens of cyclohexane. The overall reaction rate of this compound in a free-radical halogenation would be a composite of the faster reaction at the tertiary sites and the potentially slower reaction at the sterically shielded secondary sites.

Experimental Protocols: Competitive Free-Radical Chlorination

To quantitatively compare the reaction rates of cyclohexane and this compound, a competitive reaction can be performed. This involves reacting a mixture of the two cycloalkanes with a limited amount of a chlorinating agent. The ratio of the chlorinated products can then be determined using gas chromatography (GC), which allows for the calculation of the relative reactivity.

Experimental Workflow: Competitive Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation prep1 Prepare equimolar mixture of cyclohexane and this compound in a suitable solvent (e.g., CCl4) react1 Heat the mixture to initiate the reaction prep1->react1 prep2 Add a radical initiator (e.g., AIBN) react2 Slowly add a limited amount of chlorinating agent (e.g., SO2Cl2) under UV irradiation react1->react2 react3 Allow the reaction to proceed for a set time react2->react3 analysis1 Quench the reaction react3->analysis1 analysis2 Wash the mixture to remove any remaining acid analysis1->analysis2 analysis3 Dry the organic layer analysis2->analysis3 analysis4 Analyze the product mixture by Gas Chromatography (GC) analysis3->analysis4 calc1 Determine the relative peak areas of the chlorinated products analysis4->calc1 calc2 Calculate the relative reactivity of the two cycloalkanes calc1->calc2

Figure 1: A generalized workflow for a competitive chlorination experiment.

Logical Relationship of Steric Hindrance and Reaction Rate

The steric hindrance presented by the bulky isopropyl groups in this compound is expected to decrease the rate of reactions that involve attack at the cyclohexane ring, when compared to the less hindered cyclohexane.

G A Cyclohexane C Less Steric Hindrance A->C B This compound D Greater Steric Hindrance (due to bulky equatorial isopropyl groups) B->D E More Accessible C-H Bonds C->E F Less Accessible Ring C-H Bonds D->F G Higher Reaction Rate (for reactions at the ring) E->G H Lower Reaction Rate (for reactions at the ring) F->H

Figure 2: The logical flow from molecular structure to expected reaction rate.

Conclusion

A Researcher's Guide to Characterizing Cis/Trans Isomer Ratios: A Quantitative NMR Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of cis/trans isomer ratios is a critical aspect of chemical analysis, influencing a compound's biological activity, physical properties, and stability. While various analytical techniques can be employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for this purpose. This guide provides an objective comparison of qNMR with other common techniques, supported by experimental data, and offers a detailed protocol for its implementation.

The Principle of qNMR for Isomer Quantification

Quantitative NMR relies on the fundamental principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. In a mixture of cis and trans isomers, specific protons or carbons in each isomer will have unique chemical shifts, resulting in distinct and non-overlapping signals in the NMR spectrum. By comparing the integrals of these well-resolved signals, a direct and accurate molar ratio of the isomers can be determined without the need for identical reference standards for each isomer.[1]

Experimental Protocol for ¹H qNMR Analysis

A typical ¹H qNMR experiment for determining cis/trans isomer ratios involves the following steps.[2][3]

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the isomer mixture.[2][3]

  • If absolute quantification is desired, add a known amount of a suitable internal standard.[3] The internal standard should be soluble in the same deuterated solvent, chemically inert, and have at least one signal that does not overlap with the analyte signals.[4][5] Common internal standards include maleic acid, dimethyl sulfone, and 3-(trimethylsilyl)propionic acid (TSP).[4][6]

  • Dissolve the sample and internal standard (if used) in a known volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[2][4]

  • Transfer the solution to a standard 5 mm NMR tube.[2]

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[2][3]

  • Crucial Parameter: Set a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated.[5] For many small molecules, a D1 of 30-60 seconds is often sufficient.[7]

  • Use a 90° excitation pulse.[7]

  • Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[1]

3. Data Processing and Analysis:

  • Apply a line broadening factor (e.g., 0.1-0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.[8]

  • Carefully phase the spectrum and correct the baseline to ensure accurate integration.[1][8]

  • Identify well-resolved, non-overlapping signals corresponding to unique protons of the cis and trans isomers. Protons near the site of isomerism often show the largest chemical shift differences.[2][9]

  • Integrate the selected signals for both isomers.

  • Calculate the cis/trans ratio by dividing the integral of the cis isomer's signal by the integral of the trans isomer's signal, each normalized by the number of protons contributing to the respective signal.

Performance Comparison: qNMR vs. Chromatographic Methods

The choice of analytical method depends on the specific requirements of the analysis.[3] qNMR offers distinct advantages over chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct measurement based on signal intensity proportional to molar concentration.[10]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Sample Preparation Simple dissolution in a deuterated solvent.[11]Often requires filtration, dilution, and sometimes derivatization.[3]May require derivatization to increase volatility and thermal stability.[3]
Reference Standards Does not require an identical standard for each isomer for relative quantification.[1]Requires a reference standard for each isomer for accurate quantification.[11]Requires a reference standard for each isomer for accurate quantification.
Analysis Time Typically 5-30 minutes per sample.[11][12]Can be 20 minutes or longer per sample, plus method development time.[11]Run times vary depending on the column and temperature program.
Accuracy High, with errors often less than 2-3%.[13] Can achieve uncertainties of around 1.5% with validated protocols.[14]Good, but can be affected by detector response and co-elution.[12]Good, but can be influenced by injection variability and thermal degradation.
Precision Excellent, with RSDs often below 2%.[14]Good, with typical RSDs in the 1-5% range.Good, with typical RSDs in the 1-5% range.
Limit of Detection (LOD) Generally higher than chromatographic methods. A study reported an LOD of better than 10 μM.[15][16]Lower, often in the sub-μM range.Very low, often in the picomolar to femtomolar range, especially with mass spectrometry detection.
Structural Information Provides detailed structural information for unambiguous isomer identification.[3][17]Provides retention time, which is not a direct measure of structure.Provides retention time; mass spectrometry coupling (GC-MS) provides structural data.[3]
Non-destructive Yes, the sample can be fully recovered.[14]No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Isomer Mixture (& Internal Standard) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (Set D1, Pulse, Scans) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Isomer Signals process->integrate calculate Calculate Cis/Trans Ratio integrate->calculate

Caption: A generalized workflow for determining cis/trans isomer ratios using qNMR.

Method_Comparison cluster_direct Direct Measurement cluster_separation Separation-Based qNMR qNMR Result1 Result1 qNMR->Result1 Direct Ratio & Structure HPLC HPLC Result2 Result2 HPLC->Result2 Ratio via Separation GC GC Result3 Result3 GC->Result3 Ratio via Separation Analyte Isomer Mixture Analyte->qNMR Analyte->HPLC Analyte->GC

Caption: Logical relationship between qNMR and separation-based analytical methods.

Conclusion

Quantitative NMR is a robust, accurate, and efficient method for the determination of cis/trans isomer ratios. Its direct nature, which circumvents the need for isomer-specific reference standards for relative quantification, and its non-destructive sample analysis make it a highly attractive alternative to traditional chromatographic techniques.[3][11] While methods like HPLC and GC may offer lower limits of detection, the rich structural information and straightforward sample preparation of qNMR provide significant advantages, particularly in research and development settings where unambiguous isomer identification and quantification are paramount. The validation of qNMR methods has demonstrated its capability to deliver results with accuracy and precision comparable to conventional primary methods.[10]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical waste is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 1,4-Diisopropylcyclohexane, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory irritation.[2][4] Adherence to strict safety protocols is essential when handling this chemical.

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Flammable LiquidH225Highly flammable liquid and vapor.[2][4]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3][5]
Serious Eye IrritationH319Causes serious eye irritation.[1][3][5]
Skin IrritationH315Causes skin irritation.[2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE):

ItemSpecification
Eye ProtectionChemical safety goggles or face shield.[1][3]
Hand ProtectionCompatible chemical-resistant gloves.[1][3]
Skin and Body ProtectionProtective clothing.[1][3]
Respiratory ProtectionUse in a well-ventilated area or with a fume hood.[1]

Disposal Workflow

The proper disposal of this compound follows a structured process to ensure safety and regulatory compliance. The workflow below outlines the key stages from waste generation to final disposal.

cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Storage and Transport cluster_2 Phase 3: Final Disposal A 1. Identify Waste Stream (Non-halogenated organic solvent) B 2. Select Compatible Waste Container (e.g., glass or polyethylene) A->B C 3. Label Container ('Hazardous Waste', 'this compound') B->C D 4. Add Waste to Container (Use fume hood, keep closed) C->D E 5. Store in Satellite Accumulation Area (Secondary containment, away from ignition sources) D->E F 6. Request Waste Pickup (Follow institutional procedures) E->F G 7. Transport by Licensed Contractor F->G H 8. Incineration or Fuel Blending (Approved hazardous waste facility) G->H

References

Personal protective equipment for handling 1,4-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling of 1,4-Diisopropylcyclohexane: A Guide to Personal Protective Equipment

Essential guidance for researchers, scientists, and drug development professionals on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound.

When working with this compound, adherence to strict safety protocols is paramount to ensure personal safety and prevent exposure. This guide provides essential information on the appropriate Personal Protective Equipment (PPE), including operational procedures for its use and disposal.

Recommended Personal Protective Equipment

Due to a lack of specific chemical resistance data for this compound, the following recommendations are based on data for Cyclohexane, a structurally similar solvent. These recommendations should be used as a guideline, and a site-specific risk assessment is crucial before handling this compound.

Quantitative Data for PPE Selection (Based on Cyclohexane)
PPE ComponentMaterial/TypeBreakthrough Time (minutes)Protection Level (APF)Notes
Gloves Neoprene> 480N/ARecommended for prolonged contact.
Nitrile10 - 30[1]N/ASuitable for short-term splash protection. Change immediately upon contact.
Viton> 480N/ARecommended for prolonged contact.
Polyvinyl alcohol (PVA)> 480N/ARecommended for prolonged contact.
Respirator Chemical cartridge respirator with organic vapor cartridge(s)N/A10For concentrations up to 400 ppm.[2]
Powered, air-purifying respirator with organic vapor cartridge(s)N/A25For concentrations up to 1300 ppm.[3]
Supplied-air respirator (continuous flow)N/A25For concentrations up to 1300 ppm.[3]
Full-facepiece respirator with organic vapor canister (gas mask)N/A50For escape situations or concentrations up to 1300 ppm.[3]
Self-contained breathing apparatus (SCBA), full facepieceN/A10,000For emergency or unknown concentrations.[3]
Protective Clothing Nitrile, Viton, PE/EVAL, Barricade®, Responder®8 hours of protection against Cyclohexane[4]N/AWear appropriate chemical-resistant clothing to prevent skin contact.[4]
Eye Protection Chemical splash gogglesN/AN/ATo prevent eye contact.[3]
Face shieldN/AN/ARecommended in addition to goggles where splashing is a significant risk.

APF (Assigned Protection Factor): A number that indicates the level of respiratory protection a respirator is expected to provide.

Operational Plan: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following is a general procedure; always follow your institution's specific protocols.

Donning Sequence:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Put on the first pair of gloves (e.g., nitrile).

  • Protective Clothing: Don chemical-resistant suit or lab coat and shoe covers.

  • Respirator: Perform a seal check to ensure a tight fit.

  • Eye and Face Protection: Put on goggles and a face shield.

  • Outer Gloves: Put on the second pair of gloves (e.g., neoprene or Viton), ensuring they overlap the sleeves of the suit.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off away from your body.

  • Protective Clothing: Remove the suit or lab coat by rolling it down and away from your body, turning it inside out.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Contaminated PPE must be handled as hazardous waste.

  • Segregation: All used PPE should be placed in a designated, labeled, and sealed waste container.

  • Storage: Store the waste container in a well-ventilated, secure area away from incompatible materials.

  • Disposal: Dispose of the chemical-contaminated waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of it with general waste or pour it down the drain.[5]

Experimental Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal Phase task_assessment Conduct Task-Specific Risk Assessment sds_review Review Safety Data Sheet (SDS) for this compound task_assessment->sds_review Consult ppe_selection Select PPE Based on Quantitative Data & Risk Level sds_review->ppe_selection Inform donning Follow Proper Donning Procedure ppe_selection->donning Proceed to handling Handle this compound in a Ventilated Area donning->handling Begin Task doffing Follow Proper Doffing Procedure handling->doffing Complete Task segregate Segregate Contaminated PPE in Labeled Waste Container doffing->segregate Post-Operation dispose Dispose of Waste via Licensed Contractor segregate->dispose Final Step

Caption: PPE selection and use workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.